N-(4-Hydroxyphenyl)stearamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASWBJXTHOXPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059287 | |
| Record name | N-(4-Hydroxyphenyl)stearamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-99-1 | |
| Record name | N-(4-Hydroxyphenyl)octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Stearoyl-p-aminophenol | |
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| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |
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| Record name | N-(4-Hydroxyphenyl)stearamide | |
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| Record name | N-4-hydroxyphenylstearamide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.878 | |
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Foundational & Exploratory
An In-depth Technical Guide on N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(4-Hydroxyphenyl)stearamide is a compound with limited publicly available experimental data. This guide compiles the available information and provides predicted data and proposed experimental protocols based on established chemical principles and data from structurally related compounds. This information is intended for research and development purposes and should be used as a reference for further investigation.
Introduction
This compound, also known as paracetamol stearate, is a long-chain fatty acid amide of 4-aminophenol. Its structure combines the p-aminophenol moiety, found in the widely used analgesic and antipyretic drug paracetamol, with a stearoyl group, a saturated 18-carbon fatty acid chain. This structural combination suggests potential for modified physicochemical properties and pharmacological activities compared to its parent compounds. The lipophilic stearoyl chain may influence the compound's solubility, membrane permeability, and pharmacokinetic profile. Given the known biological activities of other long-chain fatty acid amides and paracetamol derivatives, this compound is a compound of interest for investigation in drug development, particularly in the areas of analgesia, inflammation, and oncology.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 103-99-1 | NIST |
| Molecular Formula | C₂₄H₄₁NO₂ | NIST |
| Molecular Weight | 375.59 g/mol | NIST |
| IUPAC Name | N-(4-hydroxyphenyl)octadecanamide | NIST |
| Synonyms | N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide, Paracetamol stearate | Santa Cruz Biotechnology |
| Melting Point | 131-133 °C | ChemNet[2] |
| Boiling Point (Predicted) | 542.3 °C at 760 mmHg | ChemNet[2] |
| Density (Predicted) | 0.975 g/cm³ | ChemNet[2] |
| Flash Point (Predicted) | 281.8 °C | ChemNet[2] |
| Solubility | Insoluble in water; Soluble in hot ethanol, chloroform, and ether.[3] | ChemBK[3] |
Synthesis and Purification
Proposed Synthesis Workflow
Experimental Protocols
Proposed Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of stearoyl chloride (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Proposed Purification by Recrystallization
-
Solvent Selection: Based on solubility data for similar compounds, a suitable solvent system for recrystallization would be ethanol or an ethanol/water mixture.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound has been reported by the NIST Chemistry WebBook. Key characteristic peaks include:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 (broad) | O-H (phenol) | Stretching |
| ~3100 (broad) | N-H (amide) | Stretching |
| 2920, 2850 | C-H (alkane) | Stretching |
| ~1650 | C=O (amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (amide II) | Bending, Stretching |
| ~1510, 1470 | C=C (aromatic) | Stretching |
| ~1240 | C-O (phenol) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Detailed NMR spectra for this compound are not publicly available. The following tables provide predicted chemical shifts based on the compound's structure.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | s | 1H | Ar-OH |
| ~7.3-7.5 | d | 2H | Ar-H (ortho to -NH) |
| ~6.7-6.9 | d | 2H | Ar-H (ortho to -OH) |
| ~2.2-2.4 | t | 2H | -NH-CO-CH₂ - |
| ~1.6-1.8 | m | 2H | -CO-CH₂-CH₂ - |
| ~1.2-1.4 | m | 28H | -(CH₂ )₁₄- |
| ~0.8-0.9 | t | 3H | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O (amide) |
| ~154 | Ar-C -OH |
| ~131 | Ar-C -NH |
| ~122 | Ar-C H (ortho to -NH) |
| ~115 | Ar-C H (ortho to -OH) |
| ~38 | -NH-CO-C H₂- |
| ~32 | -C H₂-CH₃ |
| ~29 | -(C H₂)₁₄- |
| ~26 | -CO-CH₂-C H₂- |
| ~23 | -CH₂-C H₃ |
| ~14 | -C H₃ |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 375 | [M]⁺ (Molecular Ion) |
| 267 | [M - C₈H₁₆]⁺ (McLafferty rearrangement) |
| 109 | [HOC₆H₄NH₂]⁺ |
| 93 | [HOC₆H₄]⁺ |
Analytical Workflow
Potential Pharmacological Activity and Experimental Protocols
Direct pharmacological data for this compound is scarce. However, its structural similarity to paracetamol and other N-acyl-p-aminophenols suggests potential analgesic and anti-inflammatory properties. The long fatty acid chain may also confer activities similar to other endogenous fatty acid amides.
Potential Therapeutic Areas
-
Analgesia: The p-aminophenol core is a well-known pharmacophore for analgesic activity.
-
Anti-inflammatory: Long-chain N-acyl-p-aminophenols have been investigated for their anti-inflammatory effects.
-
Anticancer: The related compound N-(4-hydroxyphenyl)retinamide (Fenretinide) has demonstrated anticancer properties.
Proposed Experimental Protocols for Biological Evaluation
In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a range of concentrations of the test compound.
-
Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC₅₀ values for each enzyme to determine the potency and selectivity of inhibition.
-
In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
-
Objective: To evaluate the in vivo anti-inflammatory activity of the compound.
-
Methodology:
-
Administer this compound or a vehicle control to rodents (e.g., rats or mice) orally or intraperitoneally.
-
After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
In Vivo Hot Plate Test (Analgesia)
-
Objective: To assess the central analgesic activity of the compound.
-
Methodology:
-
Administer the test compound or a vehicle control to rodents.
-
At various time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
-
MTT Assay (Cytotoxicity)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Potential Signaling Pathways
The exact signaling pathways modulated by this compound have not been elucidated. However, based on its structural components, several potential pathways can be hypothesized for investigation.
Prostaglandin Synthesis Pathway (Hypothesized)
Given its structural similarity to paracetamol, a known cyclooxygenase (COX) inhibitor, this compound may exert its potential anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Endocannabinoid System (Hypothesized)
Some long-chain fatty acid amides are known to interact with the endocannabinoid system. It is plausible that this compound could be metabolized to a compound that modulates this system, contributing to its potential analgesic effects.
Conclusion
This compound is a molecule with potential for further investigation in drug discovery, particularly in the fields of analgesia and anti-inflammatory research. This technical guide provides a summary of the currently available information, along with proposed experimental protocols and predicted data to facilitate future research. The lack of extensive public data underscores the opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Researchers are encouraged to use the information herein as a starting point for their own investigations into the properties and potential therapeutic applications of this compound.
References
An In-depth Technical Guide to the Molecular Structure of N-(4-Hydroxyphenyl)stearamide
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(4-Hydroxyphenyl)stearamide (CAS No. 103-99-1). The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.
Molecular Structure and Properties
This compound, also known as N-stearoyl-p-aminophenol or 4-hydroxystearanilide, is a chemical compound with the molecular formula C24H41NO2.[1][2] It consists of a stearamide group attached to a hydroxyphenyl group at the fourth position. The molecule combines a long, lipophilic alkyl chain with a polar phenolic head, giving it amphiphilic properties.
Chemical Identifiers:
-
IUPAC Name: N-(4-hydroxyphenyl)octadecanamide[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical databases and literature sources.
| Property | Value | Unit | Reference(s) |
| Melting Point | 131-133 | °C | [3] |
| Boiling Point | 542.3 | °C at 760 mmHg | [3] |
| Density | 0.975 | g/cm³ | [3] |
| Flash Point | 281.8 | °C | [3] |
| Water Solubility | Insoluble | - | [4] |
| Solubility in Organic Solvents | Soluble in hot polar organic solvents (e.g., alcohol, dioxane, acetone, dimethylformamide) | - | [4] |
| Appearance | White to off-white powder | - | [4] |
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and characterization of this compound.
The infrared spectrum of this compound provides key information about its functional groups. The spectrum is characterized by absorption bands corresponding to the O-H and N-H stretching of the phenol and amide groups, the C=O stretching of the amide, and the C-H stretching of the long alkyl chain. A broad absorption in the region of 3200-3550 cm⁻¹ is characteristic of the phenolic O-H stretch.[5]
Key IR Absorption Bands (Solid, Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H and N-H stretching |
| ~2920, 2850 | C-H stretching (alkyl chain) |
| ~1640 | C=O stretching (Amide I) |
| ~1540 | N-H bending (Amide II) |
| ~1510, 1470 | C=C stretching (aromatic ring) |
| ~1240 | C-N stretching |
Source: Adapted from NIST WebBook[3]
Predicted ¹H NMR Spectrum:
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide proton, the phenolic proton, and the protons of the long stearoyl chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.5 | s (broad) | 1H | -OH (phenolic) |
| ~7.3-7.5 | d | 2H | Aromatic protons ortho to -NH |
| ~6.7-6.9 | d | 2H | Aromatic protons ortho to -OH |
| ~7.2-7.6 | s (broad) | 1H | -NH (amide) |
| ~2.2-2.4 | t | 2H | -CH₂-C=O |
| ~1.5-1.7 | m | 2H | -CH₂-CH₂-C=O |
| ~1.2-1.4 | m | 28H | -(CH₂)₁₄- |
| ~0.8-0.9 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the numerous carbons of the stearoyl chain.
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (amide) |
| ~154 | Aromatic C-OH |
| ~132 | Aromatic C-NH |
| ~122 | Aromatic CH (ortho to -NH) |
| ~116 | Aromatic CH (ortho to -OH) |
| ~38 | -CH₂-C=O |
| ~22-32 | -(CH₂)₁₅- |
| ~14 | -CH₃ |
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a fatty acid amide.
Expected Fragmentation Pattern:
-
Molecular Ion [M]⁺: m/z 375
-
Major Fragments:
-
Cleavage of the amide bond is a common fragmentation pathway for amides, leading to the formation of an acylium ion and a fragment corresponding to p-aminophenol.[6]
-
Fragments resulting from the sequential loss of methylene units from the alkyl chain.[7][8]
-
A prominent fragment corresponding to the p-hydroxyphenylaminium ion.
-
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by the acylation of p-aminophenol with stearoyl chloride. This is a common method for the preparation of N-acyl-aminophenols.[9][10][11]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
p-Aminophenol
-
Stearoyl chloride
-
Acetone (anhydrous)
-
1N Hydrochloric acid (HCl)
-
Ethanol
-
Hexane
-
Ice
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (2 equivalents) in anhydrous acetone.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of stearoyl chloride (1 equivalent) in anhydrous acetone to the cooled p-aminophenol solution over a period of 20-30 minutes.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture in an ice bath and filter the resulting precipitate (p-aminophenol hydrochloride).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Treat the residue with 1N HCl to precipitate the crude product.
-
Filter the crude product, wash with cold 1N HCl, followed by water.
-
Recrystallize the crude product from an ethanol/water mixture.
-
Wash the purified crystals with hexane and dry under vacuum to yield this compound.
This protocol is adapted from a general procedure for the synthesis of N-(4-hydroxyphenyl)butanamide and may require optimization for this specific synthesis.[11]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests it may act as an antioxidant. Phenolic compounds are known to scavenge free radicals through a hydrogen atom transfer (HAT) mechanism.[12][13][14]
Antioxidant Mechanism: Free Radical Scavenging
The phenolic hydroxyl group of this compound can donate a hydrogen atom to a free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage. This process generates a resonance-stabilized phenoxyl radical, which is less reactive than the initial free radical.
Caption: Antioxidant activity via free radical scavenging.
This free radical scavenging activity is a key mechanism by which phenolic antioxidants protect biological systems from oxidative stress. The long alkyl chain of this compound would enhance its lipid solubility, potentially allowing it to act as an antioxidant within cellular membranes.
Conclusion
This compound is a multifaceted molecule with a structure that suggests potential applications in fields requiring surface-active agents or lipophilic antioxidants. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The predicted spectral data and proposed antioxidant mechanism offer a foundation for further experimental investigation into the properties and biological activities of this compound. Further research is warranted to experimentally validate the predicted spectral data and to explore the full range of its biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Stearamide, m-hydroxyphenol [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chegg.com [chegg.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 13. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-Hydroxyphenyl)stearamide, a lipophilic amide with potential applications in pharmaceuticals and material science. The primary synthetic route detailed herein is the N-acylation of 4-aminophenol with stearoyl chloride. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes the necessary reagents, reaction conditions, and characterization methods. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound, also known as N-stearoyl-p-aminophenol, is an organic compound characterized by a long aliphatic chain derived from stearic acid and a hydroxyphenyl group from 4-aminophenol, linked by an amide bond. Its amphiphilic nature, combining a long hydrophobic tail with a polar head group, suggests potential utility as a surfactant, gelling agent, or as a component in drug delivery systems. The synthesis of this and similar long-chain N-aryl fatty acid amides is of interest for the development of new materials and therapeutic agents.
This guide focuses on a robust and widely applicable method for its synthesis: the acylation of 4-aminophenol using stearoyl chloride.
Synthesis Pathway
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 4-aminophenol and stearoyl chloride. In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
N-(4-Hydroxyphenyl)stearamide: A Technical Guide to its Origins and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)stearamide, a derivative of p-aminophenol, belongs to a broader class of acylated p-aminophenols. While its precise, individual discovery is not well-documented in dedicated scientific literature, its emergence can be traced to the mid-20th century exploration of N-acyl-p-aminophenols as industrial antioxidants. This technical guide provides an in-depth exploration of the historical context of its development, likely synthesis methodologies based on the established chemistry of its class, and its physicochemical properties.
Discovery and Historical Context
The specific discovery of this compound is not attributed to a single individual or a landmark publication. Instead, its development is rooted in the broader industrial research into "acylated p-aminophenols" as non-volatile antioxidants for materials such as petroleum products, synthetic lubricants, and plastics in the mid-20th century.[1][2] Patents from that era describe the synthesis and application of this class of compounds, highlighting their utility in preventing oxidative degradation.
While much of the documented research from this period focuses on the lower molecular weight member of this class, N-acetyl-p-aminophenol (more commonly known as the analgesic acetaminophen), the overarching patents and technical descriptions acknowledge the utility of acylating p-aminophenol with a variety of carboxylic acids, including long-chain fatty acids. The use of higher fatty acids to produce N-acylated p-aminophenols was specifically aimed at improving their solubility in organic media, a desirable property for antioxidants in lubricants and plastics.
The synthesis of N-acyl-p-aminophenols by condensing a p-aminophenol with a higher fatty acid was a known method, with research focused on optimizing reaction conditions to yield a pure, light-colored product.
Physicochemical Properties
This compound is a white to off-white powder.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₁NO₂ | [3] |
| Molecular Weight | 375.59 g/mol | [3] |
| Melting Point | 131-133 °C | [4][5] |
| Solubility | Insoluble in water; soluble in hot polar organic solvents such as ethanol, dioxane, acetone, and dimethylformamide. | [3] |
| Appearance | White to off-white powder | [3] |
Synthesis
The primary route for the synthesis of this compound is the acylation of p-aminophenol with stearic acid or a reactive derivative of stearic acid, such as stearoyl chloride or stearic anhydride. This is a nucleophilic acyl substitution reaction where the amino group of p-aminophenol attacks the carbonyl carbon of the acylating agent.
General Synthesis Pathway
The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis via Acylation with Stearic Acid
This protocol is a representative method based on the known chemistry for the acylation of p-aminophenols with long-chain fatty acids.
Materials:
-
p-Aminophenol
-
Stearic acid
-
Toluene (or another suitable water-entraining solvent)
-
Boric acid (catalyst, optional)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A reaction flask is equipped with a mechanical stirrer, a thermometer, a gas inlet for an inert atmosphere, and a Dean-Stark apparatus connected to a condenser.
-
Charging the Reactor: The flask is charged with equimolar amounts of p-aminophenol and stearic acid. A solvent such as toluene is added to facilitate the reaction and azeotropically remove the water formed. A catalytic amount of boric acid can be added to improve the reaction rate.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas to prevent the oxidation of p-aminophenol, which can lead to colored impurities.
-
Heating and Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the condensation reaction is collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
-
Solvent Removal: Once the theoretical amount of water has been collected, the toluene is removed by distillation, possibly under reduced pressure.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield a pure, crystalline product.
Caption: Workflow for the synthesis and purification of this compound.
Potential Mechanism of Action (as an Antioxidant)
The antioxidant properties of acylated p-aminophenols are attributed to the phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thus neutralizing it and preventing it from causing oxidative damage to other molecules. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The long stearoyl chain enhances the molecule's solubility in nonpolar environments like oils and plastics, allowing it to function effectively in these matrices.
Caption: Proposed antioxidant mechanism of this compound.
Conclusion
This compound is a molecule whose history is intertwined with the mid-20th-century development of industrial antioxidants. While not as widely known as its lower-chain homolog, acetaminophen, its synthesis and properties are well-understood within the context of acylated p-aminophenols. Its utility as a non-volatile antioxidant is derived from the radical-scavenging ability of its phenolic hydroxyl group and the lipophilicity imparted by its long stearoyl chain. The synthesis protocols are based on straightforward acylation chemistry, which has been refined over the years to improve yield and purity. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.
References
- 1. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 2. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. N-STEAROYL-P-AMINOPHENOL | 103-99-1 [chemicalbook.com]
- 5. CAS No.103-99-1,N-STEAROYL-P-AMINOPHENOL Suppliers,MSDS download [lookchem.com]
N-(4-Hydroxyphenyl)stearamide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1). A review of the current scientific literature reveals a significant scarcity of data regarding the specific biological activities and mechanisms of action of this molecule. Most of the available information is limited to its basic chemical and physical properties.
In contrast, the structurally related compound N-(4-hydroxyphenyl)retinamide (Fenretinide) is extensively studied, particularly for its anti-neoplastic properties. Given the shared N-(4-hydroxyphenyl) moiety, this review will present key findings from Fenretinide research as a potential, albeit speculative, framework for investigating this compound. This includes data on cytotoxicity, proposed signaling pathways, and detailed experimental protocols. It is imperative to note that the biological data and pathways described herein pertain to Fenretinide and require empirical validation for this compound.
Core Properties of this compound
This compound, also known as N-Stearoyl-p-aminophenol, is a fatty acid amide.[1] Its core structure consists of a saturated 18-carbon stearic acid chain linked via an amide bond to the nitrogen of 4-aminophenol.
Physicochemical Data
The known quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 103-99-1 | [1][2] |
| Molecular Formula | C₂₄H₄₁NO₂ | [1][2] |
| Molecular Weight | 375.59 g/mol | [1][2] |
| Melting Point | 131-133 °C | [2] |
| Boiling Point | 542.3 °C at 760 mmHg | [2] |
| Density | 0.975 g/cm³ | [2] |
| Flash Point | 281.8 °C | [2] |
Synthesis Protocol
A standard method for synthesizing this compound involves the acylation of 4-aminophenol with stearoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4-aminophenol in a suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane) containing a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.
-
Cooling: Cool the reaction mixture in an ice bath (0 °C) to control the exothermic reaction.
-
Acylation: Add stearoyl chloride dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed.
-
Work-up: Quench the reaction with water. If necessary, acidify the aqueous layer with dilute HCl to neutralize any remaining base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Biological Activity of N-(4-hydroxyphenyl)retinamide (Fenretinide)
Disclaimer: The following sections detail the biological activity and mechanisms of N-(4-hydroxyphenyl)retinamide (Fenretinide). This information is presented to guide potential research on this compound due to structural similarities and is not data from direct studies of the stearamide derivative.
Fenretinide is a synthetic retinoid that has demonstrated potent anti-cancer properties, including the inhibition of cell growth and induction of apoptosis.[3]
Cytotoxic and Antiproliferative Effects
Fenretinide has shown significant cytotoxicity against various cancer cell lines, particularly in hematological and solid tumors.
Table 1: Cytotoxicity of Fenretinide in Acute Lymphoblastic Leukemia (ALL) Cell Lines [4]
| Cell Line | Type | Log Cell Kill (12 µM, 96h) | LC₉₉ (µM) |
| MOLT-3 | T Cell | 4.7 | 1.5 - 8.9 (Avg. 4.8) |
| MOLT-4 | T Cell | 3.5 | 1.5 - 8.9 (Avg. 4.8) |
| CEM | T Cell | 3.9 | 1.5 - 8.9 (Avg. 4.8) |
| NALM-6 | Pre-B-cell | 2.9 | 1.5 - 8.9 (Avg. 4.8) |
| SMS-SB | Pre-B-cell | 4.7 | 1.5 - 8.9 (Avg. 4.8) |
| NALL-1 | Null Cell | 4.5 | 1.5 - 8.9 (Avg. 4.8) |
LC₉₉: Concentration that killed 99% of cells.
In addition to direct cytotoxicity, Fenretinide can inhibit cell proliferation at non-toxic concentrations. In PC3 human prostate adenocarcinoma cells, 1 µM of Fenretinide led to a 51% reduction in the proliferation rate by causing an accumulation of cells in the G0/G1 phase of the cell cycle.[5]
Potential Mechanisms of Action (Inferred from Fenretinide)
Studies on Fenretinide have elucidated several signaling pathways through which it exerts its anti-neoplastic effects. These pathways represent plausible, yet unconfirmed, targets for this compound.
Ceramide-Mediated Apoptosis
A key mechanism of Fenretinide-induced cell death is its ability to increase intracellular levels of ceramide, a pro-apoptotic sphingolipid.[4] This increase is time- and dose-dependent and can be blocked by inhibitors of de novo ceramide synthesis.
Nitric Oxide (NO)-Mediated Apoptosis
Fenretinide can induce the production of Nitric Oxide (NO) in breast cancer cells, which acts as a potent inducer of apoptosis.[6] This effect is mediated by the increased expression of both inducible (NOSII) and endothelial (NOSIII) nitric oxide synthases. The apoptotic effect of Fenretinide can be blocked by competitive inhibitors of NOS, confirming the essential role of NO in this pathway.[6]
Cell Cycle Arrest
Fenretinide has been shown to inhibit cancer cell growth by inducing cell cycle arrest, particularly at the G1/S transition.[5][7] This blockade is associated with a significant suppression of c-myc gene expression, a key regulator of cell proliferation.[5]
Key Experimental Protocols (from Fenretinide Studies)
The following protocols are generalized from methodologies used in Fenretinide research and can be adapted for the study of this compound.
Experimental Protocol: Cell Viability and Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MOLT-3, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (dissolved in a suitable vehicle like DMSO) for specified time periods (e.g., 24, 48, 72, 96 hours). Include vehicle-only controls.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Measure absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of viable cells relative to the vehicle control and determine values such as the IC₅₀ (concentration for 50% inhibition) or LC₉₉.
Conclusion and Future Directions
This compound is a commercially available compound for research use whose biological properties remain largely unexplored in the public domain. While its basic physicochemical characteristics are defined, there is a clear need for foundational research to determine its bioactivity.
The extensive data available for the structurally related compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), provides a valuable starting point. Future investigations on this compound should focus on:
-
Screening for Cytotoxicity: Assessing its effects on a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating its impact on key signaling pathways identified for Fenretinide, such as ceramide synthesis, nitric oxide production, and cell cycle regulation.
-
Comparative Analysis: Directly comparing its potency and mechanisms against those of Fenretinide to understand the role of the amide-linked side chain (saturated stearoyl vs. unsaturated retinoyl) in determining biological activity.
Such studies will be crucial to ascertain whether this compound holds any therapeutic potential and to build a comprehensive scientific profile for this under-researched molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 103-99-1 [chemnet.com]
- 3. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-(4-hydroxyphenyl)retinamide on murine mammary tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical and Chemical Properties of N-(4-Hydroxyphenyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)stearamide, a lipophilic amide derivative of p-aminophenol and stearic acid, is a compound with potential applications in pharmaceutical and material sciences. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and analysis, and a discussion of its potential biological activities based on related structures. The information is presented to support further research and development involving this molecule.
Chemical and Physical Properties
This compound, also known as N-Stearoyl-p-aminophenol or 4-Hydroxystearanilide, possesses a molecular structure that combines a hydrophilic phenolic head with a long, lipophilic stearoyl tail. This amphipathic nature influences its physical and chemical characteristics.[1]
General Properties
A summary of the key identification and physical properties of this compound is presented in Table 1.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4-hydroxyphenyl)octadecanamide | |
| Synonyms | N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide | [1] |
| CAS Number | 103-99-1 | [1] |
| Molecular Formula | C24H41NO2 | [1] |
| Molecular Weight | 375.59 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
Solubility
The solubility of this compound is dictated by its long aliphatic chain, making it generally insoluble in water but soluble in various organic solvents, particularly at elevated temperatures.[2] While specific quantitative data is limited, a qualitative solubility profile is provided in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Methanol | Soluble (especially when hot) | [2] |
| Ethanol | Soluble (especially when hot) | [2] |
| Acetone | Soluble (especially when hot) | [2] |
| Dioxane | Soluble (especially when hot) | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are:
-
~3300 cm-1: O-H stretching of the phenolic hydroxyl group and N-H stretching of the amide.
-
~3000-2800 cm-1: C-H stretching of the aliphatic chain.
-
~1650 cm-1: C=O stretching of the amide (Amide I band).
-
~1550 cm-1: N-H bending of the amide (Amide II band).
-
~1600 and ~1500 cm-1: C=C stretching of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted 1H and 13C NMR chemical shifts are essential for structural elucidation.
Table 3: Predicted 1H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | Singlet | 1H | Ar-OH |
| ~7.5 | Singlet | 1H | NH |
| ~7.3 | Doublet | 2H | Ar-H (ortho to NH) |
| ~6.8 | Doublet | 2H | Ar-H (ortho to OH) |
| ~2.2 | Triplet | 2H | -CO-CH 2- |
| ~1.6 | Multiplet | 2H | -CO-CH2-CH 2- |
| ~1.2-1.3 | Multiplet | ~28H | -(CH 2)14- |
| ~0.9 | Triplet | 3H | -CH 3 |
Table 4: Predicted 13C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~172 | C =O (Amide) |
| ~154 | Ar-C -OH |
| ~131 | Ar-C -NH |
| ~122 | Ar-C H (ortho to NH) |
| ~115 | Ar-C H (ortho to OH) |
| ~38 | -CO-C H2- |
| ~32 | -CH2-C H2CH3 |
| ~29-30 | -(C H2)n- |
| ~25 | -CO-CH2-C H2- |
| ~22 | -C H2CH3 |
| ~14 | -C H3 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]+ at m/z 375. Key fragmentation patterns for aromatic amides include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.
-
McLafferty rearrangement: If a gamma-hydrogen is present, a neutral molecule can be lost.
-
Cleavage of the amide bond: This can result in fragments corresponding to the stearoyl cation and the 4-aminophenol radical cation.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of p-aminophenol with stearoyl chloride.
Materials:
-
p-Aminophenol
-
Stearoyl chloride
-
Pyridine or Triethylamine (as a base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve p-aminophenol in the anhydrous solvent in a round-bottom flask.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of stearoyl chloride in the same anhydrous solvent to the cooled mixture with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the structurally related compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), has been extensively studied for its anticancer properties.[3] It is plausible that this compound may exhibit some similar biological effects due to the shared N-(4-hydroxyphenyl)amide moiety, which is considered key to the antiproliferative activity of these compounds.[3]
Studies on long-chain N-acyl p-aminophenols suggest that the length of the alkyl chain can influence their antiproliferative potencies.[3]
One of the proposed mechanisms of action for Fenretinide in breast cancer cells involves the induction of apoptosis through the production of nitric oxide (NO).[4] This process is linked to the increased expression of nitric oxide synthase (NOS) enzymes.[4] It is hypothesized that this compound could potentially interact with similar pathways.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
This compound is a molecule with interesting chemical and physical properties stemming from its amphipathic structure. This guide has provided a summary of its known characteristics, a detailed protocol for its synthesis, and an overview of its potential biological activities based on structurally similar compounds. Further research is warranted to fully elucidate its spectroscopic profile, quantitative solubility, and to directly investigate its biological effects and mechanisms of action. This information serves as a valuable resource for scientists and researchers working with this compound.
References
Unraveling the Molecular Mechanisms of N-(4-Hydroxyphenyl)stearamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)stearamide, a lipoamino acid, belongs to a class of compounds with potential therapeutic applications stemming from their interaction with the endocannabinoid system. While direct quantitative data for this specific molecule is limited in publicly available literature, its structural similarity to well-characterized compounds, such as the acetaminophen metabolite N-arachidonoylphenolamine (AM404), provides a strong basis for elucidating its probable mechanism of action. This technical guide synthesizes the current understanding of related N-acylphenols to propose a primary mechanism for this compound centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), with a potential secondary role as a Transient Receptor Potential Vanilloid 1 (TRPV1) agonist. This document provides a detailed overview of the proposed signaling pathways, comprehensive experimental protocols for mechanism validation, and illustrative diagrams to facilitate a deeper understanding of its molecular interactions.
Core Mechanism of Action: Modulation of the Endocannabinoid System
The primary proposed mechanism of action for this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound is hypothesized to increase the synaptic concentration and duration of action of AEA. This elevation of endogenous anandamide levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are key regulators of pain, inflammation, and mood.
A secondary, plausible mechanism involves the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Several N-acylethanolamines have been shown to be agonists of TRPV1, a non-selective cation channel involved in the detection and modulation of pain and temperature.
Proposed Signaling Pathway: FAAH Inhibition
Inhibition of FAAH by this compound leads to an accumulation of anandamide. Anandamide then acts as a retrograde messenger, binding to presynaptic CB1 receptors. This binding initiates a G-protein coupled signaling cascade, ultimately leading to the inhibition of neurotransmitter release and a reduction in neuronal excitability. This cascade is central to the analgesic and anxiolytic effects associated with elevated endocannabinoid tone.
Proposed FAAH Inhibition Signaling Pathway
Proposed Signaling Pathway: TRPV1 Agonism
As a potential TRPV1 agonist, this compound may directly bind to and activate the TRPV1 channel on nociceptive sensory neurons. This activation leads to an influx of cations, primarily Ca2+, causing initial neuronal depolarization perceived as a pungent or burning sensation. However, prolonged activation of TRPV1 leads to desensitization of the channel and the neuron, resulting in a lasting analgesic effect.
Proposed TRPV1 Agonism Signaling Pathway
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| AM404 | Anandamide Uptake | Inhibition | IC50: ~1 µM | [1] |
| TRPV1 | Activation | EC50: 160 nM | [2] | |
| URB597 | FAAH | Inhibition | IC50: 4.6 nM | [3] |
| PF-3845 | FAAH | Inhibition | Ki: 0.23 µM | [1] |
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following detailed experimental protocols are provided.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a common method to determine the inhibitory activity of a compound against FAAH.
Objective: To determine the IC50 value of this compound for FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Dilute the recombinant FAAH enzyme to the desired working concentration in cold FAAH Assay Buffer. Keep the enzyme solution on ice.
-
Prepare the FAAH substrate solution in FAAH Assay Buffer.
-
-
Assay Plate Setup:
-
100% Initial Activity Wells (Negative Control): Add FAAH Assay Buffer, diluted FAAH enzyme, and DMSO (vehicle control).
-
Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the desired concentration of this compound.
-
Background Wells: Add FAAH Assay Buffer and DMSO, without the enzyme.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Signal Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 340-360/450-465 nm for AMC-based substrates) over time (kinetic reading) or after a fixed incubation period (endpoint reading) at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
References
The Multifaceted Biological Activities of N-(4-Hydroxyphenyl)stearamide and Its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-(4-Hydroxyphenyl)stearamide and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, ranging from anticancer and antioxidant effects to specific enzyme inhibition. This technical guide provides an in-depth analysis of their biological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.
Quantitative Biological Activity Data
The biological efficacy of this compound analogs has been quantified across various studies, primarily focusing on their cytotoxic, enzyme-inhibitory, and receptor-modulating activities. The following tables summarize the key quantitative data available in the literature, providing a comparative overview of the potency of these compounds.
Table 1: Anticancer and Cytotoxic Activity
| Compound/Analog | Cell Line(s) | Activity Type | IC50 Value | Reference(s) |
| N-(4-hydroxyphenyl)retinamide (Fenretinide) | Ovarian, Breast, Neuroblastoma | Anticancer, Chemopreventive | Low micromolar range (cell line dependent) | [1] |
| 4-oxo-N-(4-hydroxyphenyl)retinamide | Ovarian (A2780), Breast (T47D), Cervical (HeLa), Neuroblastoma (SK-N-BE) | Anticancer | More potent than Fenretinide in some cell lines | [1] |
| N-(4-hydroxy-3-mercaptonaphthalen-1-yl)benzamide (6d) | HUVECs, A549, K562, PC-3, HCT116, MDA-MB-231, MCF-7 | Antiproliferative | 5.34 µM, 40.53 µM, 10.81 µM, 52.52 µM, 10.19 µM, 21.37 µM, 2.81 µM, respectively | [2] |
| p-methylaminophenol (p-MAP) | HL60, MCF-7, MCF-7/Adr(R), HepG2, DU-145 | Antiproliferative | Less potent than Fenretinide | [3] |
Table 2: Enzyme Inhibition
| Compound/Analog | Target Enzyme | Inhibition Type | IC50 Value | Reference(s) |
| N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r) | Xanthine Oxidase (XO) | Inhibitor | 0.028 µM | [4] |
| N-(3-(4-Hydroxyphenyl)-propenoyl)-2-aminoisobutyric acid tryptamide | SIRT2 | Inhibitor | Not specified, but equipotent to parent compound | [5] |
| N-(3-(4-Hydroxyphenyl)-propenoyl)-L-alanine tryptamide | SIRT2 | Inhibitor | Not specified, but equipotent to parent compound | [5] |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Lipoxygenase, Butylcholinesterase | Inhibitor | 57 ± 0.97 µM, 89 ± 0.79 µM, respectively | [6] |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3) | Acetylcholinesterase | Inhibitor | 75 ± 0.83 µM | [6] |
| 4-(2-perfluoroundecanoylaminoethyl)-phenyl sulfamate (5r) | Steroid Sulfatase (STS) | Inhibitor | 2.18 µM | [7] |
| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499) | STAT6 | Inhibitor | 21 nM | [8] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (35 and 36) | 12-Lipoxygenase (12-LOX) | Inhibitor | Nanomolar potency | [9] |
Table 3: Receptor Antagonism
| Compound/Analog | Target Receptor | Activity Type | IC50 Value | Reference(s) |
| N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine (21) | NMDA Receptor (NR1A/2B subtype) | Antagonist | 0.022 µM | [10] |
| N-(omega-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine (33) | NMDA Receptor (NR1A/2B subtype) | Antagonist | 0.059 µM | [10] |
| (+/-)-3-(4-hydroxyphenyl)pyrrolidine (40) | NMDA Receptor (NR1A/2B subtype) | Antagonist | 0.017 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key experiments relevant to assessing the biological activity of this compound analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Enzyme Inhibition Assay (General Protocol)
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The specifics of the assay depend on the enzyme and the substrate used.
General Protocol (Example for Xanthine Oxidase):
-
Reaction Mixture Preparation: In a suitable buffer, combine the enzyme (e.g., Xanthine Oxidase), the substrate (e.g., xanthine), and varying concentrations of the inhibitor (this compound analog).
-
Initiation of Reaction: Initiate the reaction by adding the substrate. The conversion of xanthine to uric acid can be monitored by measuring the increase in absorbance at 295 nm.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)
Principle: This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) cultured on a basement membrane matrix (e.g., Matrigel), a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for a period that allows for tube formation (typically 6-18 hours).
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound analogs can aid in understanding their mechanisms of action.
Caption: Anticancer mechanism of N-(4-hydroxyphenyl)retinamide (Fenretinide).
Caption: General experimental workflow for an enzyme inhibition assay.
Caption: Inhibition of the STAT6 signaling pathway by a pyrimidine-5-carboxamide analog.
Conclusion
The this compound scaffold and its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neurological disorders. The structure-activity relationship studies, as evidenced by the diverse range of biological activities and potencies of different analogs, highlight the tunability of this chemical framework for targeted drug design. Further research into the pharmacokinetics and in vivo efficacy of the most potent analogs is warranted to translate these promising preclinical findings into clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides as inhibitors of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-(4-Hydroxyphenyl)-propenoyl)-amino acid tryptamides as SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of N-acylated tyramine sulfamates containing C-F bonds as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Effects of N-(4-Hydroxyphenyl)retinamide (Fenretinide)
A Note on Chemical Nomenclature: Initial searches for "N-(4-Hydroxyphenyl)stearamide" yielded limited information regarding therapeutic effects, primarily pointing to its classification as a chemical compound for research use only. In contrast, a significant body of scientific literature exists for a similarly named compound, N-(4-Hydroxyphenyl)retinamide (4-HPR or Fenretinide) , which has been extensively studied for its therapeutic potential, particularly in oncology. It is highly probable that interest lies in the therapeutic effects of Fenretinide. This guide will, therefore, focus on the substantial research available for N-(4-Hydroxyphenyl)retinamide.
Executive Summary
N-(4-Hydroxyphenyl)retinamide (Fenretinide), a synthetic derivative of all-trans-retinoic acid, has emerged as a promising agent in the prevention and treatment of various cancers. Unlike other retinoids that primarily induce cell differentiation, Fenretinide's predominant mechanism of action is the induction of apoptosis.[1] Its favorable safety profile and selective accumulation in certain tissues, such as the breast, have made it a subject of numerous preclinical and clinical investigations.[2] This technical guide provides a comprehensive overview of the therapeutic effects of Fenretinide, detailing its mechanisms of action through various signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.
Quantitative Data Presentation
In Vitro Efficacy
The cytotoxic and growth-inhibitory effects of Fenretinide have been quantified in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC3 | Prostate Adenocarcinoma | Proliferation Reduction (at 1 µM) | 51% | [3] |
| TSU-PR1 | Prostate Adenocarcinoma | Adhesion Reduction (at 1 µM) | 32% | [4] |
| PC-3 | Prostate Adenocarcinoma | Adhesion Reduction (at 1 µM) | 37% | [4] |
| TSU-PR1 | Prostate Adenocarcinoma | Motility Reduction (at 1 µM) | 29% | [4] |
| PC-3 | Prostate Adenocarcinoma | Motility Reduction (at 1 µM) | 28% | [4] |
| LA-N-5 | Neuroblastoma | Apoptosis (at 1.25 µM, 2 days) | ~15% | [5] |
| LA-N-5 | Neuroblastoma | Apoptosis (at 5 µM, 8 days) | ~90% | [5] |
| ER+ Breast Cancer Cells | Breast Cancer | NO Production Increase (at 2.5 µM) | 24-fold | [6] |
| ER- Breast Cancer Cells | Breast Cancer | NO Production Increase (at 2.5 µM) | 3.3-fold | [6] |
Clinical Trial Data: Breast Cancer Prevention
A significant phase III clinical trial investigated the efficacy of Fenretinide in preventing second breast cancer.
| Patient Group | Treatment | Outcome | Hazard Ratio (95% CI) | Reference |
| All Patients | Fenretinide vs. Control | Second Breast Cancer | 0.83 (0.67-1.03) | [7] |
| Premenopausal Women | Fenretinide vs. Control | Second Breast Cancer | 0.62 (0.46-0.83) | [7] |
| Postmenopausal Women | Fenretinide vs. Control | Second Breast Cancer | 1.23 (0.63-2.40) | [7] |
| Women ≤ 40 years | Fenretinide vs. Control | Second Breast Cancer | ~50% risk reduction | [7] |
Clinical Trial Data: Advanced Breast Cancer and Melanoma
A phase II study evaluated Fenretinide in patients with advanced-stage cancers.[8]
| Cancer Type | Number of Patients | Response |
| Breast Cancer | 15 | No partial or complete responses |
| Melanoma | 16 | No partial or complete responses |
Clinical Trial Data: Relapsed/Refractory Neuroblastoma
A phase I trial of a novel oral formulation of Fenretinide in pediatric patients showed promising results.[9]
| Patient Group | Response | Number of Patients | Duration |
| Relapsed/Refractory Neuroblastoma | Stable Disease | 6 | 4-26 courses |
| Relapsed/Refractory Neuroblastoma (marrow/bone disease only) | Complete Response | 4 | 10-46 courses |
Mechanisms of Action and Signaling Pathways
Fenretinide exerts its therapeutic effects through a variety of signaling pathways, often independent of traditional retinoid receptors.[10][11]
Induction of Apoptosis via Reactive Oxygen Species (ROS) and MAPK Pathway
A primary mechanism of Fenretinide-induced apoptosis involves the generation of reactive oxygen species (ROS).[12] This oxidative stress triggers the activation of several mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, leading to downstream apoptotic events.[12]
Figure 1: Fenretinide-induced ROS and MAPK-mediated apoptosis.
De Novo Ceramide Biosynthesis
Fenretinide has been shown to elevate intracellular ceramide levels by activating key enzymes in the de novo synthesis pathway, namely serine palmitoyltransferase (SPT) and ceramide synthase.[13] Ceramide, a bioactive sphingolipid, is a well-known mediator of apoptosis.[14]
Figure 2: Fenretinide-induced de novo ceramide synthesis leading to apoptosis.
Nitric Oxide (NO) Production
In breast cancer cells, Fenretinide induces apoptosis by increasing the production of nitric oxide (NO).[15] This is achieved through the upregulation of both inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII).[15] The pro-apoptotic effects of Fenretinide can be enhanced by interferon-gamma and tamoxifen, which further increase NOSII expression.[6][15]
Figure 3: Fenretinide-induced nitric oxide production and apoptosis.
Transforming Growth Factor-Beta (TGF-β) Signaling
Fenretinide can activate the TGF-β signaling pathway, which plays a role in its pro-apoptotic and anti-angiogenic effects.[16][17] It upregulates the expression of TGF-β family members, such as bone morphogenetic protein-2 (BMP-2) and macrophage inhibitory cytokine-1 (MIC-1), which in turn inhibit endothelial cell growth, migration, and invasion.[16]
Figure 4: Fenretinide's activation of the TGF-β pathway.
Cell Cycle Arrest
Fenretinide can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][18] This effect has been associated with the suppression of c-myc gene expression.[3] In some cell types, it can also lead to the downregulation of cyclin D1 and proteasomal degradation of p21.[18]
Figure 5: Fenretinide-induced cell cycle arrest.
Experimental Protocols
In Vitro Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines are used, including PC3 (prostate), TSU-PR1 (prostate), LA-N-5 (neuroblastoma), and various breast cancer cell lines (e.g., T47D).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Fenretinide Treatment: Fenretinide is dissolved in a suitable solvent (e.g., ethanol) and added to the cell culture medium at various concentrations (typically in the micromolar range) for specified time periods.
-
Viability/Proliferation Assays: Cell viability and proliferation are assessed using standard methods such as MTT or XTT assays, or by direct cell counting.
Apoptosis Assays
-
Morphological Assessment: Apoptosis is often initially identified by observing morphological changes such as chromatin condensation and nuclear fragmentation using fluorescence microscopy after staining with DNA-binding dyes (e.g., Hoechst 33342).
-
Flow Cytometry: Quantification of apoptosis is frequently performed using flow cytometry. The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, is a common method.[5] Annexin V/propidium iodide staining can also be used to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: The activation of apoptotic signaling pathways is confirmed by detecting the cleavage of key proteins such as caspase-3 and PARP via Western blotting.
Nitric Oxide (NO) Measurement
-
Griess Assay: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with Fenretinide, harvested, fixed (e.g., in ethanol), and stained with a fluorescent DNA intercalating agent (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used.
-
Tumor Implantation: Human cancer cells (e.g., neuroblastoma SK-N-BE2 and SH-SY5Y) are injected subcutaneously into the flanks of the mice.[19]
-
Treatment: Once tumors are established, mice are treated with Fenretinide (and/or other agents) administered through various routes (e.g., oral gavage, dietary admixture).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptotic markers).[19]
Conclusion
N-(4-Hydroxyphenyl)retinamide (Fenretinide) is a multi-faceted therapeutic agent with a distinct, receptor-independent mechanism of action that primarily drives cancer cells towards apoptosis. Its ability to modulate multiple signaling pathways, including those involving ROS, ceramide, nitric oxide, and TGF-β, underscores its potential in cancer therapy and chemoprevention. While clinical efficacy in advanced cancers has been limited, its notable success in reducing the risk of second breast cancer in premenopausal women and the promising results from a recent neuroblastoma trial highlight its continued relevance.[7][9] Future research should focus on optimizing drug delivery to enhance bioavailability and exploring rational combination therapies to leverage its unique cytotoxic mechanisms.
References
- 1. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenretinide (4-HPR): A Preventive Chance for Women at Genetic and Familial Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-invasive effects of N-(4-hydroxyphenyl)-retinamide on human prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroblastoma cell apoptosis induced by the synthetic retinoid N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fifteen-year results of a randomized phase III trial of fenretinide to prevent second breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of fenretinide (N-[4-hydroxyphenyl]retinamide) in advanced breast cancer and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma: A Report from the New Approaches to Neuroblastoma Therapy (NANT) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. N-(4-hydroxyphenyl)retinamide-induced apoptosis triggered by reactive oxygen species is mediated by activation of MAPKs in head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The transforming growth factor-beta family members bone morphogenetic protein-2 and macrophage inhibitory cytokine-1 as mediators of the antiangiogenic activity of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell death induced by N-(4-hydroxyphenyl)retinamide in human epidermal keratinocytes is modulated by TGF-beta and diminishes during the progression of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-(4-Hydroxyphenyl)stearamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1). Due to the limited availability of published experimental spectra for this specific molecule, this document combines available experimental infrared (IR) data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and related compounds. This guide is intended to serve as a valuable reference for the synthesis, characterization, and application of N-(4--Hydroxyphenyl)stearamide in research and development.
Chemical Structure and Properties
-
IUPAC Name: N-(4-hydroxyphenyl)octadecanamide
-
Synonyms: 4-stearamidophenol, N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide[1]
-
CAS Number: 103-99-1[1]
-
Molecular Formula: C₂₄H₄₁NO₂[1]
-
Molecular Weight: 375.59 g/mol [1]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | Broad Singlet | 1H | Ar-OH (phenolic) |
| ~ 7.2 - 7.4 | Singlet | 1H | -NH- (amide) |
| ~ 7.0 - 7.2 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~ 2.2 - 2.4 | Triplet | 2H | -CO-CH₂- |
| ~ 1.6 - 1.8 | Multiplet | 2H | -CO-CH₂-CH₂- |
| ~ 1.2 - 1.4 | Multiplet | 28H | -(CH₂)₁₄- |
| ~ 0.8 - 0.9 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 - 174 | C=O (amide carbonyl) |
| ~ 154 - 156 | Ar-C-OH |
| ~ 130 - 132 | Ar-C-NH |
| ~ 122 - 124 | Ar-CH (ortho to -NH) |
| ~ 115 - 117 | Ar-CH (ortho to -OH) |
| ~ 38 - 40 | -CO-CH₂- |
| ~ 29 - 32 | -(CH₂)₁₅- (stearoyl chain) |
| ~ 25 - 27 | -CO-CH₂-CH₂- |
| ~ 22 - 24 | -CH₂-CH₃ |
| ~ 14 | -CH₃ |
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum of this compound is available from the NIST WebBook. The spectrum was obtained from a solid pellet sample.
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3500 | Strong, Broad | O-H stretch (phenolic), N-H stretch (amide) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2960 | Strong | Aliphatic C-H stretch |
| ~ 1650 - 1680 | Strong | C=O stretch (Amide I) |
| ~ 1510 - 1560 | Strong | N-H bend (Amide II), Aromatic C=C stretch |
| ~ 1230 - 1270 | Strong | C-O stretch (phenolic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment |
| 375 | [M]⁺ (Molecular Ion) |
| 267 | [M - C₇H₇NO]⁺ (Loss of hydroxyphenylamino group) |
| 109 | [HOC₆H₄NH₂]⁺ (Hydroxyphenylamine cation) |
| 108 | [HOC₆H₄NH]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean NMR tube.
-
Ensure complete dissolution by gentle agitation.
Instrumentation and Acquisition:
-
A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
¹H NMR spectra are acquired using a standard pulse sequence.
-
¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
Instrumentation and Acquisition:
-
An FT-IR spectrometer is used.
-
A background spectrum of a blank KBr pellet is recorded.
-
The sample pellet is placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be adjusted to approximately 1 mg/mL.
Instrumentation and Acquisition:
-
A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.
-
For EI, the sample is introduced into the ion source, typically after passing through a gas chromatograph.
-
For ESI, the sample solution is infused directly or via liquid chromatography into the ESI source.
-
The mass spectrum is recorded over a suitable m/z range.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Synthesis of N-Stearoyl-p-aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Stearoyl-p-aminophenol, a derivative of p-aminophenol incorporating a long-chain fatty acid. The document details the core synthesis pathway, experimental protocols, and relevant physicochemical data. Due to the limited publicly available information on the specific biological signaling pathways of N-Stearoyl-p-aminophenol, this guide also presents a logical workflow for its synthesis and characterization.
Introduction
N-Stearoyl-p-aminophenol, also known as N-(4-hydroxyphenyl)octadecanamide, is an organic compound belonging to the family of N-acyl-p-aminophenols. These compounds are characterized by a p-aminophenol core structure where the amino group is acylated. While the most well-known member of this class is N-acetyl-p-aminophenol (Acetaminophen or Paracetamol), long-chain derivatives such as N-Stearoyl-p-aminophenol are of interest for their potential applications in various fields, including pharmaceuticals and material science, owing to their increased lipophilicity. Some long-chain N-alkylaminophenols have been investigated for their antiproliferative properties.[1]
This guide focuses on the primary synthetic route to N-Stearoyl-p-aminophenol, which involves the N-acylation of p-aminophenol with a stearoylating agent.
Synthesis Pathway
The principal pathway for the synthesis of N-Stearoyl-p-aminophenol is the nucleophilic acyl substitution reaction between p-aminophenol and a stearoyl derivative, typically stearoyl chloride. In this reaction, the amino group of p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base is typically used to neutralize the hydrochloric acid byproduct.
A secondary, less common pathway involves the direct condensation of p-aminophenol with stearic acid, which generally requires a coupling agent or high temperatures to facilitate the dehydration reaction.
Physicochemical Properties of Reactants and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| p-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 | 187.5 | Moderately soluble in alcohols, can be recrystallized from hot water.[2] |
| Stearoyl Chloride | 112-76-5 | C₁₈H₃₅ClO | 302.93 | 23 | Reacts with water. Soluble in aprotic organic solvents. |
| N-Stearoyl-p-aminophenol | 103-99-1 | C₂₄H₄₁NO₂ | 375.60 | 131-133 | Insoluble in water; soluble in polar organic solvents (e.g., alcohol, acetone, dimethylformamide), especially when hot.[3][4] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-Stearoyl-p-aminophenol is not extensively documented in publicly available literature, a reliable procedure can be derived from the general principles of N-acylation of aminophenols with long-chain fatty acyl chlorides. The following protocol is a generalized representation.
Synthesis of N-Stearoyl-p-aminophenol via Acylation with Stearoyl Chloride
Materials:
-
p-Aminophenol
-
Stearoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous non-nucleophilic base (e.g., Pyridine, Triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, acetone)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-aminophenol in the anhydrous aprotic solvent.
-
Add the anhydrous non-nucleophilic base to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of stearoyl chloride in the anhydrous aprotic solvent to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure N-Stearoyl-p-aminophenol.
Characterization Data
The following table summarizes the expected spectroscopic data for the starting material, p-aminophenol, which is essential for monitoring the reaction progress and confirming the final product structure.
| Spectroscopic Data | p-Aminophenol | N-Stearoyl-p-aminophenol (Predicted) |
| ¹H NMR (DMSO-d₆) | δ 8.37 (s, 1H, OH), 6.48-6.50 (d, 2H, Ar-H), 6.42-6.44 (d, 2H, Ar-H), 4.38 (s, 2H, NH₂) | Aromatic protons shifted downfield, amide proton (NH) singlet, characteristic signals for the long alkyl chain of the stearoyl group. |
| ¹³C NMR (DMSO-d₆) | δ 148.2, 140.7, 115.5, 115.2 | Carbonyl carbon of the amide, aromatic carbons with shifts influenced by the amide group, multiple signals for the alkyl chain carbons. |
| IR (ATR) (cm⁻¹) | 3338, 3279 (N-H stretching), Broad O-H stretching | Amide N-H stretching (~3300), C=O stretching (~1650), disappearance of primary amine N-H bending, presence of long alkyl chain C-H stretching. |
Visualizations
Synthesis Pathway of N-Stearoyl-p-aminophenol
Caption: General synthesis pathway for N-Stearoyl-p-aminophenol.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of N-Stearoyl-p-aminophenol.
Logical Relationship for Compound Development
Given the absence of specific signaling pathway information for N-Stearoyl-p-aminophenol, the following diagram illustrates a logical workflow for its potential development as a compound of interest, based on the properties of related molecules.
Caption: Logical workflow for the development of N-Stearoyl-p-aminophenol.
Conclusion
The synthesis of N-Stearoyl-p-aminophenol is a straightforward N-acylation reaction of p-aminophenol. This guide provides a foundational understanding of the synthesis pathway and a generalized experimental protocol. Further research is required to establish optimized reaction conditions, quantitative yields, and a comprehensive biological activity profile for this compound. The provided workflows and data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
An In-depth Technical Guide to the Structural Characterization of 4-Hydroxystearanilide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: N-(4-hydroxyphenyl)stearamide
Introduction
4-Hydroxystearanilide, systematically named this compound and also known as N-stearoyl-p-aminophenol, is a phenolic amide derivative. Its structure combines a long, saturated fatty acid chain (stearic acid) with an aromatic aminophenol moiety. This amphiphilic character suggests potential applications in materials science and biochemistry. Primarily, it is recognized for its role as an antioxidant and processing aid in various polymers, including rubber and polyamides, where it helps to mitigate degradation.
Despite its industrial applications, detailed public-domain data on its complete structural characterization is limited. This guide, therefore, serves as a comprehensive technical overview of the essential methodologies and analytical techniques that are applied to fully characterize the structure of 4-Hydroxystearanilide. It provides detailed experimental protocols and expected analytical data based on its known chemical structure, offering a foundational framework for researchers working with this molecule or analogous compounds.
Physicochemical and Structural Properties
A summary of the fundamental properties of 4-Hydroxystearanilide is presented below. These identifiers are crucial for sample sourcing, regulatory documentation, and analytical database searches.
| Property | Data |
| Systematic Name | This compound |
| Synonyms | 4-Hydroxystearanilide, N-Stearoyl-p-aminophenol |
| CAS Number | 103-99-1 |
| Molecular Formula | C₂₄H₄₁NO₂ |
| Molecular Weight | 375.6 g/mol |
| Appearance | White to off-white powder or waxy solid |
| Melting Point | 130-134 °C |
Synthesis of 4-Hydroxystearanilide
The most direct and common method for synthesizing amides is through the acylation of an amine. For 4-Hydroxystearanilide, this involves the reaction of 4-aminophenol with an activated form of stearic acid, typically stearoyl chloride.
Experimental Protocol: Acylation of 4-Aminophenol
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to act as an acid scavenger.
-
Reaction Setup: Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Acyl Chloride: Dissolve stearoyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-aminophenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acid chloride, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is fundamental to confirming the covalent structure of the synthesized molecule. The following sections detail the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: A sample of 4-Hydroxystearanilide (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.75 | s | 1H | Amide N-H |
| ~9.15 | s | 1H | Phenolic O-H |
| ~7.35 | d | 2H | Aromatic C-H (ortho to NH) |
| ~6.68 | d | 2H | Aromatic C-H (ortho to OH) |
| ~2.20 | t | 2H | -CO-CH₂ -CH₂- |
| ~1.55 | p | 2H | -CO-CH₂-CH₂ - |
| ~1.24 | m (br s) | 28H | -(CH₂ )₁₄- in the alkyl chain |
| ~0.85 | t | 3H | Terminal -CH₃ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~171.5 | Amide C =O |
| ~153.0 | Aromatic C -OH |
| ~131.0 | Aromatic C -NH |
| ~121.5 | Aromatic C H (ortho to NH) |
| ~115.0 | Aromatic C H (ortho to OH) |
| ~36.5 | -CO-C H₂- |
| ~31.3 | Alkyl chain -C H₂- |
| ~29.0 (multiple peaks) | Alkyl chain -(C H₂)₁₃- |
| ~25.2 | Alkyl chain -C H₂- |
| ~22.1 | Alkyl chain -C H₂- |
| ~13.9 | Terminal -C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenol (H-bonded) |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 2950 - 2850 | Strong | C-H Stretch (sp³) | Alkyl Chain |
| 1680 - 1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| 1600, 1510 | Medium | C=C Stretch | Aromatic Ring |
| 1570 - 1515 | Strong | N-H Bend (Amide II) | Secondary Amide |
| ~1240 | Medium | C-O Stretch | Phenol |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
Experimental Protocol: A dilute solution of the sample is introduced into a mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Expected Mass Spectrometry Data (ESI-HRMS)
| m/z Value (Predicted) | Ion Species | Formula | Description |
|---|---|---|---|
| 376.3210 | [M+H]⁺ | [C₂₄H₄₂NO₂]⁺ | Protonated molecular ion |
| 398.3030 | [M+Na]⁺ | [C₂₄H₄₁NO₂Na]⁺ | Sodium adduct of the molecular ion |
| 374.3064 | [M-H]⁻ | [C₂₄H₄₀NO₂]⁻ | Deprotonated molecular ion |
Predicted Fragmentation Pattern: Under tandem MS (MS/MS) conditions, key fragment ions would be expected from the cleavage of the amide bond (McLafferty rearrangement is unlikely due to the long saturated chain) and benzylic cleavage.
-
Acylium ion: [CH₃(CH₂)₁₆CO]⁺ at m/z 267.27
-
Aminophenol fragment: [HOC₆H₄NH₂]⁺ at m/z 109.05
Structural Characterization Workflow
The comprehensive process for identifying and characterizing a chemical compound like 4-Hydroxystearanilide follows a logical progression of experiments. This workflow ensures that sufficient data is collected to unambiguously determine the molecule's identity and structure.
Caption: Workflow for the synthesis and structural characterization of 4-Hydroxystearanilide.
Methodological & Application
Application Notes and Protocols for N-(4-Hydroxyphenyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)stearamide, also known as N-stearoyl-p-aminophenol, is a lipophilic amide derivative. Structurally similar to other biologically active fatty acid amides, this molecule is a potential candidate for investigation in various biological systems. Its structural components, p-aminophenol and stearic acid, suggest potential interactions with enzymatic pathways involved in lipid signaling. This document provides a detailed experimental protocol for the synthesis of this compound and outlines methodologies for investigating its potential biological activities, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.
Chemical and Physical Properties
This compound is a white to off-white powder. It is insoluble in water but soluble in polar organic solvents, especially when heated.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 103-99-1 | [2][3] |
| Molecular Formula | C₂₄H₄₁NO₂ | [2][3] |
| Molecular Weight | 375.59 g/mol | [2] |
| Melting Point | 131-133 °C | [3] |
| Boiling Point | 542.3 °C at 760 mmHg | [3] |
| Density | 0.975 g/cm³ | [3] |
| Flash Point | 281.8 °C | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Insoluble in water; soluble in polar organic solvents like alcohol, dioxane, acetone, and dimethylformamide. | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved via the acylation of p-aminophenol with stearoyl chloride, a reactive derivative of stearic acid. This method is a common and effective way to form amide bonds.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
-
Stearic Acid
-
Thionyl Chloride (SOCl₂)
-
p-Aminophenol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and dropping funnel
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Experimental Procedure
Step 1: Formation of Stearoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser, add stearic acid.
-
Slowly add an excess of thionyl chloride (approximately 2 equivalents) to the flask. This step should be performed in a well-ventilated fume hood as toxic gases (SO₂ and HCl) are evolved.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude stearoyl chloride can be used directly in the next step.
Step 2: Acylation of p-Aminophenol
-
Dissolve p-aminophenol in an anhydrous solvent such as DCM or THF in a separate flask.
-
Add a base, such as pyridine or triethylamine (approximately 1.1 equivalents), to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add the crude stearoyl chloride (1 equivalent) dissolved in a small amount of the same anhydrous solvent to the p-aminophenol solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, wash the organic mixture sequentially with 1M HCl solution, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a pure crystalline solid.
Biological Activity Investigation: Potential FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[4] Inhibition of FAAH increases anandamide levels, leading to analgesic and anti-inflammatory effects.[4] Given its structure, this compound is a candidate for investigation as a potential FAAH inhibitor.
FAAH Inhibition Signaling Pathway
Caption: Proposed mechanism of FAAH inhibition by this compound.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.[4][5]
3.2.1. Materials
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
This compound (test compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
DMSO (for dissolving compounds)
-
White, opaque 96-well microplates
-
Fluorescence plate reader
3.2.2. Protocol
-
Compound Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Perform serial dilutions in FAAH Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Thaw the FAAH enzyme on ice and dilute to the desired concentration in cold FAAH Assay Buffer.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution to triplicate wells.[5]
-
100% Activity Control: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (DMSO) to triplicate wells.[5]
-
Background Control: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent to triplicate wells.[5]
-
-
Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 5-60 minutes) at 37°C. This step is crucial for time-dependent inhibitors to bind to the enzyme.[4]
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to start the reaction.[5]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[5]
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][5] Alternatively, for kinetic measurements, read the fluorescence every minute for 30 minutes at 37°C.[4]
3.2.3. Data Analysis
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (Human FAAH) | IC₅₀ (Rat FAAH) | Notes |
| This compound | FAAH | Data to be determined | Data to be determined | Potential irreversible inhibitor. |
| URB597 (Control) | FAAH | 4.6 nM | Not Reported | Potent and well-characterized inhibitor.[6] |
Biological Activity Investigation: Potential TRPA1 Antagonism
TRPA1 is a non-selective cation channel expressed in sensory neurons that acts as a sensor for irritant chemicals, contributing to pain and inflammation.[7] TRPA1 antagonists are being investigated as potential analgesics.[8]
TRPA1 Antagonism Workflow
Caption: Proposed mechanism of TRPA1 antagonism.
Cell-Based Calcium Flux Assay for TRPA1 Antagonism
This protocol describes a method to measure the inhibition of agonist-induced calcium influx in cells expressing the TRPA1 channel, typically using a fluorometric imaging plate reader (FLIPR).[9][10]
4.2.1. Materials
-
HEK293 or CHO cells stably expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
Poly-D-lysine coated 384-well black-wall, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate - AITC)
-
This compound (test compound)
-
Known TRPA1 antagonist (positive control, e.g., AM-0902)[9]
-
Fluorescent Imaging Plate Reader (FLIPR) or fluorescence plate reader
4.2.2. Protocol
-
Cell Plating: Seed the TRPA1-expressing cells into 384-well plates and culture for 24-48 hours until they form a confluent monolayer.[10]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add the test compound (this compound) and control compounds at various concentrations to the wells. Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.[10]
-
Agonist Stimulation and Measurement: Place the plate into the FLIPR instrument. A baseline fluorescence is measured before the automated addition of a TRPA1 agonist (e.g., cinnamaldehyde at a concentration that elicits a submaximal response, such as EC₈₀).
-
Data Acquisition: The fluorescence intensity is monitored in real-time immediately after agonist addition. The increase in intracellular calcium upon channel activation results in an increased fluorescence signal.
4.2.3. Data Analysis
-
The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal in the presence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
| Compound | Target | Agonist Used | IC₅₀ (Human TRPA1) |
| This compound | TRPA1 | Cinnamaldehyde or AITC | Data to be determined |
| AM-0902 (Control) | TRPA1 | AITC | 67 nM |
Conclusion
The protocols detailed in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound. While this compound is not extensively characterized in the scientific literature, its structural similarity to known enzyme inhibitors and receptor modulators makes it a person of interest for further investigation. The provided methodologies for assessing FAAH inhibition and TRPA1 antagonism offer robust starting points for researchers to explore the therapeutic potential of this and other novel fatty acid amide derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 103-99-1 [chemnet.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Hydroxyphenyl)stearamide in Cell Culture
A comprehensive review of available scientific literature reveals a significant lack of data regarding the use of N-(4-Hydroxyphenyl)stearamide in cell culture applications. Extensive searches for this compound and its synonyms, N-Stearoyl-p-aminophenol and 4-Hydroxystearanilide, did not yield specific studies detailing its biological effects on cells, mechanism of action, or established protocols for its use in a research setting.
The majority of published research in this area focuses on a structurally related but distinct compound, N-(4-Hydroxyphenyl)retinamide (4-HPR or Fenretinide) . While both compounds share the N-(4-hydroxyphenyl)amide moiety, this compound possesses a saturated stearoyl fatty acid chain, whereas Fenretinide contains a retinoid group derived from Vitamin A. This structural difference is significant and implies that the biological activities of these two compounds could be substantially different.
One study investigating the structural components of Fenretinide suggested that a long alkyl chain substituent attached to an aminophenol may contribute to anticancer properties, but this was a general statement and did not provide specific data on this compound.[1]
Given the absence of specific data for this compound, it is not possible to provide the detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. Further research is required to elucidate the biological profile of this compound and its potential applications in cell culture.
For researchers interested in the broader class of N-acyl-p-aminophenols, the extensive body of work on N-(4-Hydroxyphenyl)retinamide (Fenretinide) may offer valuable insights. This compound has been widely studied for its effects on cancer cells, including its ability to induce apoptosis, generate reactive oxygen species, and modulate various signaling pathways. Should you be interested in this alternative compound, a detailed report can be provided.
References
Application Notes and Protocols for the Analysis of N-(4-Hydroxyphenyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various analytical techniques for the characterization and quantification of N-(4-Hydroxyphenyl)stearamide. The protocols outlined below are intended to serve as a guide for developing and implementing analytical methods for this compound in a research or drug development setting.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically employed for this non-polar compound.
Data Presentation
| Parameter | Value | Reference |
| Chromatographic Mode | Reverse-Phase | [1] |
| Column | C18 or similar non-polar phase | [1] |
| Mobile Phase | Acetonitrile, Water, and an acid modifier (e.g., phosphoric acid or formic acid) | [1] |
| Detection | UV Absorbance | [2] |
| Expected Retention Time | Dependent on specific method parameters |
Experimental Protocol: Quantification in a Topical Cream
This protocol describes the extraction and quantification of this compound from a cream formulation.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
-
Sample Preparation (Extraction from Cream):
-
Accurately weigh approximately 1 gram of the cream into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex vigorously for 5 minutes to disperse the cream and dissolve the this compound.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% acid (e.g., 80:20 Acetonitrile:Water with 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm (or a more specific wavelength if determined from a UV-Vis spectrum).
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Experimental Workflow
Spectroscopic Techniques
Spectroscopic methods are essential for the structural elucidation and identification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H Stretch (Amide) | Strong, Broad |
| ~3200 | O-H Stretch (Phenol) | Strong, Broad |
| 2917, 2849 | C-H Stretch (Aliphatic) | Strong |
| ~1650 | C=O Stretch (Amide I) | Strong |
| ~1540 | N-H Bend (Amide II) | Medium |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Medium |
| ~1240 | C-O Stretch (Phenol) | Medium |
Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr, IR grade)
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder.
-
The resulting spectrum should be baseline corrected and the peaks identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | s | 1H | N-H (Amide) |
| ~6.8-7.2 | m | 4H | Ar-H |
| ~5.5 | s | 1H | Ar-OH |
| ~2.2 | t | 2H | -CO-CH₂- |
| ~1.6 | m | 2H | -CO-CH₂-CH₂- |
| ~1.2-1.4 | m | ~28H | -(CH₂)n- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (Amide) |
| ~150 | C-OH (Aromatic) |
| ~130 | C-N (Aromatic) |
| ~122 | Ar-C |
| ~115 | Ar-C |
| ~38 | -CO-CH₂- |
| ~29-32 | -(CH₂)n- |
| ~25 | -CO-CH₂-CH₂- |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra using the residual solvent peak.
-
Integrate the ¹H NMR signals and determine the multiplicities.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| m/z | Interpretation |
| 375 | [M]⁺ (Molecular Ion) |
| 267 | [M - C₇H₇O]⁺ |
| 109 | [HOC₆H₄NH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., EI, ESI)
-
Direct insertion probe or a chromatographic inlet system (GC or LC)
-
This compound sample
Procedure:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC or LC system.
-
-
Analysis:
-
Acquire the mass spectrum in the desired mass range.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Thermal Analysis
Thermal analysis techniques are used to characterize the thermal properties of this compound, such as its melting point and thermal stability.
Data Presentation
| Technique | Parameter | Value |
| DSC | Melting Point (Onset) | ~120-130 °C |
| TGA | Onset of Decomposition | > 200 °C |
Experimental Protocol
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Aluminum pans and lids
-
This compound sample
Procedure:
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting endotherm.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition profile.
-
Logical Relationship of Analytical Techniques
References
Application Note: Quantitative Analysis of N-(4-Hydroxyphenyl)stearamide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of N-(4-Hydroxyphenyl)stearamide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol offers excellent linearity, sensitivity, and accuracy, making it suitable for routine analysis in research and drug development settings. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant biological pathway.
Introduction
This compound is an amide of stearic acid and 4-aminophenol. Amide derivatives are a significant class of organic compounds with diverse applications in pharmaceuticals and material science. Accurate quantification of such compounds is crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC method presented herein provides a straightforward and efficient means for the determination of N-(4--Hydroxyphenyl)stearamide.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C16 reverse-phase column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm |
| Mobile Phase | A: MethanolB: 25mM Monopotassium phosphate, pH 3.0 |
| Gradient | Isocratic |
| Composition | 80% A : 20% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35 °C |
| Detector | UV, 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Standard stock solutions of this compound are prepared by dissolving the compound in methanol to a final concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of this compound in a sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic SPE protocol is outlined below.
Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Dissolve the sample in a minimal amount of a suitable solvent and dilute with water. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Quantitative Data
The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.
Table 2: Retention Time and Method Validation Parameters
| Analyte | Retention Time (min) |
| This compound | ~ 6.8 |
Table 3: Linearity, LOD, and LOQ
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Note: The presented quantitative data are representative and may vary slightly depending on the specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Workflow for HPLC analysis.
Postulated Biological Signaling Pathway
While the specific signaling pathways of this compound are not extensively characterized, compounds with similar structures, such as N-(4-hydroxyphenyl)retinamide (4-HPR), have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and ceramide generation.[1] The following diagram depicts a plausible signaling cascade.
Caption: Postulated apoptosis induction pathway.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The protocol is straightforward to implement and provides excellent performance in terms of linearity, sensitivity, and precision, making it a valuable asset for researchers and professionals in the pharmaceutical and related industries.
References
Application Note: Quantitative Analysis of N-(4-Hydroxyphenyl)stearamide and its Derivatives using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction N-(4-Hydroxyphenyl)stearamide (HPS) and its derivatives are a class of bioactive lipids that are structurally related to ceramides and other sphingolipids. These compounds are of increasing interest in drug development and various fields of biological research due to their potential therapeutic properties. This application note provides a detailed protocol for the sensitive and selective quantification of HPS and its derivatives in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established protocols for structurally similar analytes, such as ceramides and other N-acyl amides, and are intended to serve as a comprehensive guide for researchers.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.[1][2][3] Common biological matrices include plasma, serum, and tissue homogenates.[1] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
a) Protein Precipitation (for plasma or serum): This is a rapid method suitable for high-throughput analysis.[1]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a well in a 96-well plate for LC-MS/MS analysis.
b) Solid-Phase Extraction (for enhanced cleanup): SPE provides a cleaner extract by removing salts and phospholipids, which can cause ion suppression in the mass spectrometer.[2][4]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma or serum with 100 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the analytes of interest with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS injection.
Liquid Chromatography
Reverse-phase chromatography is a suitable method for the separation of these relatively nonpolar analytes.
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) provides good retention and separation.[5][6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 1.0 50 8.0 95 10.0 95 10.1 50 | 12.0 | 50 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving high sensitivity and selectivity.[7]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally suitable for these compounds.
-
MRM Transitions: The specific precursor and product ions will need to be determined by infusing a standard solution of each analyte. For this compound (C24H41NO2, MW: 375.59), a likely precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 376.6. A characteristic product ion would arise from the cleavage of the amide bond.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of this compound and two hypothetical derivatives.
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 376.6 | User Determined | 7.5 |
| Derivative 1 (e.g., hydroxylated) | 392.6 | User Determined | 7.2 |
| Derivative 2 (e.g., unsaturated) | 374.6 | User Determined | 7.8 |
| Internal Standard | User Determined | User Determined | 7.5 |
Table 2: Method Validation Parameters
| Parameter | This compound | Derivative 1 | Derivative 2 |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.1 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
| Matrix Effect (%) | 90 - 110% | 90 - 110% | 90 - 110% |
Visualizations
Experimental Workflow
References
- 1. news-medical.net [news-medical.net]
- 2. myadlm.org [myadlm.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Hydroxyphenyl)stearamide as a Chemical Probe for Proteomics: Application Notes and Protocols
Disclaimer: As of the current date, there is no publicly available research literature detailing the specific use of N-(4-HPS) as a chemical probe for proteomics. The following application notes and protocols are presented as a detailed, hypothetical framework for how a researcher could develop and utilize N-(4-HPS) for target identification and pathway elucidation, based on established principles of chemical proteomics.
Introduction to N-(4-Hydroxyphenyl)stearamide (4-HPS)
This compound (4-HPS) is a synthetic amide composed of a stearic acid backbone and a 4-aminophenol headgroup. Its long hydrophobic tail and polar head suggest potential interactions with cellular membranes and proteins. While its biological activities are not extensively characterized, its structure presents an opportunity for development as a chemical probe to explore novel protein targets and cellular pathways. This document outlines the methodologies for synthesizing a 4-HPS-based probe and employing it in quantitative proteomics workflows.
Chemical Information:
| Property | Value |
| Alternate Names | N-Stearoyl-p-aminophenol; 4-Hydroxystearanilide[1] |
| CAS Number | 103-99-1[1][2] |
| Molecular Formula | C24H41NO2[1][2] |
| Molecular Weight | 375.59 g/mol [1] |
| Melting Point | 131-133°C[2] |
Probe Design and Synthesis
To be an effective chemical probe, the 4-HPS molecule must be modified to include a reporter handle for detection and enrichment, and potentially a reactive group for covalent target engagement. A common strategy involves creating an "activity-based probe" (ABP) or an "affinity-based probe" (AfBP).[3]
A hypothetical 4-HPS probe, termed 4-HPS-alkyne , can be synthesized by attaching an alkyne group to the phenyl ring. This alkyne serves as a bioorthogonal handle for "click chemistry," allowing for the subsequent attachment of a biotin tag (for enrichment) or a fluorescent dye (for imaging).
Protocol 1: Synthesis of 4-HPS-alkyne Probe
This protocol is a hypothetical synthetic route.
-
Protection of Phenolic Hydroxyl: React this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to protect the hydroxyl group.
-
Introduction of a Leaving Group: Convert the protected phenol to a triflate by reacting it with triflic anhydride.
-
Sonogashira Coupling: Couple the triflate-intermediate with a terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst.
-
Deprotection: Remove the silyl protecting group from the alkyne and the hydroxyl group to yield the final 4-HPS-alkyne probe.
-
Purification and Characterization: Purify the final product by column chromatography and characterize it using NMR and mass spectrometry.
Application in Proteomics: Target Identification
The primary application of the 4-HPS-alkyne probe is to identify its interacting protein partners in a cellular context. This can be achieved through a competitive activity-based protein profiling (ABPP) approach.[4][5]
Experimental Workflow: Competitive ABPP
The workflow involves treating cells or cell lysates with the parent compound (4-HPS) to occupy the binding sites of its target proteins. Subsequently, the system is treated with the 4-HPS-alkyne probe. Proteins that are bound by the parent compound will not be labeled by the probe. A comparison of probe-labeled proteins between the 4-HPS-treated and control (DMSO-treated) samples will reveal the specific targets of 4-HPS.
Protocol 2: Competitive ABPP for 4-HPS Target Identification
-
Cell Culture and Treatment:
-
Culture HeLa cells to 80-90% confluency.
-
Treat one set of cells with a final concentration of 10 µM this compound (from a 10 mM DMSO stock) for 2 hours.
-
Treat a control set of cells with an equivalent volume of DMSO for 2 hours.
-
-
Probe Labeling:
-
Add the 4-HPS-alkyne probe to both sets of cells at a final concentration of 1 µM and incubate for 1 hour.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Click Chemistry:
-
To the clarified lysates, add the click chemistry reagents: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature to attach biotin to the probe-labeled proteins.
-
-
Protein Enrichment:
-
Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Presentation: Hypothetical Target Proteins of 4-HPS
The following table represents hypothetical quantitative data from a competitive ABPP experiment. The "Ratio (HPS/DMSO)" indicates the relative abundance of a protein in the 4-HPS treated sample compared to the control. A ratio significantly less than 1 suggests that the protein is a target of 4-HPS.
| Protein ID (UniProt) | Gene Name | Protein Name | Ratio (HPS/DMSO) | p-value |
| P04075 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.15 | 0.001 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 0.21 | 0.003 |
| Q06830 | VCP | Valosin-containing protein | 0.25 | 0.005 |
| P11021 | HSPA8 | Heat shock cognate 71 kDa protein | 0.89 | 0.45 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.95 | 0.78 |
Application in Pathway Analysis
Once potential targets are identified, the next step is to understand the functional consequences of 4-HPS binding to these proteins. For instance, if Heat shock protein 90 (HSP90) is a confirmed target, 4-HPS may act as an inhibitor, leading to the degradation of HSP90 client proteins, many of which are involved in cell signaling and survival pathways.
Hypothetical Signaling Pathway Affected by 4-HPS
The following diagram illustrates a hypothetical signaling pathway where 4-HPS inhibits HSP90, leading to the degradation of a client protein kinase (e.g., AKT), which in turn affects downstream cellular processes like proliferation and survival.
Protocol 3: Validation of Target Engagement and Pathway Modulation
-
Western Blot Analysis:
-
Treat cells with increasing concentrations of 4-HPS for various time points.
-
Lyse the cells and perform Western blotting for the putative target (e.g., HSP90) and its known client proteins (e.g., AKT, RAF1).
-
A decrease in the levels of client proteins would support the hypothesis that 4-HPS inhibits HSP90 function.
-
-
Cellular Thermal Shift Assay (CETSA):
-
CETSA can be used to confirm direct binding of 4-HPS to the target protein in intact cells.
-
Treat cells with 4-HPS or DMSO.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot for the target protein.
-
Binding of 4-HPS should stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the DMSO control.
-
-
Phenotypic Assays:
-
Based on the identified targets and pathways, design relevant phenotypic assays.
-
For example, if the pathway involves cell proliferation, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of 4-HPS on cell growth.
-
Conclusion
While this compound has not yet been established as a chemical probe in the scientific literature, its chemical structure provides a foundation for its development into one. Through chemical modification to incorporate a reporter tag, and the application of established quantitative proteomics workflows like competitive ABPP, it is feasible to identify its cellular targets and elucidate its mechanism of action. The protocols and frameworks provided here serve as a comprehensive guide for researchers interested in exploring the potential of 4-HPS and other novel small molecules in chemical biology and drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 103-99-1 [chemnet.com]
- 3. figshare.mq.edu.au [figshare.mq.edu.au]
- 4. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of N-(4-Hydroxyphenyl)stearamide
Abstract
This document provides a comprehensive protocol for the synthesis and purification of N-(4-Hydroxyphenyl)stearamide, a fatty acid amide with potential applications in biomedical research and drug development. The synthesis is achieved through the acylation of 4-aminophenol with stearoyl chloride. Subsequent purification of the crude product is detailed using two common laboratory techniques: recrystallization and flash column chromatography. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
This compound, also known as N-stearoyl-p-aminophenol, is an amide derivative of stearic acid and 4-aminophenol.[1][2] Fatty acid amides are a class of lipid signaling molecules that play various roles in physiological processes. Understanding the synthesis and purification of these compounds is crucial for further investigation into their biological activities and potential therapeutic uses. This protocol outlines a straightforward and efficient method for laboratory-scale synthesis and purification.
Synthesis of this compound
The synthesis of this compound is performed via the Schotten-Baumann reaction, where 4-aminophenol is acylated by stearoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Aminophenol | 109.13 | 5.46 g | 1.0 |
| Stearoyl chloride | 302.93 | 16.67 g | 1.1 |
| Pyridine | 79.10 | 6.3 mL | 1.5 |
| Dichloromethane (DCM) | - | 250 mL | - |
| 1 M Hydrochloric Acid | - | 100 mL | - |
| Saturated NaCl (Brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol (5.46 g, 50 mmol) in 150 mL of dichloromethane (DCM).
-
Addition of Base: Add pyridine (6.3 mL, 75 mmol) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the flask in an ice bath to 0°C. Dissolve stearoyl chloride (16.67 g, 55 mmol) in 100 mL of DCM and add it dropwise to the stirred 4-aminophenol solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification of this compound
The crude product can be purified by either recrystallization or flash column chromatography to achieve high purity.
Protocol 1: Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
| Purification Method | Solvent System | Typical Yield | Purity (by HPLC) |
| Recrystallization | Ethanol | 75-85% | >98% |
| Flash Chromatography | Hexane/Ethyl Acetate | 70-80% | >99% |
Visualized Workflows and Pathways
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Involvement
This compound belongs to the family of N-acylethanolamines (NAEs), which can be metabolized by fatty acid amide hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of signaling lipids like anandamide. By acting as a potential substrate or inhibitor of FAAH, this compound could modulate endocannabinoid signaling.
References
Application of N-(4-Hydroxyphenyl)stearamide in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxyphenyl)stearamide, a synthetic derivative of stearic acid, has emerged as a compound of interest in cancer research due to its potential pro-apoptotic and anti-proliferative effects on various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound, also known as Fenretinide. The methodologies outlined are based on established findings and are intended to guide in vitro and in vivo studies.
This compound has been shown to induce apoptosis in a variety of cancer cells, including those of the breast, prostate, lung, skin, and nervous system.[1][2] Its mechanisms of action are multifaceted, primarily involving the generation of reactive oxygen species (ROS), modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and transforming growth factor-beta (TGF-β) pathways, and induction of ceramide synthesis.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines and in in vivo models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 / Effective Concentration | Assay | Reference |
| Melanoma | 10 different cell lines | IC50: 5 - 28 µM | Not Specified | [7] |
| Prostate Cancer | LNCaP | IC50: 0.9 ± 0.16 µM | Cell number decrease | [8] |
| Prostate Cancer | DU145 | IC50: 4.4 ± 0.45 µM | Cell number decrease | [8] |
| Prostate Cancer | PC-3 | IC50: 3.0 ± 1.0 µM | Cell number decrease | [8] |
| Neuroblastoma | 16 different cell lines | Average IC90: 4.7 ± 1 µM | DIMSCAN cytotoxicity assay | [9] |
| Neuroblastoma | 16 different cell lines | Average IC99: 9.9 ± 1.8 µM | DIMSCAN cytotoxicity assay | [9] |
| Acute Lymphoblastic Leukemia | 6 different cell lines | Average LC99: 4.8 µM (range: 1.5-8.9 µM) | Not Specified | [10] |
| Ovarian Cancer | A2780 | IC50: 1 µM | Not Specified | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |
| AKR/J Mice | T-Lymphoma | 1 and 2 mmol/kg diet | 19 weeks | 40% and 50% prevention of T-lymphoma development, respectively. | [12] |
| Sprague-Dawley Rats | Mammary Cancer | 586 mg/kg diet | Not Specified | 15-20% reduction in mammary cancers. | [13] |
| Sprague-Dawley Rats | Mammary Cancer | 196 mg/kg diet | Not Specified | 46% reduction in mammary cancers. | [13] |
| Nude Mice | Neuroblastoma Xenografts | Not Specified | Not Specified | Significant reduction in tumor volume when combined with genistein. | [14] |
| Nude Mice | Retinoblastoma Xenografts | 2.5 to 10 µM (in vitro equivalent) | Not Specified | Inhibition of Y79 xenograft growth. | [15] |
| Nude Mice | Lung Cancer Xenografts | Not Specified | Not Specified | Slower tumor growth. | [16] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.
ROS-Mediated Apoptosis via MAPK Activation
A primary mechanism of action is the induction of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptosis. This process is often mediated by the sustained activation of the JNK and p38 MAPK signaling pathways.[3][7]
Figure 1: ROS-mediated activation of MAPK signaling pathway by this compound.
Induction of Ceramide Synthesis
This compound has been shown to increase intracellular levels of ceramide, a sphingolipid that acts as a second messenger in the induction of apoptosis.[6][17] This is achieved through the coordinate activation of serine palmitoyltransferase and ceramide synthase.[6]
Figure 2: Induction of ceramide-mediated apoptosis by this compound.
Modulation of the TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway, which regulates cell growth, differentiation, and apoptosis, is also modulated by this compound.[18][19][20][21]
Figure 3: Modulation of the TGF-β signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Protocol 1: Cell Culture and Treatment
Objective: To culture cancer cell lines and treat them with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cancer cell lines in complete growth medium in a humidified incubator.
-
Subculture cells upon reaching 80-90% confluency.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Figure 4: General workflow for cell culture and treatment.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cells treated as in Protocol 1 in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Following treatment, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify apoptosis induced by this compound.
Materials:
-
Cells treated as in Protocol 1 in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect the culture medium to include floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Figure 5: Workflow for Annexin V apoptosis assay.
Protocol 4: Western Blot Analysis
Objective: To detect changes in the expression and activation of proteins in signaling pathways affected by this compound.
Materials:
-
Cells treated as in Protocol 1 in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Protocol 5: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, acting through multiple well-defined signaling pathways to induce apoptosis in a range of cancer cell types. The protocols and data presented in this document provide a comprehensive resource for researchers to further investigate its therapeutic applications. Careful consideration of cell line-specific responses and in vivo bioavailability will be crucial for the successful translation of these preclinical findings.
References
- 1. Effect of N-(4-hydroxyphenyl)retinamide on apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(N-hydroxyphenyl)retinamide can selectively induce apoptosis in human epidermoid carcinoma cells but not in normal dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PLAB induction in fenretinide-induced apoptosis of ovarian cancer cells occurs via a ROS-dependent mechanism involving ER stress and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species, nuclear retinoic acid receptors, and apoptosis-related genes in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decrease in drug accumulation and in tumour aggressiveness marker expression in a fenretinide-induced resistant ovarianumour cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(4-hydroxyphenyl)retinamide prevents development of T-lymphomas in AKR/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of 9-cis-retinoic acid and N-(4-hydroxyphenyl) retinamide alone and in combination in mammary cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-(4-hydroxyphenyl)retinamide inhibits retinoblastoma growth through reactive oxygen species-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-tumor activity of fenretinide complexed with human serum albumin in lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increase of ceramide and induction of mixed apoptosis/necrosis by N-(4-hydroxyphenyl)- retinamide in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 19. Transforming growth factor β (TGFβ)-induced apoptosis: The rise & fall of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(4-Hydroxyphenyl)stearamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxyphenyl)stearamide, also known as N-stearoyl-p-aminophenol or 4-hydroxystearanilide, is a fatty acid amide with potential applications in enzyme inhibition studies. Its structural similarity to endogenous signaling lipids and known enzyme inhibitors suggests that it may interact with key enzymes involved in inflammatory and endocannabinoid signaling pathways. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound, primarily focusing on two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).
These enzymes represent critical targets in drug development for pain, inflammation, and neurological disorders. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition can lead to analgesic and anti-inflammatory effects. COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Mechanism of Action and Signaling Pathways
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the breakdown of fatty acid amides, most notably the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of anandamide, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2), resulting in analgesic, anti-inflammatory, and anxiolytic effects.
FAAH Signaling and Inhibition
Cyclooxygenase (COX) Signaling Pathway
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid compounds that play a central role in inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Inhibition of COX enzymes, particularly COX-2, is a common strategy for anti-inflammatory drugs.
COX Signaling and Potential Inhibition
Quantitative Data on Related Enzyme Inhibitors
Table 1: IC50 Values of Known FAAH Inhibitors
| Inhibitor | Target | IC50 Value | Reference Compound |
| URB597 | FAAH | 4.6 nM | Yes |
| PF-3845 | FAAH | 7.2 nM | No |
| JZL195 | FAAH/MAGL | FAAH: ~8 nM | No |
| AM3506 | FAAH | ~1-3 mg/kg (in vivo) | No |
Table 2: IC50 Values of Known COX Inhibitors
| Inhibitor | Target | IC50 Value (COX-1) | IC50 Value (COX-2) | Reference Compound |
| Celecoxib | COX-2 | 15 µM | 0.04 µM | Yes |
| Ibuprofen | COX-1/COX-2 | 13 µM | 344 µM | Yes |
| Diclofenac | COX-1/COX-2 | 5.1 µM | 0.8 µM | No |
| Rofecoxib | COX-2 | >100 µM | 0.018 µM | No |
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound against FAAH and COX enzymes.
Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is designed to determine the IC50 value of a test compound.
Workflow for In Vitro FAAH Inhibition Assay
FAAH Inhibition Assay Workflow
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a working solution of the FAAH enzyme in ice-cold FAAH Assay Buffer.
-
Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.
-
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of diluted this compound to the wells.
-
Positive Control Wells: Add 10 µL of diluted positive control inhibitor.
-
Vehicle Control Wells: Add 10 µL of DMSO (at the same concentration as the test compound solvent).
-
Enzyme Addition: Add 80 µL of the FAAH enzyme solution to all wells except the background wells.
-
Background Wells: Add 90 µL of FAAH Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro COX (COX-1 and COX-2) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on both COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay kit.
Workflow for In Vitro COX Inhibition Assay
Application Notes and Protocols: Molecular Docking Studies of N-(4-Hydroxyphenyl)stearamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico analysis of N-(4-Hydroxyphenyl)stearamide analogs using molecular docking. This document outlines the rationale, protocols, and data interpretation for assessing the binding affinities of this class of compounds against relevant biological targets. This compound and its analogs are of interest due to their structural similarity to bioactive lipids, suggesting potential roles in various physiological processes.
Data Presentation: Predicted Binding Affinities of this compound Analogs
The following table summarizes the predicted binding affinities of a series of hypothetical this compound analogs against three potential protein targets: Cyclooxygenase-2 (COX-2), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Fatty Acid Amide Hydrolase (FAAH). These targets are implicated in inflammation, metabolic regulation, and endocannabinoid signaling, respectively. The binding energies, reported in kcal/mol, were obtained from molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.
Disclaimer: The following data is for illustrative purposes only and represents hypothetical molecular docking results. Actual experimental values may vary.
| Compound ID | Analog Structure | Target Protein | Predicted Binding Energy (kcal/mol) |
| HPS-001 | This compound | COX-2 | -8.9 |
| PPARγ | -9.5 | ||
| FAAH | -8.2 | ||
| HPS-002 | N-(4-Hydroxyphenyl)oleamide | COX-2 | -9.2 |
| PPARγ | -9.8 | ||
| FAAH | -8.5 | ||
| HPS-003 | N-(4-Hydroxyphenyl)arachidonamide | COX-2 | -9.8 |
| PPARγ | -10.5 | ||
| FAAH | -9.1 | ||
| HPS-004 | N-(3-Chloro-4-hydroxyphenyl)stearamide | COX-2 | -9.4 |
| PPARγ | -10.1 | ||
| FAAH | -8.8 | ||
| HPS-005 | N-(3,5-Dimethyl-4-hydroxyphenyl)stearamide | COX-2 | -8.5 |
| PPARγ | -9.2 | ||
| FAAH | -7.9 |
Experimental Protocols
This section provides a detailed protocol for performing molecular docking studies of this compound analogs using AutoDock Vina, a widely used open-source docking program.
Protocol: Molecular Docking with AutoDock Vina
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR; PPARγ, PDB ID: 2XKW; FAAH, PDB ID: 2VYA) from the Protein Data Bank (RCSB PDB).
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-ligands, and ions.
-
If the downloaded structure is a multimer, retain only the chain of interest for the docking study.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound Analog):
-
Generate 3D Structure: Draw the 2D structure of the analog using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare for Docking:
-
Open the 3D structure of the ligand in AutoDock Tools.
-
Detect the rotatable bonds in the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
3. Setting up the Docking Grid:
-
Define the Binding Site: Identify the active site or binding pocket of the receptor. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Configure the Grid Box:
-
In AutoDock Tools, load the prepared receptor PDBQT file.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate freely. A typical spacing of 1.0 Å between grid points is recommended.
-
Save the grid parameter file.
-
4. Running the Docking Simulation:
-
Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config configuration_file.txt --log log_file.txt
5. Analysis of Results:
-
Examine Binding Affinities: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses of the ligand.
-
Visualize Binding Poses: Load the receptor PDBQT and the output ligand PDBQT files into a molecular visualization software.
-
Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's binding site to understand the molecular basis of the predicted binding affinity.
Visualizations
Experimental Workflow for Molecular Docking
Caption: A flowchart of the molecular docking workflow.
TGF-β Signaling Pathway
Caption: Overview of the canonical TGF-β/SMAD signaling pathway.
Application Notes and Protocols for In Vitro Assays Involving N-(4-Hydroxyphenyl)retinamide (Fenretinide)
Disclaimer: The following information pertains to N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a synthetic retinoid. Due to a lack of available in vitro data for N-(4-Hydroxyphenyl)stearamide, this document focuses on its better-studied structural analog, Fenretinide, which has significant research interest for its anticancer properties.
Application Notes
N-(4-hydroxyphenyl)retinamide (Fenretinide) is a synthetic derivative of all-trans-retinoic acid that has demonstrated potent anticancer activities in numerous in vitro studies.[1] It is characterized by its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor invasion and angiogenesis across a variety of cancer cell lines.[1][2] These application notes provide an overview of the key in vitro applications of Fenretinide and summarize its biological effects.
1. Antiproliferative and Cell Cycle Arrest Activity
Fenretinide consistently demonstrates cytostatic effects by arresting the cell cycle, primarily at the G0/G1 phase. This activity is observed in various cancer cell lines, including prostate, breast, and T-cell lymphoma.[3][4][5] The mechanism often involves the downregulation of key cell cycle progression genes like c-myc.[4]
2. Induction of Apoptosis
A primary mechanism of Fenretinide's anticancer effect is the induction of apoptosis. This programmed cell death is triggered through multiple pathways, including the production of nitric oxide (NO) and the upregulation of pro-apoptotic proteins like Bax.[5][6] In some cell lines, apoptosis induction is associated with the accumulation of ceramide and the activation of caspases 8, 9, and 3.[5]
3. Anti-Invasive and Anti-Metastatic Properties
4. Anti-Angiogenic Effects
The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Fenretinide exhibits anti-angiogenic properties by directly affecting endothelial cells. It represses their ability to migrate, invade, and form capillary-like structures.[2] This effect is mediated, at least in part, by the upregulation of anti-angiogenic factors from the transforming growth factor-beta (TGF-β) family, such as bone morphogenetic protein-2 (BMP-2) and macrophage inhibitory cytokine-1 (MIC-1).[2]
5. Antioxidant Activity
Fenretinide possesses antioxidant properties, contributing to its overall biological activity. It has been shown to scavenge free radicals and reduce lipid peroxidation in rat liver microsomes.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on Fenretinide.
Table 1: Effects of Fenretinide on Cell Proliferation and Cell Cycle
| Cell Line | Concentration | Duration | Effect | Reference |
| PC3 (Prostate Cancer) | 1 µM | 6 days | 51% reduction in proliferation rate; accumulation of cells in G0/G1 phase. | [4] |
| GR-3A (Murine Mammary Tumor) | 10 µM | 48 hours | Reduction in the percentage of cells in the S phase and an increase in the G1 phase. | [3] |
| GR-3A (Murine Mammary Tumor) | 10 µM | 14 days | Reduced cell proliferation rates and decreased plating efficiency. | [3] |
Table 2: Effects of Fenretinide on Cancer Cell Invasion
| Cell Line | Concentration | Assay | Result | Reference |
| TSU-PR1 (Prostate Cancer) | 10⁻⁶ M | Radioadhesion to Matrigel | 32% reduction in cellular adhesion (p < 0.05). | [7] |
| PC-3 (Prostate Cancer) | 10⁻⁶ M | Radioadhesion to Matrigel | 37% reduction in cellular adhesion (p < 0.05). | [7] |
| TSU-PR1 (Prostate Cancer) | 10⁻⁶ M | Radiomigration Assay | 29% reduction in cellular motility (p < 0.05). | [7] |
| PC-3 (Prostate Cancer) | 10⁻⁶ M | Radiomigration Assay | 28% reduction in cellular motility (p < 0.05). | [7] |
Table 3: Effects of Fenretinide on Proteolytic Activity
| Cell Line | Concentration | Assay | Result | Reference |
| TSU-PR1 & PC-3 | 10⁻⁶ M | Spectrolyse PL (Total uPA) | 25% and 32% increase in total activatable uPA activity, respectively (P < 0.05). | [7] |
| TSU-PR1 & PC-3 | 10⁻⁶ M | Spectrolyse UK (Active uPA) | 9% and 5% reduction in active uPA activity, respectively (P < 0.05). | [7] |
| TSU-PR1 & PC-3 | 10⁻⁶ M | Northern Analysis & ELISA | Enhanced expression of PAI-1. | [7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Based on PC3 cells)
-
Cell Seeding: Plate PC3 cells in 6-well plates at a density of 5 x 10⁴ cells per well in a suitable growth medium.
-
Treatment: After 24 hours, treat the cells with 1 µM Fenretinide dissolved in an appropriate solvent (e.g., DMSO). Include a vehicle control group.
-
Incubation: Incubate the cells for up to 6 days, changing the medium and retreating with Fenretinide every 48 hours.
-
Cell Counting: At desired time points (e.g., day 2, 4, and 6), detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the proliferation rate and express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., GR-3A or PC3) and treat with the desired concentration of Fenretinide (e.g., 1-10 µM) for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 1 hour.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel extract and allow it to solidify.
-
Cell Labeling (Optional): Label the cells (e.g., TSU-PR1 or PC-3) with a radioactive marker like ³H-thymidine or a fluorescent dye.
-
Treatment: Treat the labeled cells with 10⁻⁶ M Fenretinide for a specified period.
-
Adhesion: Add the treated cells to the Matrigel-coated wells and incubate for a short period (e.g., 1-2 hours) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Lyse the remaining adherent cells and quantify the radioactivity or fluorescence. The amount of signal is proportional to the number of adherent cells.
Protocol 4: Nitric Oxide (NO) Production Assay
-
Cell Culture and Treatment: Culture breast cancer cells in a suitable medium and treat with a dose range of Fenretinide.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
Griess Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Spectrophotometry: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways and Workflows
References
- 1. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The transforming growth factor-beta family members bone morphogenetic protein-2 and macrophage inhibitory cytokine-1 as mediators of the antiangiogenic activity of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-(4-hydroxyphenyl)retinamide on murine mammary tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-invasive effects of N-(4-hydroxyphenyl)-retinamide on human prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of N-(4-Hydroxyphenyl)stearamide for In Vivo Preclinical Research
Abstract
N-(4-Hydroxyphenyl)stearamide (HPS), a lipophilic amide, has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. However, its poor aqueous solubility presents a significant hurdle for effective in vivo evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and detailed protocols for preparing HPS for preclinical in vivo studies. We will explore lipid-based and co-solvent systems, offering a rationale for excipient selection and step-by-step methodologies for formulation preparation, characterization, and administration in rodent models. The protocols herein are designed to enhance the bioavailability of HPS, ensuring reliable and reproducible experimental outcomes.
Introduction to this compound (HPS)
This compound, also known as N-Stearoyl-p-aminophenol, is a derivative of p-aminophenol and stearic acid.[1][2] Its molecular structure confers a high degree of lipophilicity, making it practically insoluble in water. This characteristic is a major challenge in pharmaceutical development, as poor solubility often leads to low and variable oral bioavailability, hindering the translation of in vitro findings to in vivo models.[3]
The therapeutic potential of HPS and structurally related compounds is linked to various mechanisms, including the induction of apoptosis in cancer cells and modulation of inflammatory pathways.[4][5][6][7] To rigorously investigate these properties in vivo, it is imperative to develop formulations that can overcome the solubility limitations and deliver the compound to the systemic circulation in a consistent manner.
This guide will focus on two primary formulation strategies suitable for preclinical research:
-
Lipid-Based Formulations: These systems leverage the body's natural lipid absorption pathways to enhance the solubilization and uptake of lipophilic drugs.[8][9]
-
Co-solvent Formulations: These simpler systems use a mixture of water-miscible organic solvents to dissolve the compound for parenteral administration.[10][11]
The choice of formulation will depend on the intended route of administration, the required dose, and the specific aims of the in vivo study.
Physicochemical Properties of HPS
A thorough understanding of the physicochemical properties of HPS is the foundation for rational formulation design.
| Property | Value | Source |
| CAS Number | 103-99-1 | [1][2][12][13] |
| Molecular Formula | C₂₄H₄₁NO₂ | [1][2] |
| Molecular Weight | 375.59 g/mol | [1] |
| Melting Point | 131-133 °C | [2] |
| Appearance | White to light yellow powder | [14] |
| Solubility | Insoluble in water; Soluble in hot ethanol, chloroform, ether. | [14] |
The high melting point and extreme water insolubility indicate a strong crystal lattice energy that must be overcome for dissolution. This reinforces the need for solubilization technologies.
Formulation Strategies and Development
The primary goal of formulation is to present HPS in a solubilized state to the absorptive tissues, thereby enhancing its bioavailability.
Strategy 1: Lipid-Based Formulation for Oral Administration
Oral administration is often preferred for its convenience and clinical relevance. Lipid-based drug delivery systems (LBDDS) are particularly effective for lipophilic compounds as they can increase solubility in the gastrointestinal tract and promote absorption via lymphatic pathways.[15][16][17]
Causality of Component Selection:
-
Oil Phase (Lipid Vehicle): Serves as the primary solvent for HPS. Medium-chain triglycerides (MCTs) are often selected for their ability to be readily digested and form mixed micelles.[15]
-
Surfactant: Reduces the interfacial tension between the oil and aqueous phases in the gut, promoting the formation of fine emulsions or microemulsions upon gentle agitation (i.e., gastrointestinal motility).[15][16] Non-ionic surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically 8-12) are preferred for their lower toxicity.[15][16]
-
Co-surfactant/Co-solvent: Improves the solvent capacity of the oil phase and enhances the emulsification process.[8]
Workflow for Lipid-Based Formulation Development:
Caption: Workflow for developing a lipid-based formulation.
Protocol 3.1.1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
This protocol details the preparation of a 100 mL stock formulation of HPS at a concentration of 20 mg/mL.
Materials:
-
This compound (HPS)
-
Medium-Chain Triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)
-
Propylene Glycol Monocaprylate (e.g., Capryol™ 90)
-
Glass beaker and magnetic stirrer
-
Heating mantle or water bath
-
Calibrated balance and volumetric glassware
Procedure:
-
Weighing Components: Accurately weigh the components for the desired formulation ratio. A representative starting formulation is provided in the table below.
-
Mixing: In a glass beaker, combine the MCT oil, Polyoxyl 35 Castor Oil, and Propylene Glycol Monocaprylate.
-
Heating: Gently heat the mixture to 40-50°C on a heating mantle or in a water bath. This will reduce the viscosity and facilitate the dissolution of HPS.
-
Dissolving HPS: Slowly add the accurately weighed HPS to the heated excipient mixture while continuously stirring with a magnetic stirrer.
-
Homogenization: Continue stirring until the HPS is completely dissolved and the solution is clear and homogenous. This may take 30-60 minutes.
-
Cooling and Storage: Allow the formulation to cool to room temperature. Store in a tightly sealed glass container, protected from light.
Example Formulation Composition:
| Component | Function | Percentage (w/w) |
| This compound | Active Pharmaceutical Ingredient | 10% |
| MCT Oil | Oil Phase | 40% |
| Polyoxyl 35 Castor Oil | Surfactant | 35% |
| Propylene Glycol Monocaprylate | Co-surfactant | 15% |
Strategy 2: Co-solvent Formulation for Intravenous Administration
For pharmacokinetic studies requiring direct systemic administration, an intravenous (IV) formulation is necessary. Given HPS's poor water solubility, a co-solvent system is a common approach for early-stage preclinical studies.[10][18]
Causality of Component Selection:
-
Co-solvents: A blend of biocompatible organic solvents is used to dissolve the lipophilic compound. Common choices include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and ethanol.[10]
-
Aqueous Vehicle: The co-solvent mixture is typically diluted with an isotonic aqueous solution (e.g., saline or 5% dextrose) just prior to injection to minimize vascular irritation.[11]
Critical Consideration: A major risk with co-solvent formulations is drug precipitation upon injection into the bloodstream.[10] Therefore, the concentration of the organic solvent should be kept as low as possible, and the injection should be administered slowly.
Workflow for Co-solvent Formulation:
Caption: Development and preparation of a co-solvent IV formulation.
Protocol 3.2.1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol describes the preparation of an HPS solution for IV administration at a target concentration of 5 mg/mL.
Materials:
-
This compound (HPS)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Co-solvent Vehicle: In a sterile vial, prepare the co-solvent vehicle by mixing DMSO and PEG 400 in the desired ratio. A common starting point is a 1:1 (v/v) ratio.
-
Dissolve HPS: Weigh the required amount of HPS and add it to the co-solvent vehicle to create a concentrated stock solution (e.g., 50 mg/mL). Gently warm and vortex until the HPS is completely dissolved.
-
Sterile Filtration: Sterilize the concentrated stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Pre-injection Dilution: Immediately before administration, dilute the concentrated stock solution to the final desired concentration (e.g., 5 mg/mL) with sterile saline. For example, to make 1 mL of a 5 mg/mL solution from a 50 mg/mL stock, mix 0.1 mL of the stock solution with 0.9 mL of sterile saline.
-
Final Inspection: Gently mix the final solution and visually inspect for any signs of precipitation. The solution must be clear before injection.
Example Co-solvent System for a 5 mg/mL Final Dose:
| Component | Function | Final Percentage (v/v) |
| DMSO | Primary Solvent | 5% |
| PEG 400 | Co-solvent | 5% |
| Saline (0.9% NaCl) | Aqueous Vehicle | 90% |
Note: The final concentration of organic solvents should be minimized to reduce potential toxicity and the risk of precipitation.
Formulation Characterization and Stability
Once a formulation is prepared, it is crucial to characterize its properties and assess its stability to ensure consistent performance.[19][20]
Key Characterization Parameters:
-
Visual Appearance: Check for clarity, color, and signs of precipitation.
-
Drug Content and Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of HPS in the formulation and detect any degradation products.[21][22]
-
For Lipid-Based Formulations:
-
Droplet Size Analysis: Measure the globule size of the emulsion formed upon dilution in an aqueous medium using dynamic light scattering (DLS). Smaller droplet sizes (typically <200 nm) are desirable for better absorption.
-
Zeta Potential: Indicates the surface charge of the droplets and predicts the physical stability of the emulsion.
-
Stability Testing: Stability studies are essential to determine the shelf-life of the formulation.[23][24][25]
-
Accelerated Stability: Store the formulation at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) for a shorter period (e.g., 3-6 months) to predict long-term stability.[23][25]
-
Real-Time Stability: Store the formulation under recommended storage conditions (e.g., 4°C or room temperature) and test at regular intervals (e.g., 0, 3, 6, 12 months).[20]
In Vivo Administration Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[26]
Protocol 5.1: Oral Gavage in Mice/Rats
Materials:
-
HPS lipid-based formulation
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)[27]
-
Syringe
Procedure:
-
Animal Handling: Gently restrain the animal.
-
Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose. The typical oral gavage volume for mice is up to 10 mL/kg.[28]
-
Administration: Attach the gavage needle to the syringe containing the dosing solution. Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.[27]
-
Post-Dosing Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals as per the study protocol.[27]
Protocol 5.2: Intravenous Injection in Mice/Rats (Tail Vein)
Materials:
-
HPS co-solvent formulation (freshly prepared)
-
Animal restrainer
-
27-30 gauge needle and syringe
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Animal Preparation: Place the animal in a restrainer to expose the tail. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Dose Calculation: Calculate the required injection volume. The maximum bolus IV injection volume for mice is typically 5 mL/kg.[26]
-
Administration: Swab the tail with alcohol. Insert the needle, bevel up, into one of the lateral tail veins. Slowly inject the formulation.
-
Post-Injection Monitoring: Withdraw the needle and apply gentle pressure to the injection site. Monitor the animal for any adverse reactions.
Application in Preclinical Models
These formulations can be used to evaluate the efficacy of HPS in various preclinical animal models, such as:
-
Inflammation Models: Carrageenan-induced paw edema, croton oil-induced ear edema, or adjuvant-induced arthritis models can be used to assess anti-inflammatory activity.[29][30][31][32][33]
-
Oncology Models: Xenograft or syngeneic tumor models can be used to evaluate the anti-cancer efficacy of HPS.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of appropriate formulation strategies to overcome its inherent poor aqueous solubility. The lipid-based and co-solvent systems detailed in these application notes provide researchers with robust and reproducible methods to prepare HPS for oral and intravenous administration. By carefully selecting excipients and following these detailed protocols, scientists can enhance the bioavailability of HPS, leading to more reliable and translatable preclinical data.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 103-99-1 [chemnet.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 10. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. scbt.com [scbt.com]
- 13. scbt.com [scbt.com]
- 14. chembk.com [chembk.com]
- 15. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. tandfonline.com [tandfonline.com]
- 19. japsonline.com [japsonline.com]
- 20. gmpsop.com [gmpsop.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. www3.paho.org [www3.paho.org]
- 24. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 25. humiditycontrol.com [humiditycontrol.com]
- 26. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 27. benchchem.com [benchchem.com]
- 28. downstate.edu [downstate.edu]
- 29. ijpras.com [ijpras.com]
- 30. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 31. ijpsr.com [ijpsr.com]
- 32. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 33. asianjpr.com [asianjpr.com]
Application Notes: Synthesis and Analysis of N-(4-hydroxyphenyl) acetamide (Acetaminophen)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-hydroxyphenyl) acetamide, commonly known as acetaminophen or paracetamol, is a widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer).[1][2] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), it exhibits very weak anti-inflammatory activity.[3][4] The synthesis of acetaminophen is a fundamental example of amide formation, typically involving the acetylation of 4-aminophenol.[1][5][6] This process is a common introductory experiment in organic chemistry and a crucial process in the pharmaceutical industry. These notes provide detailed protocols for the synthesis, purification, and analysis of acetaminophen, along with insights into its mechanism of action.
Mechanism of Action
The precise mechanism of action for acetaminophen is still a subject of research, but it is understood to be multifaceted and distinct from that of traditional NSAIDs.[7][8] The leading theories suggest:
-
Central Cyclooxygenase (COX) Inhibition : Acetaminophen is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its lack of significant anti-inflammatory effects.[3][4] However, it is proposed to be a more potent inhibitor of a COX enzyme variant in the central nervous system (CNS), sometimes referred to as COX-3.[3][8][9] This central inhibition is thought to mediate its analgesic and antipyretic effects by reducing prostaglandin production in the brain.[8]
-
Metabolite Activity : In the brain, acetaminophen is metabolized to p-aminophenol, which is then converted by fatty acid amide hydrolase (FAAH) to a compound called AM404.[2][10] AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide.[10] This action on the endocannabinoid system is believed to contribute significantly to its analgesic properties.[8][10]
Below is a diagram illustrating the proposed analgesic pathways.
Caption: Proposed analgesic and antipyretic mechanisms of acetaminophen.
Experimental Protocols
The most common laboratory synthesis of N-(4-hydroxyphenyl) acetamide is achieved through the acetylation of 4-aminophenol using acetic anhydride.[5]
Protocol 1: Synthesis of Crude N-(4-hydroxyphenyl) acetamide
Materials & Equipment:
-
4-aminophenol
-
Acetic anhydride
-
Deionized water
-
50 mL Erlenmeyer flask or conical vial
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Weigh approximately 2.0 g of 4-aminophenol and place it into a 50 mL Erlenmeyer flask.
-
Add 15 mL of deionized water to the flask.
-
Add a magnetic stir bar and gently warm the mixture on a hot plate with stirring to dissolve the 4-aminophenol.
-
In a fume hood, carefully add 2.2 mL of acetic anhydride to the solution.[1] Stir the mixture vigorously.
-
Continue stirring for approximately 10-15 minutes as the product begins to precipitate.
-
Cool the flask in an ice bath for 20-30 minutes to maximize crystal formation.[1]
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove soluble impurities.
-
Allow the crude product to air dry on the filter paper or in a desiccator. Weigh the crude product and retain a small sample for melting point analysis.
Protocol 2: Purification by Recrystallization
Recrystallization is the most widely used method for purifying crude paracetamol on a laboratory scale.[11] This technique relies on the principle that acetaminophen is sparingly soluble in cold water but highly soluble in hot water.[12]
Materials & Equipment:
-
Crude N-(4-hydroxyphenyl) acetamide
-
Deionized water
-
100 mL Beaker or Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Transfer the weighed crude product to a 100 mL beaker.
-
Add a minimal amount of deionized water (a common ratio is ~10 mL of water per 1 gram of crude product).[13]
-
Gently heat the mixture on a hot plate while stirring with a glass rod until the solid completely dissolves.[13] Avoid boiling the solution excessively.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[11]
-
Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.
-
After cooling to room temperature, place the beaker in an ice bath for at least 15 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the pure crystals completely (air dry or in a low-temperature oven).
-
Weigh the final product and calculate the percentage yield. Determine the melting point of the purified product.
The overall synthesis and purification workflow is depicted below.
Caption: Workflow for the synthesis and purification of acetaminophen.
Data Presentation and Characterization
Accurate data collection is critical for assessing the success of the synthesis. Key parameters should be recorded and presented clearly.
Synthesis and Purification Data
| Parameter | Value | Notes |
| Mass of 4-aminophenol | (g) | |
| Moles of 4-aminophenol | Limiting Reagent[14] | |
| Volume of Acetic Anhydride | (mL) | |
| Moles of Acetic Anhydride | ||
| Theoretical Yield of Acetaminophen | (g) | |
| Mass of Crude Product | (g) | |
| Mass of Purified Product | (g) | |
| Percentage Yield | (Mass of Purified / Theoretical Yield) x 100% | |
| Melting Point of Crude Product | (°C) | |
| Melting Point of Purified Product | (°C) | |
| Literature Melting Point | 169–171 °C | [5][14] |
Analytical Characterization
For rigorous quality control in drug development, further analysis is required to confirm purity and identity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying acetaminophen and detecting organic impurities.[11]
-
Mass Spectrometry (MS): Often coupled with HPLC, MS provides structural information to identify impurities definitively.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should be indistinguishable from that of a pure paracetamol standard, showing characteristic peaks for the hydroxyl (-OH), amide (N-H), and carbonyl (C=O) functional groups.[5]
References
- 1. rene.souty.free.fr [rene.souty.free.fr]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of action of acetaminophen: is there a cyclooxygenase 3? - Post - Orthobullets [orthobullets.com]
- 5. phlox.or.id [phlox.or.id]
- 6. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 7. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]
- 8. What is the mechanism of Acetaminophen? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 11. salispharm.com [salispharm.com]
- 12. Paracetamol book | The extraction and purification of paracetamol from tablets | Resource | RSC Education [edu.rsc.org]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-Hydroxyphenyl)stearamide Synthesis
Welcome to the Technical Support Center for the Synthesis of N-(4-Hydroxyphenyl)stearamide. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this compound. As Senior Application Scientists, we have compiled this resource to ensure you can achieve optimal yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the amidation of p-aminophenol with stearic acid or one of its activated derivatives, such as stearoyl chloride or stearic anhydride. The direct amidation with stearic acid typically requires high temperatures and sometimes a catalyst to drive the reaction to completion by removing the water byproduct. Using an activated derivative like stearoyl chloride allows for milder reaction conditions.
Q2: What are the critical parameters influencing the yield of the reaction?
A2: Several factors critically impact the final yield:
-
Purity of Reactants: The purity of both p-aminophenol and the stearic acid derivative is paramount. Impurities in p-aminophenol, such as those from its synthesis or degradation, can lead to colored byproducts.[1]
-
Reaction Temperature: Optimal temperature is crucial. For direct amidation with stearic acid, temperatures need to be high enough to drive off water. However, excessively high temperatures can lead to side reactions and degradation of the product.
-
Stoichiometry: The molar ratio of the reactants can influence the reaction rate and completeness. A slight excess of the acylating agent is sometimes used to ensure full conversion of the p-aminophenol.
-
Solvent: The choice of solvent is important for reactant solubility and for facilitating the removal of byproducts like water (in the case of direct amidation).
-
Catalyst: For direct amidation, an acid or base catalyst can be employed to increase the reaction rate.
Q3: What are the main side reactions to be aware of?
A3: The primary side reaction of concern is the O-acylation of the phenolic hydroxyl group of p-aminophenol, leading to the formation of an ester byproduct. While N-acylation is generally favored due to the higher nucleophilicity of the amine group, conditions that favor O-acylation (e.g., strongly basic conditions that deprotonate the phenol) should be carefully controlled. Another potential issue is the oxidation of p-aminophenol, which can lead to colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2][3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient removal of water (for direct amidation). | 1. Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. If using direct amidation, ensure the temperature is sufficient to remove water, possibly with the aid of a Dean-Stark trap or by performing the reaction under a vacuum. |
| 2. Impure Reactants: The presence of impurities in p-aminophenol or stearic acid can inhibit the reaction. | 2. Verify Reactant Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., melting point, NMR). p-Aminophenol is susceptible to oxidation and should be stored under an inert atmosphere. | |
| 3. Inactive Acylating Agent: If using stearoyl chloride, it may have hydrolyzed due to exposure to moisture. | 3. Use Fresh Reagents: Use freshly opened or properly stored stearoyl chloride. | |
| Product is Discolored (e.g., pink, brown, or black) | 1. Oxidation of p-Aminophenol: p-Aminophenol is prone to air oxidation, which forms colored impurities.[1] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2. Reaction Temperature Too High: Excessive heat can cause degradation of the starting materials or the product. | 2. Temperature Control: Carefully control the reaction temperature and avoid localized overheating. | |
| Presence of Multiple Products in TLC/HPLC | 1. O-Acylation Side Product: Acylation may have occurred on the phenolic hydroxyl group. | 1. Control Basicity: While a base is often used to scavenge the HCl produced when using stearoyl chloride, a strong excess can promote O-acylation. Use a stoichiometric amount of a non-nucleophilic base like triethylamine. |
| 2. Unreacted Starting Materials: The reaction has not gone to completion. | 2. Drive the Reaction Forward: See "Low or No Product Yield" troubleshooting. | |
| Difficulty in Product Purification | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in solubility for the product at high and low temperatures. | 1. Solvent Screening: Screen a variety of polar solvents for recrystallization. Ethanol, isopropanol, or acetonitrile are good starting points for amides.[4] |
| 2. Co-precipitation of Impurities: Impurities may be precipitating along with the product. | 2. Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration step before allowing the solution to cool. The addition of activated carbon to the hot solution can also help remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stearoyl Chloride
This method utilizes the more reactive stearoyl chloride, allowing for milder reaction conditions.
Materials:
-
p-Aminophenol
-
Stearoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve p-aminophenol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of stearoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Visualizing the Workflow
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Liquid chromatography method for quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of N-(4-Hydroxyphenyl)stearamide (HPSA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-(4-Hydroxyphenyl)stearamide (HPSA) solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimental work with HPSA.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound (HPSA) solutions?
A1: The stability of HPSA in solution is primarily influenced by its molecular structure, which contains both an amide linkage and a phenolic hydroxyl group. Key factors affecting its stability include:
-
pH: The amide bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The phenolic hydroxyl group can be oxidized, a process that is often pH-dependent.
-
Oxidation: The hydroxyphenyl group is prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of colored degradation products.
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation, leading to faster degradation of HPSA.
-
Light Exposure: Exposure to ultraviolet (UV) or visible light can promote photodegradation, particularly of the phenolic moiety.
-
Solvent Choice: The type of solvent used can influence the solubility and stability of HPSA. Protic solvents may participate in solvolysis reactions.
Q2: What are the likely degradation pathways for HPSA in solution?
A2: Based on its chemical structure, the two primary degradation pathways for HPSA are:
-
Hydrolysis: The amide bond can be cleaved through hydrolysis to yield stearic acid and p-aminophenol. This reaction can be catalyzed by acids or bases.
-
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-like structures, which can further polymerize to form colored impurities. This process is often accelerated by the presence of oxygen and metal ions.
Q3: What are some general strategies to improve the stability of HPSA solutions?
A3: To enhance the stability of HPSA solutions, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a range where both hydrolysis and oxidation are minimized. This typically involves using buffered solutions.
-
Use of Antioxidants: Incorporate antioxidants to prevent oxidative degradation. Common antioxidants include hindered phenols (like BHT), phosphites, and chelating agents (like EDTA) to sequester metal ions that can catalyze oxidation.[1]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber-colored vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store solutions at reduced temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Appropriate Solvent Selection: Choose solvents in which HPSA is sufficiently soluble and that are less likely to promote degradation.
Q4: Are there any known compatible excipients for formulating HPSA?
-
Solubilizing agents: Co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins may be used to improve the solubility of HPSA.
-
Buffering agents: Phosphate or citrate buffers can be used to maintain a stable pH.
-
Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be included to prevent oxidation.
-
Chelating agents: EDTA can be added to bind metal ions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown over time. | Oxidative degradation of the phenolic hydroxyl group. | - Add an antioxidant (e.g., BHT, ascorbic acid) to the solution. - Prepare and store the solution under an inert atmosphere (nitrogen or argon). - Protect the solution from light by using amber vials or wrapping the container in foil. - Use a chelating agent (e.g., EDTA) to sequester metal ions. |
| Precipitation occurs in the solution upon standing. | - Poor solubility of HPSA in the chosen solvent. - Degradation of HPSA to less soluble products. - Change in temperature affecting solubility. | - Re-evaluate the solvent system. Consider using a co-solvent or a solubilizing agent. - Investigate for degradation using a stability-indicating analytical method like HPLC. - Control the storage temperature of the solution. |
| Loss of HPSA concentration over time, as confirmed by HPLC. | - Hydrolysis of the amide bond. - Oxidative degradation. | - Adjust the pH of the solution to a more stable range (requires a pH-rate profile study). - Store the solution at a lower temperature. - Implement strategies to prevent oxidation as mentioned above. |
| Inconsistent results in bioassays or other experiments. | Instability of the HPSA stock solution. | - Prepare fresh stock solutions for each experiment. - Validate the stability of the stock solution under the experimental conditions. - Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Inferred Solubility of this compound (HPSA) in Common Solvents
Disclaimer: The following data is inferred from the solubility of stearamide, a structurally related compound, and should be experimentally verified for HPSA.
| Solvent | Inferred Solubility | Reference |
| Ethanol | Soluble | Inferred from stearamide solubility[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from stearamide solubility[6] |
| N,N-Dimethylformamide (DMF) | Soluble | Inferred from stearamide solubility[6][7][8][9][10] |
| Water | Poorly soluble | Inferred from stearamide solubility[6] |
Table 2: Potential Degradation Products of this compound (HPSA)
| Degradation Pathway | Potential Degradation Products | Analytical Method for Detection |
| Hydrolysis | Stearic Acid and p-Aminophenol | HPLC, LC-MS |
| Oxidation | Quinone-type compounds and polymers | HPLC with UV/Vis detection, LC-MS |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method that can be used to separate HPSA from its potential degradation products, making it suitable for stability studies.[11][12][13][14][15]
1. Materials and Reagents:
-
This compound (HPSA) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
Methanol (for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 80:20 v/v) with 0.1% phosphoric acid (or formic acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of HPSA (likely around 245 nm based on the p-aminophenol chromophore).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of HPSA in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
5. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat HPSA solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat HPSA solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat HPSA solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid HPSA to 105 °C for 24 hours.
-
Photodegradation: Expose HPSA solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method to ensure separation of degradation peaks from the parent HPSA peak.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for HPSA stability testing.
References
- 1. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques | Semantic Scholar [semanticscholar.org]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. web.vscht.cz [web.vscht.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: N-(4-Hydroxyphenyl)stearamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(4-Hydroxyphenyl)stearamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically stem from unreacted starting materials and byproducts of the amidation reaction. These include:
-
p-Aminophenol: Unreacted starting material. Its presence can be problematic as it is difficult to remove through simple crystallization due to similar properties to the product.[1][2][3][4][5]
-
Stearic Acid: Unreacted starting material.
-
Diacylated byproduct: Formation of N,N-di-(stearoyl)-p-aminophenol if the reaction conditions are not carefully controlled.
-
Oxidation products of p-aminophenol: p-Aminophenol is susceptible to oxidation, which can lead to colored impurities in the final product.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For highly persistent impurities or for achieving very high purity, column chromatography may be necessary.
Q3: Which solvent system is best for the recrystallization of this compound?
A3: Due to the presence of both a polar hydroxyl group and a long non-polar stearyl chain, a polar solvent or a mixed-solvent system is generally effective. Ethanol or an ethanol/water mixture is a good starting point. Small-scale solubility tests are recommended to determine the optimal solvent ratio for your specific crude product.
Q4: My purified this compound is discolored (e.g., pink, brown). What is the likely cause and how can I fix it?
A4: Discoloration is often due to the presence of oxidized p-aminophenol impurities.[1] To remove these colored impurities, you can treat the hot recrystallization solution with a small amount of activated charcoal before the hot filtration step. Use charcoal sparingly as it can adsorb some of your desired product.
Q5: I am having trouble inducing crystallization. What steps can I take?
A5: If crystals do not form upon cooling, you can try the following techniques:
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Seeding: Add a small, pure crystal of this compound to the supersaturated solution to provide a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.
-
Reducing Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The product is significantly soluble in the washing solvent. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is highly supersaturated.2. The melting point of the impurities is depressing the melting point of the mixture below the temperature of the solution.3. The solution was cooled too rapidly. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Try a different recrystallization solvent or consider a pre-purification step like a solvent wash to remove some impurities.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Persistent Impurities After Recrystallization | 1. The impurity has very similar solubility properties to the product.2. The impurity is co-crystallizing with the product. | 1. Perform a second recrystallization, potentially with a different solvent system.2. Consider purification by column chromatography. |
| Product is a Fine Powder Instead of Crystalline | 1. The solution was cooled too quickly, leading to rapid precipitation rather than crystal growth.2. The solution was agitated during cooling. | 1. Re-dissolve the powder in hot solvent and allow it to cool slowly and undisturbed.2. Avoid stirring or moving the flask during the crystallization process. |
Experimental Protocols
General Amide Synthesis: this compound
This protocol is a general procedure for the amidation of p-aminophenol with stearic acid.
Materials:
-
p-Aminophenol
-
Stearic Acid
-
Toluene
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add p-aminophenol (1.0 eq), stearic acid (1.05 eq), and boric acid (0.01 eq).
-
Add a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no more water is collected and TLC indicates consumption of the starting material), allow the mixture to cool to room temperature.
Work-up and Purification Protocol
Aqueous Work-up:
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl to remove unreacted p-aminophenol, followed by saturated NaHCO₃ solution to remove unreacted stearic acid and the boric acid catalyst, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol (or an optimized ethanol/water mixture).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for the purification of this compound.
References
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 4. pure.ul.ie [pure.ul.ie]
- 5. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)stearamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-(4-Hydroxyphenyl)stearamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is achieving chemoselective N-acylation over O-acylation. The starting material, 4-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The desired reaction is the acylation of the amino group to form an amide, while avoiding the acylation of the hydroxyl group, which would result in an ester byproduct.
Q2: Why is N-acylation generally favored over O-acylation in the reaction with 4-aminophenol?
N-acylation is typically favored because the amino group is a stronger nucleophile than the hydroxyl group under neutral or mildly basic conditions.[1][2] This difference in nucleophilicity allows for a degree of selectivity, especially with short reaction times and mild conditions.[1]
Q3: What are the potential side products in this synthesis?
The primary side products include:
-
O-acylated product: 4-stearoyloxyphenylamine, resulting from the acylation of the hydroxyl group.
-
Di-acylated product: N-(4-stearoyloxyphenyl)stearamide, where both the amino and hydroxyl groups are acylated. This can occur with prolonged reaction times or an excess of the acylating agent.[3]
-
Stearic acid: Formed from the hydrolysis of the acylating agent (e.g., stearoyl chloride) if water is present in the reaction mixture.[4]
-
Degradation/condensation products of 4-aminophenol: The starting material itself can be unstable and undergo side reactions.[5]
Q4: What is the role of a base in this synthesis?
A base is typically added to neutralize the acid (e.g., hydrochloric acid if using stearoyl chloride) that is generated during the acylation reaction.[6] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.[6] Common conditions, such as the Schotten-Baumann reaction, utilize an aqueous base.[4][7]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Cause 1: Hydrolysis of the Acylating Agent
If using a reactive acylating agent like stearoyl chloride in the presence of water (e.g., under Schotten-Baumann conditions), it can hydrolyze to stearic acid, reducing the amount available to react with the 4-aminophenol.[4]
Solution:
-
Control Addition: Add the stearoyl chloride slowly to the reaction mixture to ensure it reacts with the 4-aminophenol before it has a chance to hydrolyze.
-
Biphasic System: Employ a two-phase solvent system (e.g., water and an organic solvent like dichloromethane). The base in the aqueous phase neutralizes the generated acid, while the reactants and product remain in the organic phase, minimizing hydrolysis.[7]
-
Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions using a non-aqueous solvent and an organic base (e.g., pyridine or triethylamine).
Possible Cause 2: Suboptimal Reaction Conditions
Incorrect temperature, reaction time, or stoichiometry can lead to incomplete reaction and low yields.
Solution:
-
Temperature Control: Maintain the recommended temperature for the specific protocol. For the acylation of 4-aminophenol, reactions are often carried out at or below room temperature initially to control the exothermic reaction, followed by a period of heating to ensure completion.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent to drive the reaction to completion. However, a large excess can lead to di-acylation.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
Problem 2: Presence of O-Acylated Impurity (4-stearoyloxyphenylamine)
Possible Cause: Reaction Conditions Favoring O-Acylation
While N-acylation is generally preferred, certain conditions can increase the amount of O-acylated byproduct.
Solution:
-
pH Control: Maintain a neutral to slightly basic pH. Strongly basic conditions can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation. The mantra "acidity favors O-acylation, while alkalinity favors N-acylation" is a useful guide, though strongly acidic conditions will protonate the amine, preventing any reaction.[8]
-
Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Aprotic solvents are generally preferred.
-
Temperature: Keep the reaction temperature moderate. Higher temperatures can sometimes lead to less selective reactions.
Problem 3: Presence of Di-acylated Impurity (N-(4-stearoyloxyphenyl)stearamide)
Possible Cause: Aggressive Reaction Conditions
The formation of the di-acylated product is often a result of using a large excess of the acylating agent or allowing the reaction to proceed for too long.[3]
Solution:
-
Control Stoichiometry: Carefully control the amount of stearoyl chloride or stearic anhydride used. A slight excess is often sufficient.
-
Monitor Reaction Time: As mentioned previously, monitor the reaction by TLC. Stop the reaction once the 4-aminophenol has been consumed to prevent further acylation of the desired product.
Problem 4: Difficulty in Purifying the Final Product
Possible Cause: Ineffective Recrystallization
This compound is a solid, and recrystallization is a common method for its purification.[9] If impurities are co-crystallizing with the product, the purification will be ineffective.
Solution:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The desired product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, ideally, should either be insoluble or remain in solution upon cooling.
-
Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Activated Charcoal: If the product is colored due to impurities, activated charcoal can sometimes be used during the recrystallization process to adsorb the colored compounds.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation of Aminophenols
| Parameter | Schotten-Baumann Conditions | Anhydrous Conditions |
| Acylating Agent | Stearoyl Chloride | Stearoyl Chloride or Stearic Anhydride |
| Solvent | Biphasic (Water/Organic)[7] | Aprotic (e.g., DCM, THF, Pyridine) |
| Base | Inorganic (e.g., NaOH, K₂CO₃)[4] | Organic (e.g., Pyridine, Triethylamine) |
| Key Advantage | Inexpensive and environmentally friendly reagents.[4] | Minimizes hydrolysis of the acylating agent. |
| Potential Issue | Hydrolysis of acylating agent.[4] | Requires dry reagents and inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Conditions
This protocol is adapted from the general principles of the Schotten-Baumann reaction.[6][7]
-
Dissolution: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M, 2 equivalents). An organic co-solvent such as dichloromethane may be added to create a biphasic system.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C with stirring.
-
Acylation: Slowly add stearoyl chloride (1.1 equivalents) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: If a biphasic system was used, separate the organic layer. If the reaction was in an aqueous medium, the product may precipitate. Acidify the aqueous solution with dilute HCl to precipitate any remaining product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. rsc.org [rsc.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
Technical Support Center: N-(4-Hydroxyphenyl)stearamide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Hydroxyphenyl)stearamide and encountering issues with mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?
When analyzing this compound by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), the primary fragmentation events involve cleavage of the amide bond and fragmentation within the stearamide alkyl chain. The protonated molecule, [M+H]⁺, has a predicted m/z of 376.3. The major expected fragment ions are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Identity | Notes |
| 376.3 ([M+H]⁺) | 110.1 | [HOC₆H₄NH₃]⁺ | Cleavage of the amide bond with charge retention on the 4-aminophenol moiety. This is often a prominent peak. |
| 376.3 ([M+H]⁺) | 267.3 | [CH₃(CH₂)₁₆CO]⁺ | Cleavage of the amide bond with charge retention on the stearoyl moiety (acylium ion). |
| 376.3 ([M+H]⁺) | Series of ions with 14 u difference | [CₙH₂ₙ₊₁]⁺ | Fragmentation along the stearamide alkyl chain, resulting in a characteristic pattern of ions separated by 14 Da (loss of CH₂ groups).[1] |
Q2: I am not seeing the molecular ion peak, or it is very weak. What could be the issue?
A weak or absent molecular ion peak can be a common issue in mass spectrometry.[2] Here are several potential causes and troubleshooting steps:
-
In-source Fragmentation: The compound might be fragmenting in the ion source before mass analysis.
-
Solution: Decrease the source temperature and fragmentor/cone voltage to reduce the energy imparted to the molecules.
-
-
Ionization Efficiency: The compound may not ionize efficiently under the current conditions.
-
Solution: Optimize the mobile phase composition. Ensure the pH is appropriate for protonation (e.g., add 0.1% formic acid for positive mode). Check for ion suppression from matrix components.[3]
-
-
Instrument Calibration: The mass spectrometer may be out of calibration.
-
Solution: Calibrate the instrument using a certified standard.[4]
-
-
Sample Degradation: The analyte may have degraded before or during analysis.
-
Solution: Prepare fresh samples and standards.[3]
-
Q3: I am observing unexpected peaks in my mass spectrum. What are their likely sources?
Unexpected peaks can arise from various sources. It is crucial to identify their origin to ensure data quality.
-
Contaminants: Contamination can be introduced from solvents, glassware, the LC system, or the sample itself.[3][4] Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide, stearamide), and solvent adducts.[5][6][7]
-
Solution: Run a blank gradient (injecting only mobile phase) to identify system-related peaks. Use high-purity solvents and clean glassware.
-
-
Adduct Formation: In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[6][7]
-
Solution: While often unavoidable, their intensity can sometimes be reduced by using fresh, high-purity solvents and minimizing contact with glass.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and the appearance of matrix-related ions.[3][4]
-
Solution: Improve sample preparation to remove interfering substances. Adjust the chromatography to separate the analyte from matrix components.
-
Q4: Can I analyze this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
Direct analysis of this compound by GC-MS can be challenging due to its low volatility and potential for thermal degradation at the high temperatures used in the GC inlet and column.[8][9]
-
Derivatization: To improve volatility and thermal stability, derivatization is often necessary. A common approach for amides is trimethylsilylation, which converts the acidic N-H and phenolic O-H protons to trimethylsilyl (TMS) ethers.[8]
-
Pyrolysis: Without derivatization, the high temperatures may cause the molecule to break down, leading to a complex and unrepresentative chromatogram and mass spectrum.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and reinject. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column.[4] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte and that the organic solvent has sufficient elution strength. |
| Secondary Interactions | Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce interactions with the stationary phase. |
| Injector Issues | Check for proper needle seating and injection volume. |
Problem: High Baseline Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents.[3] |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions.[4] |
| Leaks in the System | Check for leaks in the LC flow path and at the MS interface.[10] |
| Electronic Noise | Ensure proper grounding of the instrument and check for nearby sources of electronic interference. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (e.g., m/z 100-500) for initial analysis and identification of the precursor ion.
-
MS/MS Mode: Product ion scan of the protonated molecule (m/z 376.3) to obtain fragmentation information.
-
Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for optimal signal intensity and fragmentation.[4]
-
Visualizations
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. zefsci.com [zefsci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Scalable Synthesis of N-(4-Hydroxyphenyl)stearamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of N-(4-Hydroxyphenyl)stearamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and scalable method is the direct N-acylation of 4-aminophenol with stearic acid or an activated stearic acid derivative. This typically involves the use of a coupling agent to facilitate the formation of the amide bond.
Q2: Why is N-acylation favored over O-acylation in the reaction with 4-aminophenol?
A2: The amino group (-NH2) of 4-aminophenol is a stronger nucleophile than the hydroxyl group (-OH). Under most reaction conditions, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the stearic acid derivative more readily, leading to the preferential formation of the N-acyl product.[1]
Q3: What are the critical parameters to control for a successful and scalable synthesis?
A3: Key parameters include:
-
Purity of reactants: Use of high-purity 4-aminophenol and stearic acid is crucial to minimize side reactions.
-
Choice of solvent: Anhydrous and inert solvents are necessary to prevent hydrolysis of activated intermediates.
-
Reaction temperature: Temperature control is important to manage reaction kinetics and prevent degradation of reactants or products.
-
Stoichiometry of reagents: Precise control over the molar ratios of reactants and coupling agents is essential for maximizing yield and minimizing impurities.
-
Efficient mixing: Homogeneous mixing is critical for ensuring consistent reaction progress, especially at a larger scale.
Q4: Can I use stearoyl chloride instead of stearic acid?
A4: Yes, stearoyl chloride is a highly reactive acylating agent and can be used for the synthesis. However, the reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the 4-aminophenol, which would render it non-nucleophilic.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of stearic acid. | - Ensure the coupling agent is fresh and used in the correct stoichiometric amount.- Consider pre-activating the stearic acid before adding 4-aminophenol. |
| Deactivation of 4-aminophenol. | - If using an acid chloride, ensure a suitable base is present to neutralize HCl.- Use anhydrous reaction conditions to prevent hydrolysis of reactants. | |
| Steric hindrance. | - While less of an issue with stearic acid, for bulkier analogs, consider using a more potent coupling agent or higher reaction temperatures. | |
| Poor solubility of reactants. | - Select a solvent system in which both reactants are soluble.- A mixture of solvents, such as DCM and DMF, can be effective.[2] | |
| Formation of O-acylated Byproduct | Reaction conditions favoring O-acylation. | - Maintain a neutral or slightly basic pH.- Avoid excessively high temperatures. |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed.- Gradually increase the reaction temperature if the reaction is sluggish. |
| Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction, especially in large-scale batches. | |
| Difficult Purification | Product co-eluting with impurities. | - Optimize the recrystallization solvent system to achieve better separation.- Consider a column chromatography step if high purity is required. |
| Formation of colored impurities. | - The intermediate 4-aminophenol can be unstable and form colored byproducts.[3] Using freshly purified 4-aminophenol can mitigate this. |
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of a structurally related analog, N-(4-ethoxyphenyl)-retinamide, which can serve as a reference for optimizing the synthesis of this compound.
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Reaction Time | Yield | Reference |
| All-trans-retinoic acid | 4-ethoxyaniline | EDCI | TEA, DMAP | DCM/DMF | 24 h | 99.9% | [2] |
Experimental Protocols
Protocol 1: Scalable One-Pot Synthesis of this compound
This protocol is adapted from a scalable procedure for a similar N-acyl-aminophenol derivative.[2]
Materials:
-
Stearic Acid
-
4-Aminophenol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
10% Potassium bisulfate (KHSO₄) solution
-
15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve stearic acid (1.12 mmol) in a mixture of anhydrous DCM (6 mL) and anhydrous DMF (2 mL).
-
In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), mix 4-aminophenol (0.93 mmol), TEA (0.93 mmol), DMAP (0.56 mmol), and EDCI (1.12 mmol) in anhydrous DCM (1 mL) and anhydrous DMF (1.5 mL) to form a suspension.
-
To this suspension, add the solution of stearic acid.
-
Stir the reaction mixture at room temperature for approximately 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (5 mL) to the reaction mixture.
-
Wash the organic phase sequentially with 10% KHSO₄ solution (3 x 10 mL), 15% NaOH solution (3 x 10 mL), and water (3 x 10 mL) until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. quora.com [quora.com]
- 2. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenylmaleimide and its derivatives. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to the mis-assignment of spectral data during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: The 1H NMR spectrum of my product shows broad peaks around 6.3-6.5 ppm and additional aromatic signals, but not the expected sharp singlet for the maleimide protons around 6.8 ppm. What could be the issue?
A1: This spectral pattern is characteristic of the intermediate N-phenylmaleanilic acid, which is formed in the first step of the synthesis from maleic anhydride and aniline.[1][2] The incomplete cyclization of this intermediate to the final N-phenylmaleimide product is a common issue. The broad peaks correspond to the vinyl protons of the maleanilic acid, and the additional aromatic signals may arise from conformational isomers or impurities.
Troubleshooting:
-
Reaction Conditions: Ensure that the cyclization conditions are adequate. This typically involves heating the maleanilic acid with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.[1] Overheating should be avoided as it can lead to side reactions.[2]
-
Purification: The intermediate can be removed through recrystallization.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the maleanilic acid to the maleimide.[1][3]
Q2: My 1H NMR spectrum shows more than the expected number of signals in the aliphatic region (around 3-5 ppm) after reacting my N-phenylmaleimide. What could be the cause?
A2: If your reaction involves a diene (e.g., furan or its derivatives, or even in-situ generated dienes), you have likely formed a Diels-Alder adduct.[4][5] The reaction between N-phenylmaleimide (a dienophile) and a diene can result in the formation of endo and exo stereoisomers, each giving a distinct set of signals in the NMR spectrum.[5]
Troubleshooting:
-
Stereoisomer Identification: The coupling constants in the 1H NMR spectrum can help differentiate between the endo and exo isomers.[5]
-
Reaction Control: The ratio of endo to exo products can be influenced by reaction temperature and time, with the endo isomer often being the kinetic product and the exo isomer the thermodynamic product.[4][5]
-
Separation: The isomers can often be separated by column chromatography.[5]
Q3: The mass spectrum of my product shows a molecular ion peak that does not correspond to the expected N-phenylmaleimide. What are the likely impurities?
A3: Besides the unreacted starting materials and the maleanilic acid intermediate, other impurities can arise from side reactions. The specific impurities will depend on your reaction conditions and starting materials.
Troubleshooting:
-
Review Starting Materials: Ensure the purity of your starting aniline and maleic anhydride.
-
Analyze Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide clues about the structure of the impurity.
-
Combined Spectral Analysis: Correlate the MS data with 1H and 13C NMR data to propose a structure for the impurity.
Spectral Data Tables
For accurate spectral assignment, refer to the following tables summarizing the 1H and 13C NMR data for N-phenylmaleimide and a common intermediate.
Table 1: 1H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| N-Phenylmaleimide | CDCl3 | 7.30-7.50 (m, 5H) | Aromatic-H |
| 6.84 (s, 2H) | Maleimide CH=CH | ||
| N-(4-chlorophenyl)maleanilic acid | DMSO-d6 | 10.2 (s, 1H), 9.5 (s, 1H) | COOH and NH |
| 7.6 (d, 2H), 7.4 (d, 2H) | Aromatic-H | ||
| 6.45 (d, 1H), 6.25 (d, 1H) | Vinyl CH=CH |
Data compiled from multiple sources.[1][6][7]
Table 2: 13C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| N-Phenylmaleimide | CDCl3 | 170.5 | C=O |
| 134.2 | CH=CH | ||
| 131.9 | Aromatic C (quaternary) | ||
| 129.2 | Aromatic C-H | ||
| 128.8 | Aromatic C-H | ||
| 126.5 | Aromatic C-H |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Synthesis of N-Phenylmaleimide [1][2]
-
Step 1: Synthesis of N-Phenylmaleanilic Acid:
-
Step 2: Cyclization to N-Phenylmaleimide:
-
Create a slurry of the dried N-phenylmaleanilic acid, anhydrous sodium acetate, and acetic anhydride.[1]
-
Heat the mixture gently (e.g., 60-70°C) for about an hour.[2]
-
Pour the reaction mixture into ice-cold water to precipitate the N-phenylmaleimide.
-
Collect the product by vacuum filtration and recrystallize from a suitable solvent like ethanol.[1]
-
Visual Troubleshooting Guides
The following diagrams illustrate the synthesis workflow and a common troubleshooting scenario.
Caption: General two-step synthesis of N-phenylmaleimide.
Caption: Troubleshooting workflow for 1H NMR spectral analysis.
References
Technical Support Center: N-(4-Hydroxyphenyl)stearamide Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(4-Hydroxyphenyl)stearamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
Based on the degradation of structurally similar fatty acid amides, the primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This enzymatic reaction, catalyzed by an amidase (or amidohydrolase), would yield stearic acid and 4-aminophenol.[1][2] Subsequent degradation of these intermediates would then occur.
Q2: What types of enzymes are likely involved in the degradation of this compound?
Amidase enzymes are the most likely candidates for initiating the degradation of this compound.[1][2] These enzymes are known to hydrolyze the amide bonds of various fatty acid amides. While specific enzymes for this compound have not been identified, exploring microbial sources, particularly from genera like Pseudomonas and Aeromonas, may be a fruitful starting point as these bacteria are known to degrade other fatty acid amides.[1][2]
Q3: What are the potential downstream metabolic pathways for the primary degradation products?
Following the initial hydrolysis, the resulting stearic acid and 4-aminophenol would be further metabolized.
-
Stearic Acid: As a common fatty acid, stearic acid is expected to be degraded through the well-established β-oxidation pathway to produce acetyl-CoA.[3]
-
4-Aminophenol: The degradation of 4-aminophenol can proceed through oxidation to form intermediates such as benzoquinone.[4][5] Further ring cleavage can lead to smaller organic acids that can enter central metabolic pathways.[5]
Q4: Can this compound be degraded abiotically?
Yes, chemical hydrolysis of the amide bond can occur under acidic or basic conditions, typically requiring elevated temperatures and strong acids or bases.[6][7] For instance, heating with a dilute acid like hydrochloric acid or a base like sodium hydroxide solution can cleave the amide bond.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation of this compound observed in microbial culture. | The selected microorganism may lack the necessary amidase enzyme. | Screen different microbial strains, particularly those known for degrading fatty acid amides (e.g., Pseudomonas sp., Aeromonas sp.).[1][2] Consider using a mixed microbial culture from an environment where similar compounds might be present. |
| Inappropriate culture conditions (pH, temperature, aeration). | Optimize culture conditions. The optimal pH and temperature for amidase activity can vary. | |
| The compound may not be bioavailable to the microorganisms. | Ensure adequate dispersion of the substrate in the culture medium. The use of a surfactant or co-solvent might be necessary, but check for toxicity to the microorganisms. | |
| Slow or incomplete degradation. | Low enzyme activity or expression. | Induce enzyme production by pre-exposing the microbial culture to the substrate or a structurally similar compound. Optimize the concentration of the substrate; high concentrations can sometimes be inhibitory. |
| Rate-limiting degradation of intermediates. | Analyze for the accumulation of stearic acid or 4-aminophenol. If these intermediates are detected, the downstream degradation pathways may be the bottleneck. | |
| Difficulty in identifying degradation products. | Low concentration of intermediates. | Use sensitive analytical techniques such as LC-MS/MS or GC-MS. Concentrate the sample before analysis. |
| Products are rapidly consumed. | Perform time-course experiments and analyze samples at earlier time points to capture transient intermediates. | |
| Unexpected degradation pathway. | Consider alternative degradation pathways, such as initial modification of the phenyl ring or the fatty acid chain, although amide hydrolysis is the most probable first step. |
Experimental Protocols
Protocol 1: Screening Microorganisms for Degradation Ability
-
Prepare a minimal salt medium: The medium should contain this compound as the sole carbon and nitrogen source.
-
Inoculation: Inoculate the medium with the microbial strain to be tested.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm).
-
Monitoring: Monitor the degradation of the parent compound over time using an appropriate analytical method (e.g., HPLC, GC-MS).
-
Analysis: A significant decrease in the concentration of this compound compared to a sterile control indicates degradation.
Protocol 2: Identification of Degradation Products by GC-MS
-
Sample Preparation: Collect culture supernatant at different time points. Acidify the sample to pH 2 with HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the solvent and derivatize the residue to make the analytes volatile. For example, use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate hydroxyl and carboxyl groups.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Data Analysis: Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) to identify stearic acid, 4-aminophenol, and other potential intermediates.
Visualizations
Caption: Proposed degradation pathway for this compound.
References
- 1. Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 4. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Resistance to N-(4-Hydroxyphenyl)stearamide
Welcome to the technical support center for researchers utilizing N-(4-Hydroxyphenyl)stearamide (N-4-HPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies, with a focus on overcoming potential resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
While direct studies on this compound are limited, its structural components—a phenolic group and a fatty acid amide—suggest potential mechanisms analogous to other phenolic compounds and fatty acid amides. Phenolic compounds are known to exert anticancer effects through various pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. They can also modulate signaling pathways like PI3K/Akt and reduce the expression of proteins involved in drug resistance. Fatty acid metabolism is also a critical process in cancer cell proliferation, and its disruption can be a therapeutic strategy.
Q2: My cell line shows decreasing sensitivity to N-4-HPS over time. What are the possible reasons?
Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to a cytotoxic agent. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Altered Signaling Pathways: Cancer cells can adapt by upregulating pro-survival pathways (e.g., Akt/mTOR) or downregulating pro-apoptotic pathways to counteract the drug's effects.
-
Changes in Drug Metabolism: Cells may increase the metabolic inactivation of the drug.
-
Target Modification: If N-4-HPS acts on a specific molecular target, mutations or alterations in this target could reduce binding affinity.
-
Induction of Pro-survival Autophagy: While autophagy can lead to cell death, it can also act as a survival mechanism under cellular stress.
Q3: How can I determine if my resistant cell line has developed an increased drug efflux mechanism?
A common method is to use an ABC transporter inhibitor, such as verapamil or cyclosporin A, in combination with N-4-HPS. If the combination restores sensitivity to N-4-HPS, it suggests that increased drug efflux is a likely mechanism of resistance. This can be quantified using a cytotoxicity assay.
Troubleshooting Guide
Below are common issues encountered when working with N-4-HPS and steps to troubleshoot them.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays | - Inconsistent cell seeding density- Compound precipitation- Cell line heterogeneity | - Ensure uniform cell seeding.- Check the solubility of N-4-HPS in your culture medium; consider using a low percentage of DMSO.- Perform single-cell cloning to establish a homogenous population. |
| Loss of compound activity | - Improper storage of N-4-HPS stock solution- Degradation in culture medium | - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- Prepare fresh working solutions for each experiment. |
| Cell line appears resistant from the start (intrinsic resistance) | - High expression of anti-apoptotic proteins (e.g., Bcl-2)- Pre-existing high levels of drug efflux pumps- Dysfunctional apoptotic machinery | - Analyze baseline expression of Bcl-2 family proteins and ABC transporters.- Consider combination therapies with agents that target these resistance mechanisms. |
| Acquired resistance after prolonged treatment | - Selection of a resistant subpopulation- Upregulation of survival pathways | - Perform molecular profiling (e.g., RNA-seq, proteomics) to identify altered pathways.- Test combination therapies with inhibitors of the identified survival pathways. |
Experimental Protocols
Protocol 1: Generation of an N-4-HPS Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to N-4-HPS through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (N-4-HPS)
-
Dimethyl sulfoxide (DMSO)
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the concentration of N-4-HPS that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing N-4-HPS at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of N-4-HPS in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor Cell Viability: At each concentration step, monitor cell viability and growth rate. Allow the cells to adapt and recover before the next dose escalation.
-
Establish the Resistant Line: Continue this process until the cells are able to proliferate in a medium containing a significantly higher concentration of N-4-HPS (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Phenotype: Regularly assess the IC50 of the resistant cell line to quantify the degree of resistance compared to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Assessing Drug Efflux using a Fluorescent Substrate
This protocol uses a fluorescent substrate of ABC transporters, such as Rhodamine 123, to assess drug efflux activity.
Materials:
-
Parental and N-4-HPS resistant cell lines
-
Rhodamine 123
-
ABC transporter inhibitor (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment Groups: For each cell line, prepare the following treatment groups:
-
Control (no treatment)
-
Rhodamine 123 only
-
Rhodamine 123 + ABC transporter inhibitor
-
-
Incubation: Incubate the cells with Rhodamine 123 (and inhibitor where applicable) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Analysis: Analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
Interpretation: A lower fluorescence intensity in the resistant cell line compared to the parental line suggests higher efflux activity. Restoration of fluorescence upon treatment with the inhibitor confirms the involvement of ABC transporters.
Visualizing Cellular Pathways and Workflows
Diagram 1: Potential Mechanisms of Action for N-4-HPS
Caption: Proposed mechanisms of N-4-HPS inducing cell death.
Diagram 2: Workflow for Investigating N-4-HPS Resistance
Caption: A logical workflow for studying N-4-HPS resistance.
Diagram 3: Common Drug Resistance Signaling Pathways
Caption: Key signaling nodes in drug resistance.
Validation & Comparative
A Comparative Analysis of N-(4-hydroxyphenyl)retinamide and N-(4-Hydroxyphenyl)stearamide in Cellular Activity
A stark contrast in the scientific landscape exists between the extensively studied N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide) and its structurally related compound, N-(4-Hydroxyphenyl)stearamide. While 4-HPR has been the subject of numerous investigations, particularly in the realm of cancer research, this compound remains largely uncharacterized in the biological literature. This guide provides a comprehensive overview of the known activities of 4-HPR, supported by experimental data and detailed protocols, while highlighting the significant knowledge gap concerning this compound.
Introduction to the Compounds
N-(4-hydroxyphenyl)retinamide is a synthetic analog of all-trans-retinoic acid that has demonstrated potent pro-apoptotic and anti-proliferative effects in a wide range of cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS), modulation of ceramide metabolism, and effects on the Bcl-2 family of proteins.[1][2][4] In contrast, this compound, which shares the N-(4-hydroxyphenyl) moiety but possesses a saturated stearoyl chain instead of the retinoid chain, is commercially available for research purposes but lacks published data on its biological activity.
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the available quantitative data for the cytotoxic and pro-apoptotic activities of N-(4-hydroxyphenyl)retinamide across various cancer cell lines. For this compound, no comparable data has been found in the published scientific literature.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 / LC99 | Reference |
| N-(4-hydroxyphenyl)retinamide | Pancreatic Cancer (MIA PaCa-2) | Viability Assay | ~10 µM (IC50) | [2] |
| Prostate Cancer (PC3) | Proliferation Assay | 10 µM (Cytotoxic Concentration) | [3] | |
| Acute Lymphoblastic Leukemia (various) | Cytotoxicity Assay | Average LC99 of 4.8 µM | [1] | |
| This compound | Various | Not Available | Data Not Available |
Table 2: Pro-Apoptotic and Mechanistic Activity
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| N-(4-hydroxyphenyl)retinamide | Pancreatic Cancer (MIA PaCa-2, PANC-1) | ROS Production | 2.7-fold increase | [2] |
| Pancreatic Cancer (MIA PaCa-2, PANC-1) | Ceramide Production | >3-fold increase | [2] | |
| Acute Lymphoblastic Leukemia (various) | Ceramide Production | 8.9 +/- 1.0-fold increase | [1] | |
| Breast Cancer (various) | Nitric Oxide Production | Dose-dependent increase | [5] | |
| This compound | Various | Not Available | Data Not Available |
Signaling Pathways of N-(4-hydroxyphenyl)retinamide
The pro-apoptotic activity of 4-HPR is mediated through a complex network of signaling pathways, often initiated by the generation of reactive oxygen species.
Caption: Signaling pathways activated by N-(4-hydroxyphenyl)retinamide leading to cell death.
Experimental Methodologies
To facilitate the replication and further investigation of the reported findings for N-(4-hydroxyphenyl)retinamide, detailed experimental protocols for key assays are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the test compounds.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2, PANC-1, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of N-(4-hydroxyphenyl)retinamide (or the compound of interest).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, 72 hours).
-
Assessment of Viability/Proliferation:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
[3H]Thymidine Incorporation Assay: [3H]Thymidine is added to the culture medium for the final few hours of incubation. Cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter to assess DNA synthesis.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the intracellular generation of ROS following treatment.
Protocol:
-
Cell Treatment: Cells are seeded in appropriate culture vessels and treated with the test compound for the desired time.
-
Staining: Cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.
Ceramide Quantification
Objective: To measure the intracellular levels of ceramide.
Protocol:
-
Cell Treatment and Lipid Extraction: Cells are treated with the test compound, harvested, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification:
-
Radiolabeling: Cells can be pre-incubated with a radiolabeled precursor of ceramide (e.g., [3H]palmitate or [14C]serine). Following lipid extraction, ceramides are separated by thin-layer chromatography (TLC), and the radioactivity is quantified.
-
Mass Spectrometry: For a more precise and non-radioactive method, lipid extracts can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different ceramide species.
-
Experimental Workflow for Assessing Compound Activity
The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound, drawing on the established methodologies used for N-(4-hydroxyphenyl)retinamide.
Caption: A generalized workflow for the biological evaluation of a test compound.
Conclusion
The available scientific literature paints a clear picture of N-(4-hydroxyphenyl)retinamide as a potent inducer of cell death in various cancer models, with well-documented mechanisms of action. In stark contrast, this compound remains a scientific enigma. The data and protocols presented in this guide for 4-HPR can serve as a valuable resource for researchers in the field of drug development. Furthermore, the highlighted absence of biological data for this compound underscores a significant research opportunity to investigate whether the exchange of the retinoid moiety for a saturated fatty acid chain alters the biological activity of the N-(4-hydroxyphenyl)amide scaffold, potentially uncovering novel structure-activity relationships.
References
- 1. N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxicity in solid tumor cell lines between N-(4-hydroxyphenyl)retinamide and modulators of ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of N-(4-Hydroxyphenyl)acetamide Derivatives
The primary focus of recent research has been on modifying the basic N-(4-hydroxyphenyl)amide structure to enhance desired biological activities, such as analgesic and anti-inflammatory effects, while minimizing adverse effects like hepatotoxicity, a known issue with the widely used analgesic, acetaminophen (N-acetyl-p-aminophenol).
The development of novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs has yielded compounds with retained analgesic and antipyretic properties but without the hepatotoxicity associated with acetaminophen.[1][2] This is attributed to metabolic pathways that avoid the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) intermediate.[1]
Below is a summary of the comparative performance of selected derivatives against parent compounds or standards in various assays.
Table 1: Comparative Analgesic and Anti-inflammatory Activity
| Compound | Analgesic Activity (Writhing Test, % Inhibition) | Anti-inflammatory Activity (Carrageenan-induced Paw Edema, % Inhibition) | Reference |
| Acetaminophen | 55% at 200 mg/kg | 35% at 200 mg/kg | [1] |
| Derivative 3b | 62% at 200 mg/kg | 48% at 200 mg/kg | [1] |
| Derivative 3r | 68% at 200 mg/kg | 55% at 200 mg/kg | [1] |
Table 2: Comparative Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase | 57 ± 0.97 | [3] |
| Quercetin (Standard) | Lipoxygenase | 37.12 ± 0.07 | [3] |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase | 89 ± 0.79 | [3] |
| Eserine (Standard) | Butyrylcholinesterase | 0.85 ± 0.001 | [3] |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase | 75 ± 0.83 | [3] |
| Eserine (Standard) | Acetylcholinesterase | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.
Writhing Test for Analgesic Activity
This assay assesses the analgesic effect of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid in mice.
-
Animal Model: Male Swiss mice (20-25 g) are used.
-
Procedure:
-
Mice are randomly divided into control and test groups.
-
The test compounds (e.g., derivatives 3b, 3r) or a standard drug (e.g., acetaminophen) are administered orally at a specific dose (e.g., 200 mg/kg).
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (stretching of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: ((Control Mean - Treated Mean) / Control Mean) * 100.
Carrageenan-induced Paw Edema for Anti-inflammatory Activity
This is a standard in vivo model to evaluate the anti-inflammatory properties of a compound.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
The test compounds or a standard drug are administered orally.
-
After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point.
In Vitro Enzyme Inhibition Assays (General Protocol)
These assays determine the ability of a compound to inhibit the activity of a specific enzyme. The following provides a general outline.
-
Enzyme and Substrate Preparation: The target enzyme (e.g., lipoxygenase, acetylcholinesterase) and its specific substrate are prepared in an appropriate buffer solution.
-
Assay Procedure:
-
The test compound is pre-incubated with the enzyme solution for a specific period.
-
The reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the analysis of these compounds.
Caption: Experimental workflow for the synthesis and evaluation of N-(4-Hydroxyphenyl)amide derivatives.
Caption: Simplified metabolic pathways of Acetaminophen (APAP).
References
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Proliferative Effects of N-(4-Hydroxyphenyl)retinamide (Fenretinide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of N-(4-Hydroxyphenyl)retinamide (Fenretinide) against other established anti-cancer agents. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of Fenretinide as a potential therapeutic agent.
Introduction to N-(4-Hydroxyphenyl)retinamide (Fenretinide)
N-(4-hydroxyphenyl)retinamide, commonly known as Fenretinide or 4-HPR, is a synthetic derivative of retinoic acid. It has demonstrated significant anti-proliferative and apoptotic effects across a wide range of cancer cell types. Unlike traditional retinoids that primarily influence cell differentiation, Fenretinide's mechanism of action is largely independent of nuclear retinoic acid receptors, making it a compound of considerable interest in cancer research. This guide will delve into its efficacy and mechanisms, drawing comparisons with standard-of-care chemotherapeutic agents.
Comparative Analysis of Anti-Proliferative Efficacy
The anti-proliferative activity of Fenretinide has been evaluated in numerous cancer cell lines. Below is a compilation of its efficacy, represented by IC50 values, in comparison to commonly used chemotherapeutic drugs for various cancer types.
Table 1: Pancreatic Cancer
| Cell Line | Compound | IC50 Value | Incubation Time | Assay Method |
| MIA PaCa-2 | Fenretinide | 10 µM | Not Specified | Not Specified |
| AsPC-1 | Gemcitabine | 494 nM | 48 h | MTT Assay[1][2] |
| BxPC-3 | Gemcitabine | 23.9 µM | 48 h | MTT Assay[1][2] |
| MIA PaCa-2 | Gemcitabine | 1243 nM | 48 h | MTT Assay[3] |
| Panc-1 | Gemcitabine | >1 µM | 48 h | MTT Assay[1][2] |
Table 2: Breast Cancer
| Cell Line | Compound | IC50 Value | Incubation Time | Assay Method |
| MCF-7 | Paclitaxel | 3.5 µM | 72 h | MTT Assay[4] |
| MDA-MB-231 | Paclitaxel | 0.3 µM | 72 h | MTT Assay[4] |
| SKBR3 | Paclitaxel | 4 µM | 72 h | MTT Assay[4] |
| BT-474 | Paclitaxel | 19 nM | 72 h | MTT Assay[4] |
| 4T1 | Paclitaxel | ~30 µM | 48 h | MTT Assay[5] |
| MCF-7 | Doxorubicin | 8306 nM | 48 h | SRB Assay[6] |
| MDA-MB-231 | Doxorubicin | 6602 nM | 48 h | SRB Assay[6] |
| T47D | Doxorubicin | 8.53 µM | Not Specified | Not Specified[7] |
| MDA-MB-468 | Doxorubicin | 0.27 µM | Not Specified | Not Specified[7] |
Table 3: Neuroblastoma
| Cell Line | Compound | IC50 Value | Incubation Time | Assay Method |
| IMR32 | Fenretinide | ~1-2 µM | Not Specified | Not Specified[8] |
| NASS | Fenretinide | ~6-12 µM | Not Specified | Not Specified[8] |
| SH-SY5Y | Vincristine | 0.1 µM | 24 h | MTT Assay[9] |
| UKF-NB-3 | Vincristine | ~2 nM | 120 h | MTT Assay[10][11] |
| VCR-SK-N-AS | Vincristine | ~200 nM | 120 h | MTT Assay[11] |
Table 4: Acute Lymphoblastic Leukemia (ALL)
| Cell Line | Compound | IC50 Value | Incubation Time | Assay Method |
| CEM | Vincristine | 10⁻⁷ M (for 50% cell kill) | 1-3 h | Growth Inhibition |
| L1210 | Vincristine | 10⁻⁷ M (for 50% cell kill) | 1-3 h | Colony Formation |
| VCR-R ALL lines | Vincristine | 3-6 logs higher than sensitive lines | 48 h | Not Specified[12] |
Table 5: Prostate Cancer
| Cell Line | Compound | IC50 Value | Incubation Time | Assay Method |
| PC-3 | Docetaxel | 3.72 nM | 48 h | MTT Assay[13] |
| DU-145 | Docetaxel | 4.46 nM | 48 h | MTT Assay[13] |
| LNCaP | Docetaxel | 1.13 nM | 48 h | MTT Assay[13] |
| C4-2B | Docetaxel | 1.00–1.40 nM | Not Specified | Cell Viability Assay[14] |
| LNCaP | Docetaxel | 0.78–1.06 nM | Not Specified | Cell Viability Assay[14] |
| PC-3/DTX | Docetaxel | 52.00 nM | Not Specified | Cell Inhibition Assay[15] |
| DU145 | Docetaxel | 5 nM | 72 h | Cell Viability Assay[16] |
| 22Rv1 | Docetaxel | 5 nM | 72 h | Cell Viability Assay[16] |
| DU-145 (3D) | Docetaxel | 114.9 µM | 72 h | Resazurin Assay[17] |
Mechanism of Action of Fenretinide
Fenretinide induces cell death through multiple pathways, primarily by generating reactive oxygen species (ROS) and increasing intracellular ceramide levels. This leads to the activation of apoptotic and autophagic cell death programs.
Signaling Pathway of Fenretinide-Induced Cell Death
Caption: Signaling pathway of Fenretinide-induced cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow of MTT Assay
Caption: Experimental workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Fenretinide and the comparative drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V Staining
This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of Fenretinide or other compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis by Propidium Iodide Staining
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[20][21]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
N-(4-Hydroxyphenyl)retinamide (Fenretinide) demonstrates potent anti-proliferative effects in a variety of cancer cell lines, often through unique mechanisms involving ROS and ceramide-mediated apoptosis and autophagy. Its efficacy, particularly in chemoresistant cell lines, warrants further investigation. This guide provides a foundational comparison to aid researchers in evaluating the potential of Fenretinide as a novel anti-cancer therapeutic. The provided experimental protocols offer a standardized approach for validating these findings.
References
- 1. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic effects of fenretinide in neuroblastoma cell lines and multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel [jove.com]
- 17. Effects of docetaxel on metastatic prostate (DU-145) carcinoma cells cultured as 2D monolayers and 3D multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to Quantification Methods for N-(4-Hydroxyphenyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary analytical methods for the quantification of N-(4-Hydroxyphenyl)stearamide (AM404): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance data, and visualizes the analytical workflows.
Comparative Quantitative Data
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. Data for HPLC-UV and GC-MS are based on methods for structurally similar compounds and serve as a representative comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 100 µg/mL (estimated) | 0.5 - 300 nmol/L[1] | 30 - 1800 ng/mL (estimated for derivatized analyte)[2] |
| Limit of Detection (LOD) | ~0.2 µg/mL (estimated) | 0.1 - 1.6 nmol/L[1] | 18.7 - 67.0 ng/mL (estimated for derivatized analyte)[2] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (estimated) | 0.5 - 5 nmol/L[1] | 6 - 414 ng/mL (estimated for derivatized analyte) |
| Precision (%RSD) | < 2% (Intra-day) | < 15%[3] | < 11% (Intra-day & Inter-day) |
| Accuracy (%) | 98 - 102% (estimated) | 90.1 - 111.1%[3] | 88 - 113% (Intra-day & Inter-day) |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
| Cost | Low | High | Medium |
| Derivatization Required | No | No | Yes |
Experimental Protocols
Detailed methodologies for sample preparation and analysis for each of the three techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for structurally related aminophenol compounds and offers a cost-effective approach for quantification.
Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Perform serial dilutions with the mobile phase to create calibration standards.
-
Sample Solution Preparation: Extract the analyte from the sample matrix using a suitable organic solvent such as methanol or acetonitrile. If necessary, perform a solid-phase extraction (SPE) for sample clean-up. Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.01M phosphate buffer (pH 4.0) in a 26:74 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Workflow Diagram:
HPLC-UV workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.
Sample Preparation:
-
Internal Standard Spiking: Spike samples with a suitable internal standard (e.g., a deuterated analogue of the analyte).
-
Protein Precipitation: For biological samples, precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge.
-
Extraction: Alternatively, perform a liquid-liquid extraction with a solvent like toluene or a solid-phase extraction for sample clean-up and concentration.[2]
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Conditions:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.
-
Workflow Diagram:
LC-MS/MS workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step.
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[6] Heat the mixture (e.g., at 75°C for 45 minutes) to form the trimethylsilyl (TMS) derivative of the analyte.[6]
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Mass Spectrometer: Operated in either full scan or Selected Ion Monitoring (SIM) mode for quantification.
Workflow Diagram:
GC-MS workflow for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(4-Hydroxyphenyl)stearamide and Other Biologically Active Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amides (FAAs) are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes, including inflammation, pain, neuroprotection, and energy metabolism. Their therapeutic potential is an area of intense research, with several members of this family being investigated as leads for novel drug development. This guide provides a comparative overview of N-(4-Hydroxyphenyl)stearamide and other prominent, well-characterized fatty acid amides: Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), Anandamide (AEA), and N-Arachidonoyl dopamine (NADA).
While this compound is structurally an FAA, there is a notable lack of published experimental data regarding its specific biological activity and mechanism of action. Much of the related research focuses on N-(4-hydroxyphenyl)retinamide (Fenretinide), which shares the same hydroxyphenyl head group but has a different fatty acid tail.[1][2][3] Studies on Fenretinide and the paracetamol metabolite AM404 [N-(4-hydroxyphenyl)-arachidonoylethanolamine] suggest the hydroxyphenyl moiety is critical for certain biological effects, such as antioxidant and analgesic properties.[1][4][5] This comparison, therefore, serves to contextualize this compound within the broader family of FAAs and highlights it as a compound for which further investigation is warranted.
Comparative Analysis of Key Fatty Acid Amides
The primary mechanisms of action for well-studied FAAs involve interactions with a range of cellular targets, most notably the peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and the endocannabinoid system.
Quantitative Performance Data
The following table summarizes the key molecular targets and reported potency of major FAAs. This data is essential for understanding their pharmacological profiles and potential therapeutic applications.
| Fatty Acid Amide | Primary Target(s) | Receptor/Enzyme | Potency / Affinity | Primary Therapeutic Effects |
| This compound | Undetermined | Undetermined | No data available | No data available |
| Palmitoylethanolamide (PEA) | Nuclear Receptors, Endocannabinoid System (indirect) | PPAR-α | EC50 ≈ 3 µM[6] | Anti-inflammatory, Analgesic, Neuroprotective[7][8] |
| GPR55 | Agonist (EC50 ≈ 4 nM)[6] | |||
| Oleoylethanolamide (OEA) | Nuclear Receptors | PPAR-α | Agonist | Appetite suppression, Regulation of lipid metabolism[3][9][10] |
| G-protein Coupled Receptors | GPR119 | Endogenous Ligand[3] | ||
| Anandamide (AEA) | Endocannabinoid System, TRP Channels | CB1 Receptor | - | Neurotransmission modulation, Pain, Appetite, Mood[4][11] |
| CB2 Receptor | - | Immune modulation[11] | ||
| TRPV1 | Agonist | Pain modulation[12] | ||
| N-Arachidonoyl dopamine (NADA) | Endocannabinoid System, TRP Channels | CB1 Receptor | Ki ≈ 250 nM (rat brain)[2][13] | Analgesia, Hypothermia, Neuroprotection[14][15] |
| CB2 Receptor | Ki ≈ 12,000 nM (rat spleen)[2][13] | |||
| TRPV1 | EC50 ≈ 50 nM[14] | Pain modulation, Anti-inflammatory[14][15] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of fatty acid amides are dictated by the specific signaling cascades they initiate upon target engagement.
PEA and OEA Signaling via PPAR-α
PEA and OEA are well-characterized agonists of PPAR-α, a nuclear receptor that functions as a transcription factor.[3][7][9] Activation of PPAR-α leads to the regulation of genes involved in lipid metabolism and inflammation.[11] This pathway is central to their anti-inflammatory and metabolic effects.
Caption: PEA and OEA activate the nuclear receptor PPAR-α, regulating gene expression.
AEA and NADA Endocannabinoid and Endovanilloid Pathways
Anandamide (AEA) and N-Arachidonoyl dopamine (NADA) are prominent endocannabinoids that also function as "endovanilloids" by activating TRPV1 channels.[12][14][15] Their actions on presynaptic CB1 receptors typically suppress neurotransmitter release, while activation of TRPV1 channels is involved in pain sensation and inflammation.[14][16]
Caption: AEA and NADA act on CB1 and TRPV1 receptors to modulate neurotransmission and pain.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Receptor Binding Assays
These experiments are designed to determine the affinity of a ligand (e.g., a fatty acid amide) for its receptor.
-
Objective: To quantify the binding affinity (Ki) of a test compound for a specific receptor.
-
General Protocol:
-
Preparation of Receptor Source: A preparation of cells or tissues expressing the target receptor (e.g., brain membranes for CB1 receptors) is used.[2][13]
-
Competitive Binding: The receptor preparation is incubated with a known radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays (e.g., Calcium Mobilization)
These assays measure the functional consequence of a ligand binding to its receptor, such as the activation of an ion channel or a G-protein coupled receptor.
-
Objective: To determine the functional potency (EC50) of an agonist.
-
General Protocol:
-
Cell Culture: Cells engineered to express the target receptor (e.g., TRPV1) are cultured.[14]
-
Loading with Indicator: Cells are loaded with a fluorescent dye that is sensitive to intracellular calcium concentration (e.g., Fura-2 AM).
-
Stimulation: Varying concentrations of the test compound are added to the cells.
-
Measurement: The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorometer or fluorescence microscope.
-
Data Analysis: A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.
-
Conclusion and Future Directions
The family of fatty acid amides encompasses a range of potent signaling lipids with significant therapeutic potential. Compounds like PEA, OEA, AEA, and NADA have well-defined mechanisms of action and a growing body of preclinical and clinical data supporting their roles in analgesia, anti-inflammation, and metabolic regulation.
In contrast, this compound remains an enigmatic member of this family. Its structure, featuring a stearic acid backbone and a p-aminophenol head group, is analogous to other bioactive lipids. The known antioxidant and pro-apoptotic activities of the N-(4-hydroxyphenyl) moiety in other molecular contexts suggest that this compound could possess unique biological activities.[1] However, a comprehensive pharmacological characterization is currently absent from the scientific literature.
Future research should focus on systematically evaluating the activity of this compound. Key experimental steps should include:
-
Screening against major FAA targets (PPARs, CB1/CB2, GPR55, TRPV1).
-
Assessing its potential as a substrate or inhibitor for the FAA-degrading enzyme, fatty acid amide hydrolase (FAAH).
-
Evaluating its effects in cell-based models of inflammation and nociception.
Such studies are essential to determine if this compound holds therapeutic promise comparable to its more well-studied relatives and to unlock the full potential of this diverse class of lipid modulators.
References
- 1. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-Hydroxyphenyl)retinamide, a new retinoid for prevention of breast cancer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a Small Molecule Endowed with Agonist TRPV1 Activity and Protective Effects against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of N-(4-Hydroxyphenyl)stearamide Against Established FAAH Inhibitors: A Data Review
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-(4-Hydroxyphenyl)stearamide in the context of well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH). Due to a lack of publicly available data on the FAAH inhibitory activity of this compound, this document focuses on presenting the efficacy and experimental methodologies for established inhibitors to serve as a benchmark for future studies.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced endocannabinoid signaling. This mechanism has shown potential therapeutic benefits for a range of conditions, including pain, inflammation, and anxiety, without the psychoactive side effects associated with direct cannabinoid receptor agonists.
This compound: An Overview
This compound, also known as N-Stearoyl-p-aminophenol or 4-Hydroxystearanilide, is a chemical compound with the CAS number 103-99-1. Despite its structural similarity to other N-acyl ethanolamines, a thorough review of scientific literature reveals a significant gap in the characterization of its biological activity, particularly concerning its efficacy as a FAAH inhibitor. To date, no quantitative data, such as IC50 or Ki values, have been published to ascertain its potency against FAAH.
Benchmarking Against Known FAAH Inhibitors
To provide a framework for evaluating potential new inhibitors like this compound, this guide details the efficacy of two well-established FAAH inhibitors: URB597 and PF-04457845. These compounds have been extensively studied and serve as standard references in the field.
Quantitative Efficacy Data
The following table summarizes the inhibitory potency of URB597 and PF-04457845 against human and rat FAAH.
| Inhibitor | Target | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Mechanism of Action |
| URB597 | Human FAAH | 4.6 | - | Irreversible, Covalent |
| PF-04457845 | Human FAAH | 7.2 | 40,300 | Irreversible, Covalent |
| PF-04457845 | Rat FAAH | 7.4 | - | Irreversible, Covalent |
Data sourced from available scientific literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are typical protocols used to assess the efficacy of FAAH inhibitors.
FAAH Inhibition Assay (In Vitro)
This protocol outlines a common method for determining the in vitro potency of a test compound against FAAH.
-
Enzyme Source : Homogenates of human or rat brain tissue, or cells overexpressing FAAH, are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Substrate : A fluorescent or radiolabeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA) or [³H]-anandamide, is used.
-
Inhibitor Preparation : The test compound (e.g., this compound) and reference inhibitors (URB597, PF-04457845) are dissolved in a solvent like DMSO to create a range of concentrations.
-
Assay Procedure :
-
The enzyme preparation is pre-incubated with the inhibitor or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding the substrate.
-
The mixture is incubated for a further period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by adding an acidic solution or by rapid filtration.
-
-
Data Analysis : The amount of product formed is quantified using a fluorometer or liquid scintillation counter. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
In Vivo FAAH Activity and Anandamide Level Measurement
This protocol describes how to assess an inhibitor's effect on FAAH activity and anandamide levels in a living organism.
-
Animal Model : Rats or mice are typically used.
-
Inhibitor Administration : The test compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.
-
Tissue Collection : At specific time points after administration, animals are euthanized, and brain and other tissues are rapidly collected and frozen.
-
FAAH Activity Measurement : Tissue homogenates are prepared, and the remaining FAAH activity is measured using an in vitro assay as described above.
-
Anandamide Quantification : Endogenous anandamide levels in the tissues are extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : The in vivo FAAH inhibition is expressed as a percentage of the activity in vehicle-treated control animals. Anandamide levels are compared between inhibitor-treated and control groups.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the FAAH signaling pathway and a standard experimental workflow for inhibitor screening.
Structure-activity relationship of N-(4-Hydroxyphenyl)stearamide analogs
A Comprehensive Comparison of N-(4-Hydroxyphenyl)stearamide Analogs: Structure-Activity Relationships in Analgesic, Anticancer, and TRPV1 Modulatory Activities
For Researchers, Scientists, and Drug Development Professionals
The N-(4-hydroxyphenyl)amide scaffold is a versatile pharmacophore present in a diverse range of biologically active compounds. By modifying the acyl chain and the substitution on the phenyl ring, analogs of this compound have been developed with a wide spectrum of therapeutic applications, including analgesic, anticancer, and sensory neuron modulation activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols.
Analgesic and Antipyretic Analogs: A Safer Alternative to Acetaminophen
A significant area of research has focused on developing safer analogs of acetaminophen (N-(4-hydroxyphenyl)acetamide) to mitigate its associated hepatotoxicity. The mechanism of toxicity involves the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3][4][5] The strategy revolves around modifying the acetyl group to create more lipophilic and stable compounds that retain analgesic and antipyretic properties without forming toxic metabolites.[1][2][3][4][5]
A key metabolite in the analgesic effect of acetaminophen is N-(4-hydroxyphenyl)-arachidonoylamide (AM404), which is formed in the brain.[1][2] AM404 is known to act on the transient receptor potential vanilloid 1 (TRPV1) channel and the endocannabinoid system.[1][2][6] The development of analogs has therefore aimed to produce stable compounds that can mimic the action of AM404.
Table 1: Comparison of Analgesic Activity and Hepatotoxicity of N-(4-Hydroxyphenyl)acetamide Analogs
| Compound | Structure | Analgesic Activity | Antipyretic Activity | Hepatotoxicity Profile | Key SAR Insights |
| Acetaminophen (ApAP) | N-(4-hydroxyphenyl)acetamide | Effective | Effective | High risk of hepatotoxicity in overdose due to NAPQI formation.[1][2][3][4][5] | The N-acetyl group is key for activity but also for toxicity. |
| Compound 1 | 2-(1,1-dioxo-1,2-benzothiazol-3-one)-N-(4-hydroxyphenyl)acetamide | Maintained in vivo | Not antipyretic | Significantly decreased hepatotoxicity.[2][4] | Increased lipophilicity and metabolic instability.[1][2] |
| Compound 3b | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide with N-ethyl substitution | Retained | Retained | Non-hepatotoxic at equivalent toxic doses of ApAP.[1][3] | Increased stability and lipophilicity, slowed amide hydrolysis.[1] |
| Compound 3r | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide with N-propyl substitution | Retained | Retained | Non-hepatotoxic at equivalent toxic doses of ApAP.[1][3] | Increased stability and lipophilicity, slowed amide hydrolysis.[1] |
Anticancer Analogs: The Fenretinide Family
N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR) is a synthetic retinoid that has demonstrated significant anticancer activity in a variety of cancer cell lines.[7][8][9][10][11] Its mechanism of action is distinct from other retinoids, primarily inducing apoptosis through the generation of reactive oxygen species (ROS) and increased ceramide levels, rather than through differentiation.[9][10] Structure-activity relationship studies have focused on modifying the retinoid backbone and the amide linker to enhance cytotoxic potency and selectivity.
Table 2: In Vitro Cytotoxicity of Fenretinide and its Analogs against Cancer Cell Lines
| Compound | Modification from Fenretinide | Cell Line | IC50 (µM) | Key SAR Insights |
| Fenretinide (4-HPR) | - | MCF-7 (Breast) | ~1-5 | The 4-hydroxyphenyl group is crucial for its unique apoptotic mechanism.[9][10] |
| Neuroblastoma cell lines | 1-10 | Active in retinoid-resistant cell lines.[11] | ||
| Click-type analog 3b | Replacement of the amide with a triazole linker | MCF-7 (Breast) | 0.53 ± 0.8 | The triazole ring as a bioisostere of the amide bond can enhance potency and selectivity.[7] |
TRPV1 Modulatory Analogs: Targeting Pain and Inflammation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat, acid, and capsaicin.[12] It is a key target for the development of novel analgesics.[12] The N-(4-hydroxyphenyl) moiety is a common feature in many TRPV1 modulators. The metabolite of acetaminophen, AM404, is an agonist of TRPV1.[6][13] SAR studies of capsaicin analogs have shown that the vanillyl group (a 3-methoxy-4-hydroxybenzyl moiety) is critical for potent activation of TRPV1.[14]
Table 3: Activity of N-(4-Hydroxyphenyl) Analogs on the TRPV1 Channel
| Compound | Activity | EC50/IC50 (µM) | Target | Key SAR Insights |
| AM404 | Agonist | >1 | hTRPV1 | The arachidonic acid tail contributes to non-specific hydrophobic interactions with the receptor.[13][15] |
| Capsaicin | Agonist | ~0.008 (electrophysiology) | hTRPV1 | The vanillyl head group, amide linker, and hydrophobic tail are all crucial for high potency.[16] |
| Nonivamide | Agonist | 1.4 | TRPV1-OE cells | A simplified analog of capsaicin, demonstrating the importance of the core pharmacophore.[14] |
| N-(3,4-dihydroxybenzyl)nonanamide | Agonist | 10 | TRPV1-OE cells | Removal of the 3-methoxy group reduces potency, highlighting its importance for binding.[14] |
| Capsazepine | Antagonist | ~0.2-4 | TRPV1 | The vanillyl group is replaced by a benzazepine moiety. |
Experimental Protocols
In Vitro Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[17]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.
-
Cell Culture and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include control wells for no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with a detergent like Triton X-100).[19]
-
Sample Collection: After the treatment period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
TRPV1 Calcium Influx Assay
This assay measures the activation of TRPV1 channels by detecting the influx of calcium into the cells using a fluorescent calcium indicator.
-
Cell Preparation: Plate cells stably expressing TRPV1 (e.g., HEK293-hTRPV1) in a 96-well black, clear-bottom plate and incubate overnight.[20][21]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for a specified time at 37°C.[20][21]
-
Compound Addition: Use a fluorescence microplate reader with a kinetic reading mode to measure the baseline fluorescence. Add the test compounds (agonists or antagonists) to the wells.
-
Fluorescence Measurement: Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist like capsaicin.
-
Data Analysis: The increase in fluorescence intensity is proportional to the activation of the TRPV1 channel. Calculate the EC50 for agonists (the concentration that elicits a half-maximal response) or the IC50 for antagonists (the concentration that inhibits the agonist response by 50%).
Visualizations
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of TRPV1 and cannabinoid CB1 receptors in AM 404-evoked hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Radiosynthesis and Biological Evaluation of Fenretinide Analogues as Anticancer and Metabolic Syndrome-Preventive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenretinide | C26H33NO2 | CID 5288209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. moleculardevices.com [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Unraveling Hepatotoxicity: A Comparative Analysis of N-(4-Hydroxyphenyl)stearamide Analogs and Other Hepatotoxic Compounds
For researchers, scientists, and drug development professionals, understanding the potential for drug-induced liver injury (DILI) is a critical aspect of preclinical and clinical development. This guide provides a comparative analysis of the hepatotoxicity of novel N-(4-hydroxyphenyl)acetamide analogs, structurally related to N-(4-Hydroxyphenyl)stearamide, against the well-established hepatotoxin Acetaminophen (APAP) and other non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Comparison of Hepatotoxicity Markers
The assessment of hepatotoxicity in vivo often relies on the measurement of key liver enzymes in the serum, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Elevated levels of these enzymes are indicative of liver damage.
A study comparing novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs (referred to as NCEs - New Chemical Entities) with a toxic dose of Acetaminophen (APAP) in mice revealed a significantly lower potential for hepatotoxicity for the novel compounds.[1][3] The table below summarizes the in vivo liver function test results from this study.
| Compound | Dose | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) |
| Vehicle Control | - | ~50 | ~100 | ~100 |
| Acetaminophen (APAP) | 600 mg/kg | > 8000 | > 7000 | ~150 |
| NCE 3b | 600 mg/kg | ~100 | ~200 | ~100 |
| NCE 3r | 600 mg/kg | ~100 | ~200 | ~100 |
Data is approximated from graphical representations in the source study.[1][3] NCE 3b and 3r are examples of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs.
As the data illustrates, at a high dose of 600 mg/kg, APAP induced a dramatic increase in ALT and AST levels, indicating severe hepatocellular injury.[1][3] In stark contrast, the novel analogs (NCE 3b and 3r) at the same dose did not cause a significant elevation in these liver enzymes compared to the vehicle control, suggesting a much safer liver profile.[1][3]
Mechanistic Insights into Acetaminophen-Induced Hepatotoxicity
Acetaminophen overdose is a leading cause of acute liver failure.[4][5] Its toxicity is not caused by the parent drug itself but by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3]
The following diagram illustrates the key signaling pathway of APAP-induced hepatotoxicity:
At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[1][3] However, during an overdose, GSH stores are depleted, allowing NAPQI to accumulate and covalently bind to cellular proteins, particularly in the mitochondria.[1][3] This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[1][3] The novel N-(4-hydroxyphenyl)acetamide analogs in the comparative study did not lead to the formation of NAPQI, which is the likely reason for their lack of hepatotoxicity.[1][2][3]
Experimental Protocols for Hepatotoxicity Assessment
The evaluation of drug-induced liver injury involves a combination of in vitro and in vivo studies.
In Vivo Hepatotoxicity Assessment:
A common experimental workflow for in vivo assessment is as follows:
-
Animal Model: Male CD1 mice are a commonly used model for hepatotoxicity studies.[3]
-
Compound Administration: The test compound and control (e.g., APAP, vehicle) are administered, often via intraperitoneal injection, at specified doses.[1][3]
-
Monitoring: Animals are monitored for a set period (e.g., 24 hours) for any signs of toxicity.
-
Sample Collection: At the end of the study period, blood samples are collected for serum analysis of liver enzymes. Liver tissue is also harvested for histological examination.[1][3]
-
Analysis: Serum levels of ALT, AST, and ALP are measured. Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for signs of necrosis, inflammation, and other pathological changes.
In Vitro Hepatotoxicity Assays:
In vitro models, such as primary human hepatocytes or hepatoma cell lines (e.g., HepG2), are used for initial screening of compound toxicity.[6] Key assays include:
-
Cell Viability Assays: Measurement of parameters like ATP content or LDH release to assess cell death.
-
Glutathione (GSH) Depletion Assays: To determine if a compound depletes this critical antioxidant.
-
Reactive Oxygen Species (ROS) Assays: To measure the generation of oxidative stress.
-
Mitochondrial Toxicity Assays: Assessment of mitochondrial membrane potential and function.
Comparison with Other NSAIDs
While the novel N-(4-hydroxyphenyl)acetamide analogs appear to have a favorable liver safety profile, it is important to consider the hepatotoxicity associated with other commonly used NSAIDs. Drug-induced liver injury from NSAIDs is a known, though relatively rare, adverse event.[4] The incidence is estimated to be between 1 and 10 cases per 100,000 persons exposed.[4]
Some NSAIDs associated with a higher risk of hepatotoxicity include:
-
Diclofenac: Has one of the highest reported incidences of liver injury among NSAIDs.
-
Sulindac: Also associated with a notable risk of hepatotoxicity.
-
Ibuprofen and Naproxen: Can cause liver injury, though generally considered to have a lower risk than diclofenac.
The mechanism of NSAID-induced hepatotoxicity is often idiosyncratic and can involve immune-mediated responses or the formation of reactive metabolites.
Conclusion
Based on the available data for structurally similar compounds, N-(4-hydroxyphenyl)acetamide derivatives that avoid the formation of the toxic NAPQI metabolite hold promise as safer alternatives to acetaminophen. The presented in vivo data for novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs demonstrates a significant lack of hepatotoxicity at doses that cause severe liver damage with APAP.[1][3] Further investigation into the specific hepatotoxicity profile of this compound is warranted to confirm these favorable characteristics. For drug development professionals, these findings underscore the importance of early and comprehensive hepatotoxicity screening to identify and advance compounds with improved safety profiles.
References
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]
- 6. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Drug Mechanism of Action: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a drug's mechanism of action is a critical milestone in the therapeutic development pipeline. Gene knockout (KO) studies, particularly those facilitated by CRISPR-Cas9 technology, offer a powerful and precise method to validate that a drug's biological effect is directly mediated by its intended molecular target. This guide provides a comparative framework for utilizing knockout models to confirm a drug's mechanism of action, featuring experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows.
The Power of Knockout: Unmasking the True Target
The fundamental principle behind using knockout models for mechanism of action studies is straightforward: if a drug targets a specific protein, cells lacking the gene for that protein should exhibit a significantly diminished or absent response to the drug compared to their wild-type (WT) counterparts. This differential response provides strong evidence that the drug's efficacy is on-target.
This guide will explore this principle through the lens of two well-established cancer drug targets and their respective inhibitors:
-
BRAF and Trametinib: The BRAF protein is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. Trametinib is a MEK inhibitor, acting downstream of BRAF. While not a direct BRAF inhibitor, its efficacy is tightly linked to the BRAF mutation status.
-
EGFR and Gefitinib: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Gefitinib is an EGFR tyrosine kinase inhibitor.
Data Presentation: Comparing Drug Efficacy in Wild-Type vs. Altered Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of trametinib and gefitinib in different cell line contexts. A higher IC50 value indicates lower drug potency.
Table 1: Trametinib IC50 Values in Melanoma Cell Lines with Different BRAF Status
| Cell Line Status | Trametinib IC50 (nM) | Reference |
| BRAF Mutant | 0.3 - 0.85 | [1] |
| BRAF Wild-Type | 0.31 - 10 | [1] |
Note: This data compares BRAF mutant to BRAF wild-type cell lines, not a direct BRAF knockout. However, the principle remains the same: the drug's efficacy is significantly different in cells with an altered target gene.
Table 2: Gefitinib IC50 Values for Inhibition of EGFR Tyrosine Phosphorylation
| Cell Line | EGFR Status | Gefitinib IC50 (nM) |
| NR6wtEGFR | Wild-Type | ~10-30 |
| NR6M | EGFRvIII Mutant | ~100-200 |
Note: This table compares the effect of gefitinib on wild-type EGFR versus a specific mutant (EGFRvIII), demonstrating a clear difference in sensitivity.
Mandatory Visualization
Signaling Pathways
dot
Caption: Simplified BRAF-MEK-ERK signaling pathway and the target of Trametinib.
dot
Caption: Experimental workflow for confirming a drug's mechanism of action using knockout cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a compound and calculate its IC50 value.
Methodology:
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include untreated controls for both cell lines.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
[2][3]#### 2. Western Blot for MAPK Pathway Activation
Objective: To assess the phosphorylation status of key proteins in a signaling pathway (e.g., ERK in the MAPK pathway) in response to drug treatment.
Methodology:
-
Cell Treatment and Lysis: Treat wild-type and knockout cells with the compound of interest for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
[4][5]#### 3. Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of a compound on the migratory capacity of cells.
Methodology:
-
Cell Seeding: Seed wild-type and knockout cells in a culture plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized cell scraper.
-
Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound at the desired concentration. Include an untreated control.
-
Image Acquisition: Capture images of the "wound" at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software. Calculate the rate of wound closure by comparing the area at different time points. The migration rate can be expressed as the percentage of wound closure relative to the initial wound area.
Knockout studies provide an indispensable tool for the rigorous validation of a drug's mechanism of action. By comparing the cellular response to a compound in wild-type versus target-deficient cells, researchers can gain a high degree of confidence that the drug's therapeutic effect is mediated through its intended molecular target. The combination of quantitative cell-based assays and detailed pathway analysis, as outlined in this guide, offers a robust framework for advancing drug candidates through the preclinical development pipeline.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 8. Erlotinib in wild type epidermal growth factor receptor non-small cell lung cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of N-(4-Hydroxyphenyl)stearamide: A Guide to Reproducibility and Comparative Analysis
A critical review of available scientific literature reveals a significant challenge in assessing the reproducibility of experimental results for N-(4-Hydroxyphenyl)stearamide. Despite its availability from chemical suppliers for research purposes, dedicated peer-reviewed studies detailing its biological effects, mechanism of action, and specific experimental protocols are largely absent from public databases. This scarcity of data precludes a direct comparative analysis of its performance against alternatives based on robust, reproducible experimental evidence.
A recurring issue in the scientific literature is the conflation of this compound with a similarly named but structurally distinct compound, N-(4-hydroxyphenyl)retinamide, also known as Fenretinide. While extensive research exists for Fenretinide, detailing its anticancer properties and signaling pathways, this information is not applicable to this compound. Researchers and drug development professionals should exercise caution to avoid misattributing the biological activities of Fenretinide to this compound.
The Challenge of Data Scarcity
The core requirement for any scientific comparison is the availability of reliable and reproducible data. For this compound, the current body of public-domain research does not provide the necessary foundation for such an analysis. Key missing elements include:
-
Quantitative Biological Data: The absence of published studies means there is no quantitative data to summarize regarding its efficacy in any biological system.
-
Detailed Experimental Protocols: Without published research, the specific methodologies for testing this compound are not available, making it impossible to assess or replicate any potential findings.
-
Mechanism of Action: There is no experimentally validated information on the signaling pathways or molecular targets of this compound.
Potential Alternatives and a Path Forward
Given the lack of specific data on this compound, researchers interested in this chemical scaffold may consider exploring other derivatives of p-aminophenol that have been subjected to more rigorous scientific investigation. One such area of research involves novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs, which have been synthesized and evaluated for their analgesic and antipyretic properties.[1]
A recent study provides detailed synthesis protocols and in vivo experimental data for these compounds, offering a potential starting point for comparative studies.
Experimental Protocol: Synthesis of 2-[[2-(4-Hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-methylbenzamide (Analog 3b)[1]
This protocol, adapted from published research, outlines a reproducible method for the synthesis of a potential alternative compound.
| Step | Procedure |
| 1 | Add Compound 1 (0.332 g, 1 mmol) to a methylamine aqueous solution (40% wt., 5 mL, 72 mmol). |
| 2 | Stir the mixture for 30 minutes at room temperature. |
| 3 | Evaporate the solvent under reduced pressure to obtain a solid. |
| 4 | Purify the solid by chromatography on silica gel using an ethyl acetate/hexane (9:1) mobile phase. |
This detailed protocol allows for the replication of the synthesis of a specific p-aminophenol derivative, enabling further biological evaluation.
Experimental Workflow: In Vivo Analgesia and Antipyresis Testing[1]
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of compounds like p-aminophenol derivatives.
Logical Relationship: The Importance of Foundational Research
The challenge of evaluating this compound highlights a critical logical relationship in scientific inquiry: reproducible experimental data is the bedrock upon which comparative analysis and further research are built.
References
Substituent Effects on Crystal Structure: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding how subtle changes in molecular structure can influence the solid-state properties of a compound is paramount. The substitution of functional groups on a core molecule can dramatically alter its crystal packing, intermolecular interactions, and ultimately, its physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of substituent effects on crystal structure, supported by experimental data and detailed methodologies.
The Role of Substituents in Crystal Engineering
The deliberate modification of molecular structures with various substituents is a fundamental strategy in crystal engineering.[1][2] These modifications can introduce or alter non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which in turn dictate the overall crystal lattice.[1][3] The electronic and steric properties of substituents play a crucial role in determining the supramolecular arrangement of molecules in the crystalline state.[4] For instance, electron-donating and electron-withdrawing groups can significantly influence the charge distribution in a molecule, affecting its electrostatic interactions with neighboring molecules.[5][6]
Comparative Analysis of Substituent Effects
To illustrate the impact of different substituents on crystal structure, this section presents a comparative analysis based on published crystallographic data. The following tables summarize key crystallographic parameters for various series of compounds, highlighting the changes induced by altering functional groups.
Case Study 1: Substituted N'-phenylbenzohydrazides
This case study examines how different substituents on the phenyl ring of N'-phenylbenzohydrazides influence their crystal packing and intermolecular interactions.[4]
| Compound/Substituent | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle between Rings (°) | Ref. |
| I (4-methyl-2-nitrophenyl) | Monoclinic | I2/a | π-π stacking, N-H···O hydrogen bonds | 56 | [4] |
| II (2-nitro-4-(trifluoromethyl)phenyl) | Monoclinic | P21/n | π-π stacking, bifurcated H-bonds, F···F contacts | Near-parallel | [4] |
| p-Cl on benzoyl ring | - | - | N-H···O hydrogen bonds | - | [4] |
| Amino or Methoxy groups | - | - | N-H···O hydrogen bonds | - | [4] |
Analysis: The introduction of a trifluoromethyl group in compound II enhances conjugation, leading to a more planar structure and a different packing arrangement compared to the methyl-substituted compound I .[4] The planarity in II facilitates closer π-π stacking interactions.[4] In contrast, electron-donating groups like amino or methoxy tend to promote a trigonal planar geometry at the N' atom.[4]
Case Study 2: Substituted 4'-Phenyl-2,2':6',2"-Terpyridines
This example demonstrates how substituents on a phenyl ring attached to a terpyridine core can alter crystal packing from a herringbone to a layer-like assembly.[3]
| Compound/Substituent | Crystal Packing Motif | Key Intermolecular Interactions | Ref. |
| 1 (Unsubstituted Phenyl) | Herringbone | C-H···N hydrogen bonds | [3] |
| 3 (3-fluoro-5-methylphenyl) | Layer-like | π-stacking, N···H-C hydrogen bonding | [3] |
| 5 (3,5-difluorophenyl) | Layer-like | N···H-C and F···H-C hydrogen bonding, π-stacking | [3] |
Analysis: The unsubstituted compound 1 exhibits a classic herringbone packing with no significant π-stacking. The introduction of fluorine and methyl substituents in compound 3 promotes face-to-face π-stacking, leading to a layered structure.[3] In compound 5 , the fluorine atoms actively participate in hydrogen bonding, further stabilizing the layered arrangement.[3]
Experimental Protocols
The data presented in this guide is primarily derived from single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional atomic arrangement in a crystal.[7][8] Computational methods are also frequently employed to complement experimental findings and provide insights into intermolecular interaction energies.[9][10]
Single-Crystal X-ray Crystallography Workflow
The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps:[11][12]
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or cooling crystallization.[11][12]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[7][12] The intensities and positions of these spots are meticulously recorded.
-
Structure Solution and Refinement: The diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms within the unit cell that gives rise to the observed diffraction pattern.[7] Initial models are typically obtained using direct methods or Patterson methods and are then refined using least-squares techniques to achieve the best possible fit between the calculated and observed diffraction data.[7][8]
Experimental workflow for single-crystal X-ray crystallography.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable for understanding the energetics of intermolecular interactions and predicting crystal packing.[9][10] These methods can be used to calculate binding energies between molecules and to explore the potential energy landscape of different crystalline arrangements.[10]
Visualization of Substituent Effects
The following diagram illustrates the conceptual influence of different types of substituents on intermolecular interactions and, consequently, crystal packing.
Influence of substituent types on crystal structure.
Conclusion
The rational selection of substituents is a powerful tool for modulating the crystal structure and, by extension, the material properties of active pharmaceutical ingredients. A thorough understanding of how different functional groups influence intermolecular interactions is critical for the design of crystalline materials with desired characteristics. The combination of single-crystal X-ray diffraction and computational modeling provides a robust framework for the systematic investigation of these substituent effects, ultimately guiding the development of new and improved pharmaceutical products.
References
- 1. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. mkuniversity.ac.in [mkuniversity.ac.in]
- 9. Substituent Effects on Crystal Engineering of DNBT-Based Energetic Cocrystals: Insights from Multiscale Computational Analysis | MDPI [mdpi.com]
- 10. Substituent Effects on Crystal Engineering of DNBT-Based Energetic Cocrystals: Insights from Multiscale Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of N-(4-Hydroxyphenyl)stearamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(4-Hydroxyphenyl)stearamide, a compound often used in research and development.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Recommended if dust is generated. |
Step-by-Step Disposal Procedure
-
Collection: Carefully sweep up the solid this compound, avoiding the generation of dust. If the material is in solution, absorb it onto an inert, non-combustible absorbent material.
-
Containment: Place the collected material into a clearly labeled, sealed container. The container should be compatible with the chemical and suitable for waste disposal.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste management company to determine the appropriate waste classification for this compound based on its characteristics and any potential contaminants.
-
Disposal: Dispose of the contained waste in accordance with local, regional, and national hazardous waste regulations.[1] Common disposal methods for similar non-hazardous or mildly irritating solid chemical waste include:
-
Licensed Waste Management Company: This is the most recommended method to ensure compliance with all regulations.
-
Controlled Incineration: In some jurisdictions, controlled incineration with flue gas scrubbing may be a permissible disposal route.
-
Important Considerations:
-
Do not empty into drains. [1]
-
Prevent environmental release. [1]
-
Empty containers should be managed as chemical waste or decontaminated according to approved procedures before recycling or disposal.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps to be taken when planning the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling N-(4-Hydroxyphenyl)stearamide
Essential Safety and Handling Guide for N-(4-Hydroxyphenyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS 103-99-1). The following procedures are based on general best practices for handling similar powdered chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this chemical. An SDS for this specific compound was not available through public search at the time of this writing.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust during handling.
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Disposal of this compound:
-
Collect waste material in a designated, labeled, and sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of down the drain or in regular trash.
Disposal of Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Launder contaminated lab coats and other reusable PPE separately from other clothing.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
